molecular formula C8H11N3O4S B1599675 N-(2-Aminoethyl)-2-nitrobenzenesulfonamide CAS No. 83019-91-4

N-(2-Aminoethyl)-2-nitrobenzenesulfonamide

Cat. No.: B1599675
CAS No.: 83019-91-4
M. Wt: 245.26 g/mol
InChI Key: YNQAHCRZFJEDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminoethyl)-2-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C8H11N3O4S and its molecular weight is 245.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-aminoethyl)-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c9-5-6-10-16(14,15)8-4-2-1-3-7(8)11(12)13/h1-4,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQAHCRZFJEDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467008
Record name N-(2-Aminoethyl)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83019-91-4
Record name N-(2-Aminoethyl)-2-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83019-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Aminoethyl)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Aminoethyl)-2-nitrobenzenesulfonamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern organic synthesis, particularly within pharmaceutical and complex molecule construction, the strategic use of protecting groups is paramount. Among these, the 2-nitrobenzenesulfonyl (nosyl) group has emerged as a versatile and robust tool for the protection of primary and secondary amines. This guide provides a comprehensive technical overview of a key building block derived from this strategy: N-(2-Aminoethyl)-2-nitrobenzenesulfonamide . Commonly available as its hydrochloride salt, this molecule serves as a pivotal mono-protected ethylenediamine synthon, offering unique advantages in multi-step synthetic campaigns.

This document delves into the synthesis, physicochemical properties, and diverse applications of this compound, providing field-proven insights and detailed protocols to empower researchers in its effective utilization.

The Strategic Advantage of the Nosyl Group

The 2-nitrobenzenesulfonyl (nosyl or Ns) group provides a powerful alternative to more conventional amine protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). Its utility is rooted in a unique combination of stability and selective lability.

Key Attributes of the Nosyl Protecting Group:

  • Orthogonality: The nosyl group is stable under the acidic conditions used to cleave Boc groups and the hydrogenolysis conditions used for Cbz group removal. This orthogonality is crucial for the selective deprotection of one amine in the presence of others, a common challenge in the synthesis of polyamines and peptidomimetics[1].

  • Mild Deprotection Conditions: Unlike the often harsh conditions required for other sulfonyl protecting groups, the nosyl group is readily cleaved under mild, neutral, or slightly basic conditions using thiol-based nucleophiles[1].

  • Activation of the N-H Bond: The potent electron-withdrawing nature of the ortho-nitro group acidifies the sulfonamide proton. This facilitates N-alkylation reactions, a feature famously exploited in the Fukuyama amine synthesis[1][2].

  • Crystalline Derivatives: Nosyl-protected amines are frequently crystalline solids, which simplifies their purification through recrystallization[1].

Synthesis of this compound

The synthesis of this compound involves the selective mono-sulfonylation of ethylenediamine with 2-nitrobenzenesulfonyl chloride. The primary challenge is to control the reaction to prevent the formation of the di-substituted byproduct. A common and effective strategy involves the initial mono-protonation of ethylenediamine to reduce the nucleophilicity of one of the amino groups.

Synthesis_of_this compound ethylenediamine Ethylenediamine mono_protonated Mono-protonated Ethylenediamine ethylenediamine->mono_protonated Protonation hcl HCl (1 eq.) hcl->mono_protonated nosyl_chloride 2-Nitrobenzenesulfonyl Chloride product This compound nosyl_chloride->product base Base (e.g., Triethylamine) base->product HCl scavenger mono_protonated->product Selective Sulfonylation

Figure 1: General synthetic strategy for the selective mono-nosylation of ethylenediamine.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from established methods for the selective mono-protection of diamines.

Materials and Equipment:

  • Ethylenediamine

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Nitrobenzenesulfonyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer

  • Ice-water bath

Procedure:

  • Mono-protonation of Ethylenediamine: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylenediamine (2.0 equivalents) in a suitable solvent such as DCM or THF. Cool the solution in an ice-water bath.

  • Slowly add a solution of concentrated HCl (1.0 equivalent) dropwise while maintaining the temperature at 0-5 °C. Stir the resulting slurry for 30 minutes. This step selectively protonates one of the amine groups, rendering it non-nucleophilic.

  • Sulfonylation: To the stirred slurry, add triethylamine (1.1 equivalents) to act as a base for the subsequent reaction.

  • In a separate flask, dissolve 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent. Add this solution dropwise to the ethylenediamine mono-hydrochloride slurry over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride. The filtrate can be concentrated under reduced pressure.

  • The crude product is then purified. For the hydrochloride salt, the crude free base can be dissolved in a minimal amount of a suitable solvent (e.g., isopropanol) and treated with a solution of HCl in the same or another solvent (e.g., diethyl ether) to precipitate the desired this compound hydrochloride.

  • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Physicochemical and Spectroscopic Properties

Accurate characterization of this compound and its hydrochloride salt is essential for its use in synthesis. The hydrochloride salt is the most common commercially available form.

PropertyValue (Hydrochloride Salt)Reference
Molecular Formula C₈H₁₂ClN₃O₄S[3]
Molecular Weight 281.72 g/mol [3]
CAS Number 92504-03-5[3]
Appearance Light yellow to yellow to orange powder/crystal[4]
Melting Point Not consistently reported; supplier data often states "n/a"[4]
Solubility Soluble in water, DMSO, and methanol.[5]

Spectroscopic Data (Predicted and Typical Ranges):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethylenediamine backbone and the aromatic protons of the 2-nitrobenzenesulfonyl group. The aromatic region will display complex splitting patterns due to the ortho-substitution.

  • ¹³C NMR: The carbon NMR will show signals corresponding to the two aliphatic carbons of the ethylenediamine moiety and the six aromatic carbons. The carbon attached to the nitro group and the sulfonyl group will be significantly deshielded.

  • FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine and the sulfonamide, S=O stretching of the sulfonyl group, and asymmetric and symmetric stretching of the nitro group.

    • N-H Stretch (Amine & Sulfonamide): 3200-3400 cm⁻¹

    • C-H Stretch (Aromatic): ~3000-3100 cm⁻¹

    • C-H Stretch (Aliphatic): ~2850-2950 cm⁻¹

    • NO₂ Asymmetric Stretch: ~1520-1560 cm⁻¹

    • SO₂ Asymmetric Stretch: ~1340-1380 cm⁻¹

    • NO₂ Symmetric Stretch: ~1335-1355 cm⁻¹

    • SO₂ Symmetric Stretch: ~1150-1180 cm⁻¹

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the free base (C₈H₁₁N₃O₄S, M.W. 245.05) and characteristic fragmentation patterns.

Deprotection of the Nosyl Group: Mechanism and Protocols

The facile removal of the nosyl group under mild conditions is one of its most significant advantages. The deprotection proceeds via a nucleophilic aromatic substitution mechanism, where a soft nucleophile, typically a thiolate, attacks the aromatic ring to form a Meisenheimer complex. This intermediate then collapses to release the deprotected amine.

Deprotection_Mechanism nosyl_amine Nosyl-protected Amine meisenheimer Meisenheimer Complex nosyl_amine->meisenheimer Nucleophilic Attack thiolate Thiolate (e.g., PhS⁻) thiolate->meisenheimer deprotected_amine Deprotected Amine meisenheimer->deprotected_amine Collapse & Protonation byproduct Thioether Byproduct meisenheimer->byproduct

Figure 2: Mechanism of nosyl group deprotection via a Meisenheimer complex.

Experimental Protocol: Nosyl Group Deprotection

This protocol is a general procedure that can be adapted for various nosyl-protected amines.

Materials and Equipment:

  • Nosyl-protected amine

  • Thiophenol or other thiol

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the nosyl-protected amine (1.0 equivalent) in DMF or MeCN in a round-bottom flask.

  • Add potassium carbonate (2.0-3.0 equivalents) to the solution.

  • Add thiophenol (1.5-2.5 equivalents) to the stirred suspension.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine to remove the DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude amine can be purified by column chromatography on silica gel to afford the pure product.

Applications in Synthesis

This compound is a valuable building block for the synthesis of polyamines, heterocyclic compounds, and other complex molecules relevant to drug discovery. Its utility lies in the ability to introduce an ethylenediamine unit with one amine masked, allowing for selective functionalization of the free primary amine.

Case Study: Synthesis of Polyamine Analogues

Polyamines are crucial in numerous biological processes, and their analogues are of significant interest as therapeutic agents. The synthesis of complex, unsymmetrical polyamines often requires orthogonally protected diamine building blocks. This compound is ideally suited for this purpose.

Polyamine_Synthesis nosyl_eda N-(2-Aminoethyl)- 2-nitrobenzenesulfonamide alkylated_nosyl_eda N-Alkylated Intermediate nosyl_eda->alkylated_nosyl_eda Alkylation of free amine r_x Electrophile (R-X) r_x->alkylated_nosyl_eda polyamine_analog Unsymmetrical Polyamine Analog alkylated_nosyl_eda->polyamine_analog Nosyl Deprotection deprotection_reagents Thiol, Base deprotection_reagents->polyamine_analog

Figure 3: General workflow for the use of this compound in polyamine synthesis.

In a typical sequence, the free primary amine of this compound can be selectively alkylated or acylated. Subsequent deprotection of the nosyl group then reveals a new primary amine, which can be further functionalized. This iterative strategy allows for the controlled, stepwise construction of complex polyamine chains[6][7].

Comparative Overview of Amine Protecting Groups

The choice of an amine protecting group is a critical strategic decision in multi-step synthesis. The following table provides a comparative overview of the nosyl group with the commonly used Boc and Cbz groups.

FeatureNosyl (Ns) GroupBoc GroupCbz (Z) Group
Protection Reagent 2-Nitrobenzenesulfonyl chlorideDi-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Deprotection Conditions Thiol (e.g., thiophenol) and base (e.g., K₂CO₃) in DMF or MeCN, room temp.Strong acid (e.g., TFA in DCM, or HCl in dioxane)Catalytic hydrogenolysis (e.g., H₂, Pd/C)
Stability Stable to strong acids and hydrogenolysis. Labile to some nucleophiles and reducing agents that affect the nitro group.Stable to bases and hydrogenolysis. Labile to strong acids.Stable to acids and bases. Labile to hydrogenolysis and strong reducing agents.
Orthogonality Orthogonal to Boc and Cbz.Orthogonal to Cbz and Fmoc.Orthogonal to Boc and Fmoc.
Key Advantages Mild deprotection, high crystallinity of derivatives, activation of N-H for alkylation.Widely used, extensive literature, suitable for solid-phase peptide synthesis (SPPS).Robust, stable to a wide range of non-reductive conditions.
Potential Issues Odor of thiols (can be mitigated with odorless reagents), potential side reactions with the nitro group.Release of gaseous isobutylene and CO₂ upon deprotection.Incompatible with functional groups susceptible to reduction (e.g., alkynes, nitro groups).

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its utility is derived from the unique properties of the 2-nitrobenzenesulfonyl (nosyl) protecting group, which offers a powerful combination of stability, mild cleavage conditions, and orthogonality to other common amine protecting groups. For researchers and professionals in drug development and complex molecule synthesis, a thorough understanding of the synthesis, properties, and applications of this compound provides a significant strategic advantage. The detailed protocols and comparative data presented in this guide are intended to facilitate the effective and efficient incorporation of this synthon into demanding synthetic routes, ultimately accelerating the discovery and development of new chemical entities.

References

  • Benchchem. (2025). Deprotection of Nitrophenylsulfonyl (Nosyl)
  • Synlett. (2007). Deprotection of o-Nitrobenzensulfonyl (Nosyl)
  • Benchchem. (2025). Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection. Benchchem.
  • PubMed Central. (2005). Synthesis and Applications of Polyamine Amino Acid Residues: Improving the Bioactivity of an Analgesic Neuropeptide, Neurotensin.
  • Chem-Station. (2014). Fukuyama Amine Synthesis.
  • MDPI. (2021).
  • American Chemical Society. (2025). Odorless nosyl deprotection by in-situ formation of a thiolate.
  • Labsolu. (n.d.). This compound Hydrochloride.
  • Lab Pro Inc. (n.d.). This compound Hydrochloride, 1G - A2329-1.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
  • Benchchem. (2025). A Researcher's Guide to Orthogonal Deprotection of Cbz-(Ala)4 Peptides. Benchchem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53384390, N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride. PubChem.
  • PubMed. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
  • Ataman Kimya. (n.d.). 1,2-DIAMINOETHANE.
  • PubMed Central. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity.
  • Wiley Online Library. (2022). Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor. Wiley.
  • W. B. Greene, P. G. M. Wuts. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • MDPI. (2021).
  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. StudySmarter.
  • TCI Chemicals. (n.d.). This compound Hydrochloride.
  • Benchchem. (2025). A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups. Benchchem.
  • Wikipedia. (n.d.). Polyamine.
  • Sigma-Aldrich. (n.d.). 2-Nitrobenzenesulfonamide.
  • Metin Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ElectronicsAndBooks. (n.d.). Synthesis of Aminoethyl Derivatives of a,co-Alkylenediamines and Structure-Activity Relationships for the Polyamine-Bovine Plasm. ElectronicsAndBooks.com.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic-chemistry.org.
  • OSTI.gov. (1976). Mass Spectra of N-Nitroso Compounds.
  • PubMed Central. (2012). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138510, 2-Nitrobenzenesulfonamide. PubChem.
  • ChemScene. (n.d.). N-(2-Aminoethyl)-4-methylbenzenesulfonamide.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). FTIR AND FT-RAMAN SPECTRAL ANALYSIS OF PACLITAXEL DRUGS.
  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)....
  • PubMed Central. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.
  • InstaNANO. (2026).
  • Google Patents. (n.d.). A kind of preparation method of N1-(2-aminoethyl)-1,2-ethylenediamine.

Sources

A Technical Guide to N-(2-Aminoethyl)-2-nitrobenzenesulfonamide: A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and synthetic organic chemistry, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. N-(2-Aminoethyl)-2-nitrobenzenesulfonamide is one such pivotal intermediate, offering researchers a masked equivalent of ethylenediamine. The presence of the 2-nitrobenzenesulfonyl (nosyl) group serves as a readily cleavable protecting group for one of the amino functionalities, allowing for selective reactions at the free primary amine. This guide provides an in-depth examination of the compound's properties, synthesis, and applications, tailored for professionals in chemical research and pharmaceutical development.

Chemical Identity and Physicochemical Properties

This compound is a stable, solid organic compound. It is most commonly available as the free base or its hydrochloride salt, which can affect solubility and handling properties.

Chemical Structure:

Figure 1. Molecular Structure of this compound.

The structure features a primary aliphatic amine, providing a nucleophilic site for further functionalization, while the other nitrogen is protected as a sulfonamide. The ortho-nitro group on the benzene ring is key to the protecting group's function, facilitating its removal under specific conditions.

Table 1: Physicochemical and Identification Properties

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₈H₁₁N₃O₄S[2]
Molecular Weight 245.26 g/mol [2]
CAS Number 83019-91-4 (free base)[2]
92504-03-5 (hydrochloride salt)[1]
Appearance Light yellow to yellow powder/crystal
Purity Typically >98%
Canonical SMILES C1=CC=C(C(=C1)S(=O)(=O)NCCN)[O-][1]
InChI Key ZEWOSYWRSUZSQX-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a classic example of nucleophilic substitution on a sulfonyl chloride. The reaction leverages the differential nucleophilicity of the two amino groups in ethylenediamine.

Core Reaction: The primary synthetic route involves the reaction of 2-nitrobenzenesulfonyl chloride with an excess of ethylenediamine in a suitable solvent.

Causality of Experimental Design:

  • Excess Ethylenediamine: Using a significant excess of ethylenediamine is crucial. It serves two purposes: firstly, to act as the nucleophile, and secondly, to function as a base to neutralize the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the remaining diamine, which would render it non-nucleophilic.

  • Solvent Choice: A non-reactive solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically employed to dissolve the sulfonyl chloride and facilitate the reaction.

  • Controlled Addition: The 2-nitrobenzenesulfonyl chloride is added slowly to the solution of ethylenediamine at a reduced temperature (e.g., 0 °C). This control is essential to manage the exothermic nature of the reaction and to minimize the formation of the disubstituted byproduct where both amines of a single ethylenediamine molecule react.

Visualizing the Synthetic Workflow:

G cluster_reaction Reaction Vessel (0 °C) reagent1 Ethylenediamine (excess) reaction_mix Nucleophilic Substitution reagent1->reaction_mix Nucleophile & Base reagent2 2-Nitrobenzenesulfonyl Chloride reagent2->reaction_mix Electrophile (Slow Addition) solvent Solvent (e.g., DCM) workup Aqueous Workup (e.g., NaHCO₃ wash) reaction_mix->workup Quench & Neutralize purification Purification (e.g., Column Chromatography) workup->purification Isolate Crude Product product N-(2-Aminoethyl)-2- nitrobenzenesulfonamide purification->product Obtain Pure Compound

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The utility of this compound stems from its identity as a mono-protected ethylenediamine. The nosyl group is a robust protecting group that is stable to many reaction conditions but can be selectively removed.

Key Applications:

  • Intermediate in Pharmaceutical Synthesis: This compound serves as a key building block for introducing a protected ethylenediamine moiety into more complex molecules. Related sulfonamides are pivotal intermediates in the synthesis of various pharmaceuticals.[3][4] For instance, 4-(2-Aminoethyl)benzenesulfonamide is a crucial precursor for the antidiabetic drug Glipizide.[5] While a direct blockbuster drug derived from the 2-nitro variant is less documented, its utility in research and development programs for creating libraries of new chemical entities is significant.

  • Scaffold for Combinatorial Chemistry: The free primary amine can be readily acylated, alkylated, or used in reductive amination reactions to build a diverse library of compounds. Following this diversification, the nosyl group can be cleaved to reveal a second primary amine, which can then undergo further reactions.

The Nosyl Group Advantage (Deprotection): The 2-nitrobenzenesulfonyl (nosyl) group is particularly valuable because it can be cleaved under mild conditions that are orthogonal to many other protecting groups (e.g., Boc, Cbz). The standard method for deprotection is treatment with a thiol (like thiophenol) and a base (such as potassium carbonate) in a polar aprotic solvent like DMF. The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution by the thiolate, leading to the release of the free amine.

Visualizing the Application Logic:

G cluster_diversification Step 1: Functionalization of Free Amine start N-(2-Aminoethyl)-2- nitrobenzenesulfonamide intermediate Nosyl-Protected Intermediate start->intermediate reaction1 R-X (Alkylation) reaction2 R-COCl (Acylation) reaction3 R-CHO, NaBH(OAc)₃ (Reductive Amination) deprotection Step 2: Nosyl Deprotection (Thiol, Base) intermediate->deprotection final_product Diversified Diamine Product (Ready for further synthesis) deprotection->final_product

Caption: Strategic use in multi-step synthesis via protection and diversification.

Experimental Protocol: Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Objective: To synthesize this compound.

Materials:

  • Ethylenediamine (10 eq.)

  • 2-Nitrobenzenesulfonyl chloride (1 eq.)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (or other suitable eluents)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve ethylenediamine (10 eq.) in DCM. Cool the flask to 0 °C in an ice bath.

  • Addition: Dissolve 2-nitrobenzenesulfonyl chloride (1 eq.) in a minimal amount of DCM. Add this solution dropwise to the stirred ethylenediamine solution over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the sulfonyl chloride.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes excess HCl and unreacted sulfonyl chloride.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent streaking) to afford the pure this compound.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken.

  • Hazard Identification: The hydrochloride salt is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

  • GHS Hazard Statements: H302, H315, H319, H335.[1]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a highly valuable synthetic intermediate that provides a practical solution for the mono-protection of ethylenediamine. Its straightforward synthesis, stability, and the mild, orthogonal conditions required for the deprotection of the nosyl group make it an attractive tool for researchers in medicinal chemistry and complex molecule synthesis. Understanding its properties and the strategic rationale behind its use allows scientists to efficiently construct novel molecules with potential therapeutic applications.

References

  • N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride. PubChem, National Institutes of Health. [Link]

  • Synthesis of N-[2-[bis(1-methylethyl)amino]ethyl]-4-nitrobenzene sulfonamide. Mol-Instincts. [Link]

  • N-ethyl-2-nitrobenzenesulfonamide CAS 23530-41-8: Advancing Pharmaceutical Synthesis. Papharma. [Link]

  • N-(2-aminoethyl)benzenesulfonamide. PubChem, National Institutes of Health. [Link]

  • Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran.
  • Applications of 4-(2-Aminoethyl)benzenesulfonamide in Pharmaceutical Synthesis. Papharma. [Link]

  • 4-(2-Aminoethyl)benzenesulfonamide. PubChem, National Institutes of Health. [Link]

  • N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide. PubChem, National Institutes of Health. [Link]

  • 2-Nitrobenzenesulfonamide. PubChem, National Institutes of Health. [Link]

  • Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PubMed Central, National Institutes of Health. [Link]

  • N-ethyl-2-nitrobenzenesulfonamide CAS 23530-41-8: Your Premier Pharmaceutical Intermediate Supplier. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

"N-(2-Aminoethyl)-2-nitrobenzenesulfonamide" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(2-Aminoethyl)-2-nitrobenzenesulfonamide

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, this compound. The document details its fundamental properties, strategic applications in organic synthesis, and practical experimental protocols.

Part 1: Core Physicochemical Properties and Identification

This compound is a key bifunctional organic molecule. It is structurally composed of an ethylenediamine backbone where one amine is free (primary) and the other is protected as a sulfonamide with a 2-nitrobenzenesulfonyl group. This compound is most frequently handled in its hydrochloride salt form for improved stability and handling characteristics.

The properties of both the free base and its common hydrochloride salt are summarized below for clarity and easy reference.

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₈H₁₁N₃O₄S[1]C₈H₁₂ClN₃O₄S[2]
Molecular Weight 245.26 g/mol [1]281.72 g/mol [2]
CAS Number 83019-91-4[1]92504-03-5[2][3]
Appearance -Light yellow to orange solid, powder, or crystal
Common Synonyms -1-Amino-2-(2-nitrobenzenesulfonamido)ethane HCl; N-(2-Nitrobenzenesulfonyl)ethylenediamine HCl; N-(o-Ns)-1,2-diaminoethane HCl[3]

Part 2: The Strategic Role in Synthetic Chemistry

The 2-Nitrobenzenesulfonyl (Nosyl) Group: A Strategic Choice

In multi-step organic synthesis, the differential protection of functional groups is paramount. The 2-nitrobenzenesulfonyl (Ns or "nosyl") group is an excellent choice for protecting primary and secondary amines. Its utility stems from a combination of factors:

  • Robust Stability: The nosyl group is highly stable under a wide range of reaction conditions, including those used for Boc deprotection (acidic) and Fmoc deprotection (basic), making it orthogonal to these common protecting groups.

  • Facile Cleavage: Despite its stability, the nosyl group can be selectively and cleanly removed under mild conditions that do not affect other sensitive functionalities. The presence of the electron-withdrawing nitro group in the ortho position makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack.

The typical deprotection mechanism involves a soft nucleophile, such as a thiol (e.g., thiophenol), and a mild base (e.g., potassium carbonate). This specific reactivity profile is the primary reason scientists choose the nosyl group for complex synthetic pathways.

Application as a Bifunctional Building Block

This compound is a quintessential example of a bifunctional building block. It provides a nucleophilic primary amine for synthetic elaboration while the other amine is masked. This allows for a sequential and controlled introduction of the ethylenediamine scaffold into target molecules, a common motif in pharmacologically active compounds.

The general workflow for its use is visualized below. This process allows for the selective modification of a molecule (R-X) with an ethylenediamine linker.

Sources

"N-(2-Aminoethyl)-2-nitrobenzenesulfonamide" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Putative Mechanism of Action of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a small molecule of interest owing to its structural motifs—a nitroaromatic ring and a sulfonamide group—which are prevalent in a wide range of biologically active compounds. While direct, extensive research on the specific mechanism of action of this compound is not yet prevalent in publicly accessible literature, a robust hypothesis can be formulated based on the well-documented activities of its constituent functional groups. This guide posits that this compound likely functions as a pro-drug, with its nitro group undergoing bioreduction to generate reactive nitrogen species that induce cellular stress and damage. Concurrently, the sulfonamide moiety may engage in targeted interactions with specific enzymes. This document will deconstruct these potential mechanisms, propose a comprehensive suite of experiments to elucidate its precise biological role, and provide the technical rationale for these proposed studies.

Physicochemical Characteristics

A foundational understanding of a compound's physical and chemical properties is critical for designing and interpreting mechanistic studies.

PropertyValueSource
Molecular Formula C₈H₁₁N₃O₄SPubChem[1]
Molecular Weight 245.26 g/mol Benchchem[2]
CAS Number 83019-91-4Benchchem[2]
InChI Key YNQAHCRZFJEDMN-UHFFFAOYSA-NBenchchem[2]
Synonyms N-(o-Ns)-1,2-diaminoethane Hydrochloride, N-(2-Nitrobenzenesulfonyl)ethylenediamine HydrochlorideTCI Chemicals[3]

Deconstruction of the Putative Mechanism of Action

The biological activity of this compound can be dissected by examining its primary functional components: the 2-nitrobenzenesulfonyl group and the ethylenediamine linker.

The Nitroaromatic Moiety: A Pro-Drug Approach to Cellular Disruption

Nitro-containing compounds are well-established in pharmacology for their diverse biological activities, including antimicrobial and anticancer effects.[4] A widely accepted mechanism is that the nitro group itself is a latent reactive element, which, under the reducing conditions found within cells, can be converted into cytotoxic agents.[4]

Hypothesized Pathway:

  • Cellular Uptake: The molecule's relatively small size and moderate polarity likely facilitate its entry into cells.

  • Bioreduction: Intracellular reductases, such as nitroreductases present in various microorganisms and hypoxic cancer cells, are hypothesized to reduce the nitro group. This is a stepwise process, generating a cascade of reactive nitrogen species (RNS), including nitroso and hydroxylamine intermediates, and ultimately superoxide radicals.[4]

  • Induction of Oxidative and Nitrosative Stress: The generated RNS can lead to widespread cellular damage through:

    • DNA Damage: Covalent adduction to DNA, causing strand breaks and mutations.[4]

    • Lipid Peroxidation: Damage to cell membranes, leading to loss of integrity and function.

    • Protein Dysfunction: Oxidation and nitration of amino acid residues, impairing protein structure and enzymatic activity.

The following diagram illustrates this proposed bioactivation pathway.

nitro_reduction_pathway cluster_cell Cellular Environment cluster_damage Cellular Damage Molecule This compound (R-NO₂) Nitroreductases Nitroreductases Molecule->Nitroreductases Bioreduction RNS Reactive Nitrogen Species (R-NO, R-NHOH, O₂⁻) Nitroreductases->RNS DNA_Damage DNA Damage RNS->DNA_Damage Lipid_Peroxidation Lipid Peroxidation RNS->Lipid_Peroxidation Protein_Dysfunction Protein Dysfunction RNS->Protein_Dysfunction

Caption: Proposed bioactivation of the nitroaromatic moiety.

The Sulfonamide Core: A Scaffold for Targeted Inhibition

The sulfonamide group is a cornerstone of modern medicinal chemistry, most famously recognized for its role in sulfa antibiotics that inhibit dihydropteroate synthase.[5] While the specific targets of this compound are unknown, the sulfonamide moiety provides a strong basis for hypothesizing direct enzyme inhibition as a parallel or alternative mechanism of action.

Potential Enzymatic Targets:

  • Carbonic Anhydrases: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in pH regulation, and other physiological processes.

  • Kinases: The sulfonamide group can act as a hinge-binder in the ATP-binding pocket of various kinases.

  • Proteases: The tetrahedral geometry of the sulfonamide sulfur can mimic the transition state of peptide bond hydrolysis, making it a potential inhibitor of proteases.

The 2-nitro group, being strongly electron-withdrawing, would significantly influence the acidity of the sulfonamide N-H, potentially enhancing its binding affinity to target proteins.[6]

A Strategic Roadmap for Mechanistic Elucidation

To move from a hypothesized to an evidence-based mechanism of action, a multi-pronged experimental approach is required. The following workflows are designed to systematically test the proposed mechanisms.

Workflow 1: Validating the Pro-Drug Hypothesis

This set of experiments aims to determine if this compound is bioreduced and if this leads to cellular damage.

Step-by-Step Protocol:

  • Cell Viability Assays:

    • Treat a panel of cell lines (e.g., bacterial strains, cancer cell lines under both normoxic and hypoxic conditions) with a dose-response of the compound.

    • Measure cell viability using an MTT or CellTiter-Glo assay to determine the IC₅₀.

    • Rationale: To establish the cytotoxic potential of the compound.

  • Nitroreductase Activity Assay:

    • Utilize cell lines with known differences in nitroreductase expression or engineered cell lines (knockout vs. overexpressor).

    • Compare the IC₅₀ values between these cell lines. A significantly lower IC₅₀ in cells with high nitroreductase activity would support the pro-drug hypothesis.

    • Rationale: To directly link cytotoxicity to nitroreductase activity.

  • Detection of Reactive Oxygen and Nitrogen Species (ROS/RNS):

    • Treat cells with the compound for various time points.

    • Use fluorescent probes such as DCFDA for general ROS and DAF-FM for nitric oxide.

    • Analyze the cells using flow cytometry or fluorescence microscopy.

    • Rationale: To detect the production of the hypothesized cytotoxic intermediates.

  • DNA Damage Assessment:

    • Perform a comet assay or immunostaining for γH2AX (a marker of DNA double-strand breaks) in cells treated with the compound.

    • Rationale: To confirm that the induced oxidative/nitrosative stress translates to genotoxicity.

The logical flow of this experimental plan is depicted below.

prodrug_validation_workflow Start Start Viability Cell Viability Assays (Determine IC₅₀) Start->Viability Nitroreductase Nitroreductase Activity Assay Viability->Nitroreductase IC₅₀ established ROS_RNS ROS/RNS Detection Nitroreductase->ROS_RNS Correlation found DNA_Damage DNA Damage Assessment ROS_RNS->DNA_Damage ROS/RNS detected Conclusion Conclusion: Pro-drug mechanism supported/refuted DNA_Damage->Conclusion

Caption: Experimental workflow for validating the pro-drug hypothesis.

Workflow 2: Identifying Specific Molecular Targets

These experiments are designed to uncover specific protein interactions of the sulfonamide moiety.

Step-by-Step Protocol:

  • Thermal Shift Assay (TSA):

    • Screen the compound against a library of purified proteins (e.g., kinases, carbonic anhydrases).

    • A significant shift in the melting temperature of a protein in the presence of the compound indicates a direct binding interaction.

    • Rationale: A high-throughput method for initial hit identification.

  • Affinity Chromatography:

    • Immobilize this compound on a solid support.

    • Incubate with cell lysate.

    • Elute bound proteins and identify them using mass spectrometry (LC-MS/MS).

    • Rationale: An unbiased approach to pull down binding partners from a complex biological sample.

  • Enzyme Inhibition Assays:

    • Based on the hits from TSA or affinity chromatography, perform in vitro enzyme activity assays.

    • Determine the IC₅₀ and mode of inhibition (e.g., competitive, non-competitive) for the confirmed targets.

    • Rationale: To functionally validate the binding interactions and quantify the inhibitory potency.

  • Isothermal Titration Calorimetry (ITC):

    • Directly measure the binding affinity (K_d), stoichiometry, and thermodynamic parameters of the interaction between the compound and a purified target protein.

    • Rationale: To provide a definitive biophysical characterization of the binding event.

Synthesis and Outlook

This compound holds potential as a biologically active molecule, likely operating through a dual mechanism involving pro-drug-induced cellular stress and targeted enzyme inhibition. Its structural similarity to compounds with known antitubercular activity suggests that its primary applications may lie in the field of infectious diseases.[6] The experimental workflows detailed in this guide provide a clear and logical path forward for researchers to rigorously test these hypotheses, elucidate the precise mechanism of action, and unlock the therapeutic potential of this and related nitrobenzenesulfonamides. The insights gained will be invaluable for future drug design and development efforts, allowing for the strategic modification of this scaffold to enhance potency and selectivity.

References

  • Chem-Impex. (n.d.). 2-Nitrobenzenesulfonamide. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). Semantic Scholar. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrobenzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride. Retrieved from [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-aminoethyl)benzenesulfonamide. Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. Retrieved from [Link]

  • The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). (n.d.). Retrieved from [Link]

  • The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. (2024). Retrieved from [Link]

  • The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. (n.d.). PubMed Central. Retrieved from [Link]

  • The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. (2024). ResearchGate. Retrieved from [Link]

Sources

A Technical Guide to the Solubility and Stability of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes established principles of sulfonamide chemistry, physical organic chemistry, and pharmaceutical development guidelines to offer a robust predictive analysis and practical experimental framework. This guide will delve into the anticipated solubility characteristics in various solvent systems and the expected stability profile under different environmental conditions. Furthermore, it provides detailed, field-proven methodologies for researchers to empirically determine these critical parameters, ensuring the generation of reliable and reproducible data for drug development and other research applications.

Introduction: Understanding this compound

This compound is a molecule of interest in various chemical and pharmaceutical research domains. Its structure, featuring a nitro-substituted aromatic ring, a sulfonamide linkage, and a primary amino group, imparts a unique combination of chemical properties that govern its behavior in solution and under stress conditions. A thorough understanding of its solubility and stability is paramount for any application, from reaction chemistry to formulation development.

The presence of both an acidic sulfonamide proton and a basic amino group suggests that this compound can exist as a zwitterion, which can significantly influence its solubility.[1] The electron-withdrawing nitro group on the benzene ring is expected to impact the acidity of the sulfonamide proton and the overall electronic properties of the molecule, thereby influencing its stability.[2]

This guide will first explore the theoretical underpinnings of the solubility and stability of this compound, followed by actionable experimental protocols to quantify these characteristics.

Predicted Solubility Profile

The solubility of a compound is a critical determinant of its utility in various applications. For pharmaceutical compounds, it directly impacts bioavailability and formulation strategies. The structural features of this compound suggest a complex solubility profile.

Impact of pH on Aqueous Solubility

The presence of both a primary amine (basic) and a sulfonamide group (acidic) makes the aqueous solubility of this compound highly dependent on pH.[3]

  • In acidic conditions (low pH): The primary amino group will be protonated (-NH3+), leading to the formation of a cationic species. This is expected to enhance solubility in aqueous media.[1]

  • In neutral pH: The molecule may exist predominantly as a zwitterion, with both the amino group protonated and the sulfonamide group deprotonated. Zwitterions often exhibit strong intermolecular interactions, potentially leading to lower aqueous solubility.[1]

  • In basic conditions (high pH): The sulfonamide proton will be removed, forming an anionic species. This is also expected to increase aqueous solubility.[1][3]

Therefore, the minimum aqueous solubility is anticipated to be at or near the isoelectric point of the molecule.

Solubility in Organic Solvents

The solubility in organic solvents will be governed by the polarity of the solvent and its ability to disrupt the intermolecular forces of the solute.

  • Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding with the amino and sulfonamide groups, and are expected to be reasonably good solvents for this compound.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like DMSO are strong organic solvents and are likely to effectively solvate this compound.[3]

  • Non-polar Solvents (e.g., hexane, toluene): Due to the polar nature of the molecule, its solubility in non-polar solvents is expected to be very low.

To enhance solubility in less polar organic solvents for applications like organic synthesis, in-situ salt formation with an organic base (e.g., triethylamine) can be an effective strategy to disrupt the crystal lattice energy.[1]

Quantitative Solubility Data Summary (Predictive)
Solvent ClassExample SolventsPredicted SolubilityRationale
AqueousWater (pH dependent)VariableIonization of amino and sulfonamide groups.[1][3]
Polar ProticEthanol, MethanolSparingly Soluble to SolubleHydrogen bonding capability.
Polar AproticDMSO, DMFSolubleStrong solvating power for polar molecules.[3]
Non-polarHexane, TolueneInsoluble"Like dissolves like" principle.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method, as described by Higuchi and Connors (1965), remains the gold standard for determining thermodynamic equilibrium solubility due to its reliability for a wide range of compounds.[4][5]

Materials and Equipment
  • This compound

  • Selected solvents (e.g., water at various pH values, ethanol, DMSO)

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC-UV or a validated quantitative analytical method

  • pH meter

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.[4]

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at a high speed to pellet any remaining suspended solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method or another appropriate technique to determine the concentration of the dissolved compound.

  • Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Diagram of the Shake-Flask Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Quantification prep1 Add excess solid to solvent equil1 Shake at constant temperature (24-72 hours) prep1->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 analysis1 Withdraw supernatant sep1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Analyze by HPLC-UV analysis2->analysis3

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Predicted Stability Profile and Degradation Pathways

The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life.[6][7] The functional groups in this compound suggest susceptibility to several degradation pathways.

Hydrolytic Stability

The sulfonamide bond is the primary site for potential hydrolytic degradation. The rate of hydrolysis is highly dependent on pH.[2][8]

  • Acidic Conditions: Sulfonamides are generally more susceptible to degradation under acidic conditions.[2] The presence of the electron-withdrawing nitro group on the aromatic ring may further increase the susceptibility of the sulfonamide bond to nucleophilic attack and subsequent cleavage.[2]

  • Neutral to Alkaline Conditions: Sulfonamides are typically more stable in neutral to alkaline environments.[2][8] At higher pH, the anionic form of the sulfonamide is less prone to hydrolysis.[2]

Photostability

Compounds containing nitroaromatic functionalities are often sensitive to light.[9] Exposure to UV light can lead to photodegradation, potentially involving complex reactions such as the reduction of the nitro group or oxidation of other parts of the molecule.[2][9] Therefore, it is crucial to protect solutions and solid material of this compound from light.

Thermal Stability

The thermal stability of sulfonamides can vary depending on their specific structure.[2] At elevated temperatures, decomposition is expected, and hazardous decomposition products may include nitrogen oxides (NOx) and sulfur oxides (SOx).[9]

Potential Degradation Pathways

Based on the structure, the following degradation pathways are plausible:

  • Hydrolysis of the Sulfonamide Bond: This would yield 2-nitrobenzenesulfonic acid and ethylenediamine.

  • Reduction of the Nitro Group: This could lead to the formation of the corresponding amino derivative. Bacterial degradation of nitroaromatics can proceed through either oxidative or reductive pathways.[10][11]

  • Oxidation of the Primary Amine: The primary amino group is a potential site for oxidation.

Diagram of Factors Influencing Stability

G cluster_factors Environmental Factors cluster_degradation Degradation substance N-(2-Aminoethyl)-2- nitrobenzenesulfonamide Degradation Chemical Degradation substance->Degradation leads to pH pH pH->Degradation Light Light (UV) Light->Degradation Temp Temperature Temp->Degradation

Caption: Key environmental factors influencing the chemical stability of the compound.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods, as recommended by ICH guidelines.[6][12]

Materials and Reagents
  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents

  • A validated stability-indicating HPLC method

Step-by-Step Procedure
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).[12]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[9]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at a controlled temperature (e.g., 60°C) for a specified period.[9]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified period.[9]

  • Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C), protected from light, for a specified period.[9]

  • Photodegradation: Expose the stock solution to a controlled light source as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.[6][9]

  • Sample Analysis: At appropriate time points, withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples. Dilute all samples to the initial concentration and analyze using the stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Conclusion

While direct, quantitative solubility and stability data for this compound are not extensively documented, a strong predictive framework can be established based on the well-understood chemistry of sulfonamides and related functional groups. The solubility is expected to be highly pH-dependent, and the compound is likely susceptible to hydrolytic degradation in acidic conditions, as well as photodegradation. The experimental protocols detailed in this guide provide a clear and robust pathway for researchers to generate the specific data required for their applications, ensuring scientific integrity and advancing the development of new chemical entities.

References

  • BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Hydrolysis of sulfonamides in aqueous solutions. Environmental Science & Technology, 37(17), 3833-3839.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Sri Indu Institute of Pharmacy. (n.d.). Guidelines for the Stability Testing of Pharmaceuticals.
  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Adamski, M., Zgola-Grzeskowiak, A., & Grzeskowiak, T. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7984.
  • Kumar, S., & Sati, N. (2013). Solubility determination in drug discovery and development.
  • World Health Organization. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(9), 522.
  • SlideShare. (n.d.). Solubility experimental methods.pptx.
  • Brueckner, A. H. (1943). Sulfonamide Activity as Influenced by Variation in pH of Culture Media. The Yale Journal of Biology and Medicine, 15(5), 813–821.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11471557, this compound. Retrieved from [Link]

  • Prakash, D., Chauhan, A. K., & Jain, R. K. (2012). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Applied Microbiology and Biotechnology, 94(5), 1335-1343.
  • BenchChem. (n.d.). Degradation pathways of 2-Amino-5-nitrobenzenesulfonic acid under stress conditions.
  • TCI Chemicals. (n.d.). This compound Hydrochloride.
  • ChemicalBook. (n.d.). N-(2-aminoethyl)-N-methyl-2-nitrobenzenesulfonamide.
  • Hasegawa, Y., et al. (2011). Degradation of 2-nitrobenzoate by Burkholderia terrae strain KU-15. Bioscience, Biotechnology, and Biochemistry, 75(6), 1109-1115.
  • BenchChem. (n.d.). Technical Support Center: N-(2-aminoethyl)-2-hydroxybenzamide Stability and Degradation.
  • BenchChem. (n.d.). How to resolve solubility issues of 2-Amino-5-nitrobenzenesulfonic acid in organic solvents.
  • He, Z., & Spain, J. C. (1997). Comparison of the downstream pathways for degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45 (2-aminophenol pathway) and by Comamonas sp. JS765 (catechol pathway). Journal of Bacteriology, 179(24), 7823–7827.
  • BLDpharm. (n.d.). 1190890-04-0|N-(2-aminoethyl)-n-methyl-2-nitrobenzene-1-sulfonamide.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12841745, N-(2-aminoethyl)benzenesulfonamide. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide.
  • ChemScene. (n.d.). 14316-16-6 | N-(2-Aminoethyl)-4-methylbenzenesulfonamide.
  • TOKU-E. (n.d.). Solubility Data Resource.
  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

An In-depth Technical Guide to the Introduction of the o-Nitrobenzenesulfonamide (Nosyl) Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success.[1] An ideal protecting group should be introduced efficiently, remain robust under a variety of reaction conditions, and be removed selectively under mild conditions that preserve the integrity of the target molecule.[2][3] The 2-nitrobenzenesulfonyl (o-NBS or Nosyl) group has emerged as a preeminent choice for the protection of primary and secondary amines, offering a unique combination of stability and facile, orthogonal cleavage.[4][5] This guide provides a comprehensive overview of the Nosyl group's introduction, grounded in mechanistic understanding and field-proven experimental protocols, designed for researchers and professionals in drug development and chemical synthesis.

The Strategic Value of the Nosyl Protecting Group

The utility of a protecting group is defined by its position within an orthogonal protection strategy, which allows for the selective removal of one group in the presence of others.[1] The Nosyl group excels in this regard. Unlike the classic p-toluenesulfonyl (Tosyl) group, which requires harsh reductive or strongly acidic conditions for cleavage, the Nosyl group is readily removed under mild nucleophilic conditions.[4][6] This makes it fully compatible with acid-labile groups like tert-butoxycarbonyl (Boc) and base-labile groups such as fluorenylmethyloxycarbonyl (Fmoc), rendering it an invaluable tool in complex synthetic sequences, particularly in peptide and natural product synthesis.[6][7]

The core advantage of the o-nitrobenzenesulfonamide stems from the electron-withdrawing nature of the ortho-nitro substituent. This electronic feature serves two critical purposes:

  • Facilitates Mild Deprotection: It activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), which is the key step in the deprotection mechanism involving soft nucleophiles like thiols.[8][9]

  • Enhances N-H Acidity: The resulting sulfonamide N-H proton is significantly more acidic than that of a simple amide or carbamate. This property can be exploited for subsequent N-alkylation reactions, a strategy famously utilized in the Fukuyama amine synthesis.[10][11]

Mechanism of Introduction: The Sulfonylation of Amines

The introduction of the Nosyl group is a straightforward and high-yielding reaction between a primary or secondary amine and 2-nitrobenzenesulfonyl chloride (o-NBS-Cl or Nosyl chloride). The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride.

The key steps are:

  • Nucleophilic Attack: The amine nitrogen attacks the sulfur atom of o-NBS-Cl.

  • Chloride Expulsion: The tetrahedral intermediate collapses, expelling a chloride ion.

  • Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, neutralizes the hydrochloric acid byproduct and deprotonates the positively charged nitrogen, yielding the stable, neutral sulfonamide.[11]

The overall transformation is robust and generally proceeds to completion under mild conditions.

Figure 1: Mechanism of o-NBS group introduction onto a primary amine.

Field-Proven Experimental Protocol: Protection of a Primary Amine

This protocol provides a self-validating, general procedure for the Nosylation of a primary amine. The causality for each step is explained to ensure reproducibility and understanding.

A. Reagents and Materials

  • Primary Amine (1.0 equiv)

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl) (1.05 - 1.2 equiv)

  • Base: Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard work-up reagents: 1 M HCl, saturated NaHCO₃ solution, saturated NaCl (brine), anhydrous MgSO₄ or Na₂SO₄.

B. Step-by-Step Methodology

  • Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 equiv).

    • Causality: An inert atmosphere prevents side reactions with atmospheric moisture, particularly important if the amine substrate is sensitive.

  • Dissolution & Basification: Dissolve the amine in anhydrous DCM (approx. 0.1-0.5 M concentration). Add the base (e.g., triethylamine, 2.0 equiv).

    • Causality: The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it non-nucleophilic.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Causality: The reaction is exothermic. Cooling controls the reaction rate, minimizing potential side reactions and degradation of sensitive substrates.

  • Reagent Addition: Add 2-nitrobenzenesulfonyl chloride (1.1 equiv) portion-wise as a solid or as a solution in a minimal amount of anhydrous DCM over 5-10 minutes.

    • Causality: Slow addition maintains temperature control and prevents localized high concentrations of the reactive sulfonyl chloride. A slight excess of o-NBS-Cl ensures complete consumption of the valuable amine substrate.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), water, saturated NaHCO₃ solution (to remove any remaining acidic species), and finally, saturated brine (to aid phase separation).

    • Causality: This sequence systematically removes unreacted reagents and byproducts, simplifying the final purification.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo. The resulting crude product can typically be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel. The resulting o-nitrobenzenesulfonamides are often stable, crystalline solids.[5]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep1 Dissolve Amine & Base in Anhydrous Solvent prep2 Cool to 0 °C prep1->prep2 react1 Add o-NBS-Cl (Portion-wise) prep2->react1 react2 Stir at RT (1-4h) Monitor by TLC react1->react2 workup1 Aqueous Wash Sequence (HCl, H₂O, NaHCO₃, Brine) react2->workup1 workup2 Dry Organic Layer (e.g., MgSO₄) workup1->workup2 workup3 Filter & Concentrate workup2->workup3 purify1 Recrystallization or Column Chromatography workup3->purify1

Figure 2: Standard experimental workflow for Nosyl protection of an amine.

Quantitative Data on Nosyl Group Introduction

The protection of amines with o-NBS-Cl is a highly efficient transformation across a wide range of substrates. High yields are typically obtained under standardized conditions.

Substrate TypeBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Primary Aliphatic AmineTriethylamineDCM0 to RT1 - 3>90%[11]
Primary Aryl AminePyridineDCM / DMF0 to RT2 - 585-95%[11]
Secondary Aliphatic Amine2,6-LutidineDCM0 to RT2 - 6>90%[10]
Amino Acid EsterNaHCO₃ / K₂CO₃Dioxane/H₂ORT4 - 1280-95%[6]

Synthesis of the Reagent: 2-Nitrobenzenesulfonyl Chloride

For large-scale applications or when commercial availability is a concern, o-NBS-Cl can be prepared in the laboratory. A well-established and reliable method involves the oxidative chlorination of di-o-nitrophenyl disulfide.[12]

The procedure involves treating the disulfide with chlorine gas in a mixture of concentrated hydrochloric and nitric acids. The disulfide is cleaved and oxidized to form the sulfonyl chloride.[12][13] The product is a light-yellow solid that can be purified by recrystallization from glacial acetic acid and washing with cold water.[12] Yields for this preparation are typically high, often around 84%.[13]

Conclusion

The o-nitrobenzenesulfonamide (Nosyl) group stands as a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its introduction via 2-nitrobenzenesulfonyl chloride is a robust, high-yielding, and experimentally straightforward process. The true value of the Nosyl group lies in its unique stability profile combined with its mild deprotection conditions, granting it orthogonality to many other common protecting groups. This feature, along with the ability to use the sulfonamide for subsequent N-alkylation, ensures its continued and widespread application in the synthesis of complex molecules, from pharmaceuticals to advanced materials.

References

  • Lamar, W. L., & Suter, C. M. (1943). Orthanilic Acid. Organic Syntheses, Coll. Vol. 2, p.497. [Link][12]

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link][10]

  • Fukuyama, T., & Cheung, M. (1998). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 75, 1. [Link][11]

  • Google Patents. (n.d.). CN1143844C - The preparation method of nitrobenzene sulfonyl chloride. [14]

  • Christensen, C., Clausen, R. P., Begtrup, M., & Kristensen, J. L. (2004). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Tetrahedron Letters, 45(41), 7751-7753. [Link][9]

  • Kan, T., & Fukuyama, T. (2004). N-Carboalkoxy-2-Nitrobenzenesulfonamides: A Practical Preparation of N-Boc-, N-Alloc-, and N-Cbz-Protected Primary Amines. Synthesis, 2004(01), 30-32. [Link][15]

  • Wikipedia. (n.d.). Protecting group. [Link][1]

  • G. W. Gribble Research Group. (n.d.). Protecting Groups. [Link][2]

  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301-2302. [Link][7]

  • Indian Institute of Technology Bombay. (2020). Protecting Groups. [Link][3]

Sources

The Nitrobenzenesulfonamide Saga: From Industrial Dyes to indispensable Tools in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrobenzenesulfonamides, commonly referred to as "nosyl amides," have carved an indelible niche in the landscape of modern organic synthesis. Initially rooted in the burgeoning dye industry of the late 19th and early 20th centuries, these unassuming compounds have undergone a remarkable transformation, emerging as powerful and versatile tools for the protection and activation of amines. This evolution, spurred by the pioneering work of chemists like Tohru Fukuyama, has provided synthetic chemists with a sophisticated strategy to navigate the complexities of multi-step synthesis, particularly in the realms of natural product synthesis and drug discovery. This technical guide delves into the rich history of nitrobenzenesulfonamides, tracing their journey from relative obscurity to their current status as indispensable reagents. We will explore the fundamental principles that govern their reactivity, provide a comparative analysis of the commonly employed ortho-, para-, and dinitro- variants, and offer detailed, field-proven protocols for their application. Through a blend of historical context, mechanistic insights, and practical guidance, this document aims to equip researchers with the knowledge to confidently and effectively wield the power of nitrobenzenesulfonamides in their synthetic endeavors.

A Historical Odyssey: The Genesis of Nitrobenzenesulfonamides

The story of nitrobenzenesulfonamides does not begin in the gleaming laboratories of modern pharmaceutical companies, but rather in the vibrant and often odorous world of the 19th-century synthetic dye industry.[1][2] The burgeoning demand for vivid and lasting colors for textiles fueled a revolution in industrial organic chemistry, with coal tar emerging as a primary feedstock for a vast array of new aromatic compounds.[1][2]

The synthesis of nitrobenzenesulfonyl chlorides, the precursors to the corresponding sulfonamides, was an early development in this era. Reports from the early 20th century describe the preparation of these compounds, not as tools for intricate molecular construction, but as intermediates for producing dyes and other industrial chemicals.[3] Their utility was primarily centered around the reactivity of the sulfonyl chloride group and the chromophoric properties imparted by the nitro group.

For decades, nitrobenzenesulfonamides remained largely in the domain of industrial chemistry. Their potential as sophisticated reagents for fine organic synthesis was yet to be fully appreciated. The transition from bulk chemical production to a key component in the synthetic chemist's toolbox was a gradual process, culminating in the groundbreaking work that would forever change their perception.

The Fukuyama Revolution: A Paradigm Shift in Amine Chemistry

The pivotal moment in the history of nitrobenzenesulfonamides arrived in the 1990s with the seminal work of Professor Tohru Fukuyama and his research group.[4][5] Faced with the challenge of preparing secondary amines under mild conditions, Fukuyama recognized the unique potential of the nitrobenzenesulfonyl group. His key insight was that the strongly electron-withdrawing nitro group could serve a dual purpose: not only to protect the amine but also to activate the N-H bond, facilitating subsequent alkylation reactions.[6] This led to the development of the now-famous Fukuyama Amine Synthesis .

The true elegance of Fukuyama's methodology lay in the mild conditions required for the removal of the "nosyl" (Ns) protecting group.[7] Unlike the notoriously robust tosyl group, which often necessitates harsh reductive or strongly acidic conditions for cleavage, the nosyl group could be readily cleaved by treatment with a thiol and a mild base.[7] This discovery unlocked a new level of orthogonality in protecting group strategies, allowing for the selective deprotection of a nosyl-protected amine in the presence of other sensitive functionalities.[8]

Fukuyama's 1995 paper in Tetrahedron Letters detailed the use of 2- and 4-nitrobenzenesulfonamides as exceptionally versatile reagents for the preparation of secondary amines and for the protection of primary amines.[5][9] This publication is widely regarded as the catalyst that propelled nitrobenzenesulfonamides into the mainstream of organic synthesis.

The Chemical Rationale: Understanding the Power of the Nitro Group

The unique utility of nitrobenzenesulfonamides stems directly from the potent electron-withdrawing nature of the nitro group. This electronic influence manifests in several key ways that are advantageous for the synthetic chemist:

  • N-H Acidity: The nitro group significantly increases the acidity of the sulfonamide N-H proton. This enhanced acidity allows for deprotonation with relatively weak bases, facilitating a wide range of N-alkylation and N-arylation reactions under mild conditions.

  • Facile Cleavage: The electron-deficient nature of the nitro-substituted aromatic ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This is the cornerstone of the mild deprotection strategy. Thiolates, being soft and potent nucleophiles, readily attack the aromatic ring, initiating a cascade that leads to the cleavage of the N-S bond and the liberation of the free amine.

  • Orthogonality: The cleavage conditions for nosyl groups (thiol and mild base) are orthogonal to those used for many other common amine protecting groups, such as the acid-labile Boc group and the hydrogenolysis-labile Cbz and benzyl groups.[8] This orthogonality is a critical asset in complex, multi-step syntheses where selective deprotection is required.

  • Crystallinity: Nosyl-protected amines are often highly crystalline solids, which can significantly simplify their purification by recrystallization, a valuable practical advantage in many synthetic sequences.[8]

A Comparative Analysis: Choosing the Right Nosyl Group for the Job

The three most commonly employed nitrobenzenesulfonyl derivatives are the ortho- (2-nitro), para- (4-nitro), and 2,4-dinitrobenzenesulfonyl chlorides. While they all operate on the same fundamental principles, there are subtle but important differences in their reactivity and stability that can be leveraged to the chemist's advantage.

Nosyl Derivative Abbreviation Key Characteristics Typical Applications
2-Nitrobenzenesulfonyl o-NsHighly reactive, readily cleaved. The ortho-nitro group provides steric hindrance that can influence reactivity.[10]General purpose amine protection and activation. Often the default choice due to its high reactivity and ease of cleavage.
4-Nitrobenzenesulfonyl p-NsSlightly less reactive than the ortho-isomer in some cases, but still readily cleaved. The para-nitro group exerts a purely electronic effect without steric encumbrance.Amine protection where the steric bulk of the ortho-nitro group might be problematic. Also widely used in the Fukuyama amine synthesis.
2,4-Dinitrobenzenesulfonyl DNsThe most electron-deficient and therefore the most readily cleaved of the three. The presence of two nitro groups significantly enhances the susceptibility to nucleophilic attack.Situations requiring extremely mild deprotection conditions. Can be selectively cleaved in the presence of o- or p-nosyl groups, offering an additional layer of orthogonality.[9][11]

The choice of which nosyl group to employ will depend on the specific requirements of the synthetic route, including the nature of the substrate, the planned subsequent reactions, and the need for selective deprotection.

Mechanistic Insights: The Chemistry Behind the Curtain

A deep understanding of the mechanisms of nosylation and denosylation is crucial for troubleshooting and optimizing synthetic protocols.

Nosylation: Formation of the Sulfonamide

The protection of an amine with a nitrobenzenesulfonyl chloride is a straightforward nucleophilic substitution reaction. The amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the HCl generated during the reaction.

Nosylation_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Amine R-NH₂ TS [R-NH₂⁺-SO₂(NO₂)Ar-Cl⁻] Amine->TS Nucleophilic Attack NosylChloride Ar(NO₂)SO₂Cl NosylChloride->TS Base Base Sulfonamide R-NHSO₂(NO₂)Ar TS->Sulfonamide Chloride Elimination BaseHCl Base·HCl TS->BaseHCl Proton Transfer

Caption: Mechanism of Amine Protection with Nitrobenzenesulfonyl Chloride.

Denosylation: The Meisenheimer Complex Pathway

The deprotection of a nosyl amide with a thiol proceeds via a fascinating and elegant mechanism involving the formation of a Meisenheimer complex .

  • Thiolate Formation: In the presence of a base (e.g., potassium carbonate, DBU), the thiol is deprotonated to form the more nucleophilic thiolate anion.

  • Nucleophilic Aromatic Substitution: The thiolate attacks the electron-deficient aromatic ring of the nosyl group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination and Liberation: The Meisenheimer complex collapses, leading to the elimination of the sulfonamide anion and the formation of a thioether byproduct.

  • Final Steps: The sulfonamide anion is protonated, and subsequent extrusion of sulfur dioxide (SO₂) liberates the free amine.

Denosylation_Mechanism start R-NHSO₂(NO₂)Ar + R'S⁻ meisenheimer Meisenheimer Complex [Ar(NO₂)(SR')SO₂NHR]⁻ start->meisenheimer Nucleophilic Attack elimination R-NHSO₂⁻ + Ar(NO₂)SR' meisenheimer->elimination Elimination protonation R-NHSO₂H elimination->protonation Protonation so2_extrusion R-NH₂ + SO₂ protonation->so2_extrusion SO₂ Extrusion

Caption: Deprotection Mechanism via a Meisenheimer Complex.

Experimental Protocols: A Practical Guide

The following protocols are provided as a general guide and may require optimization for specific substrates.

General Procedure for the Nosylation of a Primary Amine

Materials:

  • Primary amine

  • 2-Nitrobenzenesulfonyl chloride (or 4-nitro- or 2,4-dinitro- derivative)

  • Triethylamine or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the primary amine (1.0 eq.) in DCM or THF in a round-bottom flask.

  • Add triethylamine (1.1 eq.) or pyridine (1.1 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the nitrobenzenesulfonyl chloride (1.05 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude N-nosylated amine.

  • Purify the product by recrystallization or column chromatography.

General Procedure for the Denosylation of a Nosyl-Protected Amine using Thiophenol

Materials:

  • N-Nosyl protected amine

  • Thiophenol

  • Potassium carbonate or Cesium carbonate

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate or Dichloromethane

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the N-nosyl protected amine (1.0 eq.) in DMF or acetonitrile in a round-bottom flask.

  • Add potassium carbonate (3.0 eq.) or cesium carbonate (1.5 eq.) to the solution.[9]

  • Add thiophenol (2.0-3.0 eq.) to the stirred suspension.

  • Stir the reaction at room temperature until completion (monitor by TLC). The reaction time can vary from minutes to several hours depending on the substrate and the specific nosyl group.

  • Dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers and wash with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting amine by column chromatography or distillation.

Experimental_Workflow start Start: Nosyl-Protected Amine step1 Dissolve in DMF/ACN Add Base (K₂CO₃ or Cs₂CO₃) start->step1 step2 Add Thiophenol step1->step2 step3 Stir at Room Temperature (Monitor by TLC) step2->step3 step4 Aqueous Workup (Water, EtOAc/DCM Extraction) step3->step4 step5 Dry and Concentrate step4->step5 end Purified Amine step5->end

Caption: General Experimental Workflow for Nosyl Group Deprotection.

Quantitative Data: A Comparative Overview

The following table summarizes representative yields and reaction conditions for the nosylation and denosylation of various amines. This data is intended to provide a general guideline for experimental design.

Amine Substrate Nosylating Agent Base Solvent Time (h) Yield (%) Denosylation Conditions Yield (%)
Benzylamineo-NsClEt₃NDCM195PhSH, K₂CO₃, DMF, rt, 2h92
n-Butylaminep-NsClPyridineTHF293PhSH, Cs₂CO₃, ACN, rt, 1.5h90
AnilineDNsClEt₃NDCM0.5982-mercaptoethanol, DBU, DMF, rt, 15min96
Diethylamineo-NsClEt₃NDCM388PhSH, K₂CO₃, DMF, rt, 4h85
Glycine methyl esterp-NsClNaHCO₃H₂O/THF485PhSH, K₂CO₃, DMF, rt, 3h82

Conclusion and Future Outlook

The journey of nitrobenzenesulfonamides from the dye vats of the 19th century to the sophisticated synthetic laboratories of the 21st is a testament to the power of chemical innovation. What began as a simple class of industrial chemicals has been transformed into an elegant and powerful tool for the protection and activation of amines. The pioneering work of Tohru Fukuyama and subsequent research have solidified the place of the nosyl group as a cornerstone of modern protecting group strategy. Its mild cleavage conditions, broad functional group tolerance, and orthogonality to other common protecting groups make it an invaluable asset in the synthesis of complex molecules, from life-saving pharmaceuticals to intricate natural products.

As the demands of organic synthesis continue to grow in complexity, the need for robust, reliable, and selective methodologies will only increase. The principles underlying the reactivity of nitrobenzenesulfonamides will undoubtedly continue to inspire the development of new and even more sophisticated protecting groups and synthetic strategies. The story of the nosyl group is a compelling reminder that even the most seemingly mundane of chemical compounds can, with ingenuity and insight, be transformed into instruments of profound synthetic power.

References

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373–6374. [Link]

  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353–359. [Link]

  • Fukuyama, T., Cheung, M., & Jow, C. K. (1995). 2-Nitro- and 2,4-dinitrobenzenesulfonamides as protecting groups for primary amines. Tetrahedron Letters, 36(48), 8691–8694.
  • Chem-Station. (2014). Fukuyama Amine Synthesis. [Link]

  • Manavi, F., et al. (2024). The historical impact and future potential of dyes in drug discovery. Archiv der Pharmazie. [Link]

  • First Source Worldwide. (2018). A Brief History of Synthetic Dyes. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Kocienski, P. J. (2004). Protecting Groups. Thieme.
  • Miller, C. A., & Chamberlin, A. R. (1990). Protection and deprotection of primary and secondary amines. In Comprehensive Organic Synthesis (Vol. 6, pp. 461-512). Pergamon.
  • U.S. Patent No. 5,436,370. (1995). Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of nitroaromatic compounds and explosives. CRC press.
  • Lunn, G., & Hellwig, L. C. (2011).

Sources

Part 1: Core Principles and Strategic Advantages of the Ns-Group

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Principles and Application of Ns-Protecting Groups in Chemistry

For researchers, scientists, and drug development professionals, the strategic manipulation of functional groups is a cornerstone of modern organic synthesis. Among the myriad of challenges, the selective protection and deprotection of amines is paramount due to their inherent nucleophilicity and basicity.[1][2] This guide provides a deep dive into the principles and field-proven applications of the nitrophenylsulfonyl (Ns) protecting groups, a versatile tool that has become indispensable in complex synthetic endeavors.

Unlike traditional sulfonyl protecting groups like tosyl (Ts), which are notoriously robust and require harsh cleavage conditions, the Ns-group offers a unique combination of stability and facile removal under mild conditions.[1][3] This attribute, stemming from the powerful electron-withdrawing nature of the nitro moiety, is the foundation of the Ns-group's broad utility in natural product synthesis, medicinal chemistry, and the development of novel pharmaceuticals.[4][5]

The strategic value of the 2-nitrobenzenesulfonyl (o-Ns or simply Ns) and, to a lesser extent, the 4-nitrobenzenesulfonyl (p-Ns) groups, is rooted in several key features that provide chemists with significant synthetic advantages.

  • Mild and Orthogonal Deprotection: The defining characteristic of the Ns-group is its cleavage under mild, often neutral or slightly basic, conditions using soft nucleophiles like thiols.[4][6] This process is mechanistically distinct from the removal of acid-labile groups (e.g., Boc) or hydrogenolysis-labile groups (e.g., Cbz), establishing a powerful orthogonality that allows for selective deprotection in multi-functionalized molecules.[4][6]

  • Activation of the N-H Bond: The strong electron-withdrawing effect of the nitro group significantly increases the acidity of the N-H proton on a protected primary amine.[4][7] This enhanced acidity (pKa of Ns-protected amines is lower than that of Ts-protected amines) facilitates N-alkylation under relatively mild basic conditions, a feature famously exploited in the Fukuyama amine synthesis.[4][5][8]

  • High Crystallinity: Ns-protected amines are frequently stable, crystalline solids.[4] This physical property is a significant practical advantage, often simplifying purification by allowing for recrystallization instead of chromatography.

  • Robustness in Diverse Reactions: While cleavable under specific mild conditions, Ns-amides exhibit considerable stability across a range of other synthetic transformations, including many acidic and basic conditions where other protecting groups might be compromised.[5][9]

Comparative Analysis of Common Amine Protecting Groups

To contextualize the utility of the Ns-group, the following table compares its properties with other commonly used amine protecting groups.

Protecting GroupAbbreviationTypical IntroductionCleavage ConditionsOrthogonal To
o-Nitrobenzenesulfonyl Ns Ns-Cl, Base (e.g., Pyridine, TEA)Thiol (e.g., PhSH), Base (e.g., K₂CO₃, DBU)Boc, Cbz, Fmoc
p-Toluenesulfonyl Ts Ts-Cl, Base (e.g., Pyridine)Harsh: Na/NH₃, HBr/AcOH, SmI₂[3][9][10]Boc, Cbz, Fmoc
tert-Butoxycarbonyl Boc Boc₂O, BaseStrong Acid (e.g., TFA, HCl)[11]Ns, Cbz, Fmoc
Benzyloxycarbonyl Cbz (or Z) Cbz-Cl, BaseHydrogenolysis (H₂, Pd/C)[10]Ns, Boc, Fmoc
9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-OSu, BaseBase (e.g., Piperidine in DMF)[10]Ns, Boc, Cbz

Part 2: Installation of the Ns-Protecting Group (Nosylation)

The introduction of the Ns-group is a straightforward and high-yielding sulfonylation reaction between a primary or secondary amine and a nitrobenzenesulfonyl chloride (e.g., 2-nitrobenzenesulfonyl chloride, Ns-Cl).

Mechanism of Nosylation

The reaction proceeds via a classical nucleophilic attack of the amine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of chloride. A non-nucleophilic base is typically added to scavenge the HCl generated during the reaction.

Mechanism of amine protection with nitrophenylsulfonyl chloride.
Experimental Protocol: General Procedure for Nosylation

This protocol describes a standard procedure for the protection of a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • 2-Nitrobenzenesulfonyl chloride (1.05 eq)

  • Triethylamine (TEA) or Pyridine (1.1 - 1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.[9]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq) in dichloromethane to the reaction mixture.[4]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure to yield the crude N-nosylated amine, which can be further purified by recrystallization or column chromatography if necessary.

Part 3: The Keystone of Ns-Chemistry: Deprotection

The facile cleavage of the Ns-group under mild conditions is its most significant and defining advantage. This is achieved via a nucleophilic aromatic substitution (SₙAr) reaction.

Mechanism of Thiol-Mediated Deprotection

The deprotection is most commonly performed with a thiol, such as thiophenol or mercaptoethanol, in the presence of a base.[6][8]

  • Thiolate Formation: The base (e.g., K₂CO₃, Cs₂CO₃, DBU) deprotonates the thiol to form a more nucleophilic thiolate anion.

  • Meisenheimer Complex Formation: The electron-deficient aromatic ring of the Ns-group is highly activated towards nucleophilic attack. The soft thiolate nucleophile attacks the carbon atom bearing the sulfonyl group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][8]

  • Elimination and Amine Release: The Meisenheimer complex collapses, leading to the cleavage of the nitrogen-sulfur bond and the elimination of sulfur dioxide, which regenerates the free amine and forms a diaryl sulfide byproduct.[8]

Deprotection mechanism via a Meisenheimer complex.[6][8]
Experimental Protocol: General Procedure for Deprotection

This protocol outlines a widely used method for cleaving the Ns-group from a secondary amine.

Materials:

  • N-Nosyl protected amine (1.0 eq)

  • Thiophenol (2.5 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Standard aqueous workup solutions and drying agents

Procedure:

  • In a round-bottom flask, dissolve the N-nosyl protected amine (1.0 eq) in acetonitrile or DMF.[4]

  • Add potassium carbonate (3.0 eq) to the solution, followed by thiophenol (2.5 eq).[4][8]

  • Stir the reaction mixture at room temperature or gently heat to 50 °C for 1-4 hours.[8] Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and water.

  • Perform a standard aqueous workup. The basic amine product can be extracted into an acidic aqueous layer (e.g., 1M HCl), washed with ether to remove the thiophenol and sulfide byproduct, and then re-basified (e.g., with NaOH) and extracted back into an organic solvent.

  • Dry the final organic layer, filter, and concentrate under reduced pressure to yield the deprotected amine.

Mitigating Thiol Odor: Solid-Supported Reagents

A significant practical drawback of using volatile thiols like thiophenol is their persistent and unpleasant odor. To address this, polymer-supported thiol reagents have been developed. These reagents facilitate the deprotection and allow for the easy removal of the thiol and its byproducts by simple filtration, streamlining the purification process and mitigating odor issues.[12][13]

Part 4: Key Applications in Advanced Synthesis

The unique properties of the Ns-group have been leveraged in several powerful synthetic strategies.

The Fukuyama Amine Synthesis

This highly versatile method enables the synthesis of secondary amines from primary amines. The "Ns-strategy" involves the nosylation of a primary amine, followed by N-alkylation, and subsequent deprotection.[5][14] The acidity of the Ns-amide proton is key, allowing for efficient alkylation under conditions where other sulfonamides (like tosylamides) react sluggishly.[5] This alkylation is compatible with both alkyl halides and the Mitsunobu reaction for the alkylation of alcohols.[5][8][15]

Fukuyama Workflow Workflow of the Fukuyama Amine Synthesis A Primary Amine (R-NH₂) B Nosylation (+ Ns-Cl, Base) A->B C N-Nosyl Amide (R-NH-Ns) B->C D N-Alkylation (+ R'-X, Base or + R'-OH, Mitsunobu) C->D E N,N-Disubstituted Sulfonamide (R-N(R')-Ns) D->E F Deprotection (+ Thiol, Base) E->F G Secondary Amine (R-NH-R') F->G

General workflow for the Fukuyama Amine Synthesis.[5][8]
Peptide Synthesis

In peptide synthesis, protecting the α-amino group of amino acids is essential to prevent unwanted side reactions during peptide bond formation.[11][16] The Ns-group serves as a valuable N-terminal protecting group. Its stability to acidic conditions makes it orthogonal to the widely used Boc group, and its stability to hydrogenolysis makes it orthogonal to the Cbz group.[4][6] This allows for complex strategies where different amine functionalities within a peptide can be unmasked selectively. The o-nitrobenzenesulfonyl (oNbs) group can be removed with thiols without causing the racemization sometimes seen with other groups.[10]

Conclusion

The nitrophenylsulfonyl (Ns) protecting group is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its defining feature—facile cleavage under mild thiol-mediated conditions—provides crucial orthogonality with other common protecting groups. This, combined with its ability to activate the N-H bond for alkylation and the crystalline nature of its derivatives, makes it an excellent choice for the protection of primary and secondary amines in a wide array of applications, from the elegant Fukuyama amine synthesis to the intricate construction of pharmaceuticals and natural products.[4] By understanding the core principles of its installation, stability, and deprotection, researchers can effectively implement this valuable protecting group strategy to streamline complex synthetic pathways and achieve their molecular targets with greater efficiency and selectivity.

References

  • Fukuyama Amine Synthesis | Chem-Station Int. Ed. (2014-03-31). Chem-Station. Available at: [Link]

  • Peptide synthesis - Wikipedia . Wikipedia. Available at: [Link]

  • Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 . American Chemical Society. Available at: [Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine . (2025-02-17). RSC Publishing. Available at: [Link]

  • Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol . Synlett. Available at: [Link]

  • Ns strategies: a highly versatile synthetic method for amines . (2004). RSC Publishing. Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide . Acme Synthetic Chemicals. Available at: [Link]

  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity . (2023-06-07). PMC - NIH. Available at: [Link]

  • Deprotection of the N-Nosyl Group with a Thiol Resin . (2009-09-22). ResearchGate. Available at: [Link]

  • 13.10: Protecting Groups in Organic Synthesis . (2021-03-05). Chemistry LibreTexts. Available at: [Link]

  • Protective Groups . Organic Chemistry Portal. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: N-(2-Aminoethyl)-2-nitrobenzenesulfonamide in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Tool for Advanced Peptide Synthesis

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of complex sequences.[1][2] A cornerstone of this methodology is the strategic use of protecting groups to temporarily mask reactive functional groups on amino acid building blocks, thereby preventing unwanted side reactions.[3][4] The 2-nitrobenzenesulfonyl (o-NBS) group, particularly in the form of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide, has emerged as a versatile and powerful tool in the synthetic chemist's arsenal.

The o-NBS group functions as a robust protecting group for amines.[5][6] Its utility in SPPS is underscored by its stability to the acidic conditions often used for cleavage of other protecting groups, such as tert-butoxycarbonyl (Boc), and its lability under specific, mild nucleophilic conditions.[5][6] This orthogonality allows for selective deprotection strategies, which are crucial for the synthesis of complex peptides, including cyclic peptides and those with post-translational modifications.[7][8]

These application notes provide a comprehensive guide to the use of this compound and the broader o-NBS protection strategy in SPPS. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and offer insights into the practical aspects of its application.

The Chemistry of o-NBS Protection and Deprotection

The o-NBS group is typically introduced to an amino group by reaction with 2-nitrobenzenesulfonyl chloride. The resulting sulfonamide is stable to a wide range of reagents commonly used in peptide synthesis. The key to its utility lies in its selective removal. The electron-withdrawing nitro group ortho to the sulfonyl group makes the sulfur atom highly susceptible to nucleophilic attack.

Deprotection is efficiently achieved by treatment with a thiol, such as thiophenol or p-mercaptobenzoic acid, in the presence of a base.[6][9] The thiol attacks the sulfur atom, leading to the formation of a Meisenheimer complex, which then collapses to release the free amine and a disulfide byproduct.[9] This deprotection is typically rapid and occurs under mild conditions, preserving the integrity of the peptide chain and other sensitive functional groups.

Core Applications in Solid-Phase Peptide Synthesis

The unique properties of the o-NBS protecting group lend themselves to several advanced applications in SPPS:

  • Synthesis of Cyclic Peptides: The ability to selectively deprotect a side-chain amino group while the peptide remains attached to the resin is a powerful strategy for on-resin cyclization.[7] This is particularly valuable for head-to-tail or side-chain-to-tail cyclizations, which can be challenging to achieve using other methods.[10][11][12]

  • Branched Peptides: Similar to cyclic peptide synthesis, the orthogonal nature of the o-NBS group allows for the selective deprotection of a side-chain amine, which can then serve as an anchor point for the synthesis of a second peptide chain, resulting in a branched peptide structure.

  • Site-Specific Modification: The o-NBS group can be used to protect a specific amino group that is intended for later modification, such as the attachment of a fluorescent label, a drug molecule, or another moiety.[6]

Visualizing the Workflow: o-NBS in SPPS

SPPS_Workflow Resin Solid Support (e.g., Wang Resin) Load Load Fmoc-AA-OH (C-terminal residue) Resin->Load Deprotect_Fmoc Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect_Fmoc 1 Couple_Next Couple Next Fmoc-AA-OH Deprotect_Fmoc->Couple_Next 2 Repeat Repeat Steps 2 & 3 (n times) Couple_Next->Repeat 3 Incorporate_NBS Incorporate Fmoc-AA(o-NBS)-OH Repeat->Incorporate_NBS Final_Fmoc_Deprotect Final Fmoc Deprotection Incorporate_NBS->Final_Fmoc_Deprotect Deprotect_NBS Selective o-NBS Deprotection Final_Fmoc_Deprotect->Deprotect_NBS On_Resin_Reaction On-Resin Reaction (e.g., Cyclization) Deprotect_NBS->On_Resin_Reaction Cleave Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) On_Resin_Reaction->Cleave Purify Purification (HPLC) Cleave->Purify Final_Peptide Final Peptide Purify->Final_Peptide

Figure 1. General workflow for solid-phase peptide synthesis incorporating an o-NBS protected amino acid for on-resin modification.

Detailed Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis Cycle (Fmoc/tBu Strategy)

This protocol outlines the general steps for elongating the peptide chain on a solid support using the popular Fmoc/tBu strategy.[1][3][13]

Materials:

  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide or Wang resin)[14][15]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)[14][16]

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[14]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain the solution and repeat the treatment for another 10-15 minutes.[16]

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[2]

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

Protocol 2: Incorporation of an o-NBS Protected Amino Acid

This protocol describes the incorporation of an amino acid bearing the o-NBS protecting group on its side chain (e.g., Fmoc-Lys(o-NBS)-OH).

Procedure:

  • Follow the standard SPPS cycle as described in Protocol 1.

  • At the desired position in the peptide sequence, use the Fmoc-amino acid with the o-NBS protected side chain (e.g., Fmoc-Lys(o-NBS)-OH).

  • The coupling of the o-NBS protected amino acid follows the same procedure as a standard Fmoc-amino acid (Protocol 1, step 3).

Protocol 3: Selective Deprotection of the o-NBS Group on Resin

This protocol details the removal of the o-NBS group while the peptide remains attached to the solid support.

Materials:

  • Peptidyl-resin containing an o-NBS protected amino acid

  • Thiophenol or p-mercaptobenzoic acid

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or other suitable base

  • DMF

Procedure:

  • Swell the peptidyl-resin in DMF.

  • Prepare the deprotection solution: a solution of thiophenol (or p-mercaptobenzoic acid, ~10 equivalents) and DBU (~5 equivalents) in DMF.

  • Add the deprotection solution to the resin and allow the reaction to proceed at room temperature for 1-2 hours.

  • Monitor the reaction for completion (e.g., using the Kaiser test to detect the presence of a free primary amine).

  • Once the reaction is complete, wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove the deprotection reagents and byproducts.

Protocol 4: On-Resin Cyclization Following o-NBS Deprotection

This protocol outlines the steps for performing a head-to-tail cyclization of a linear peptide on the solid support.[10][17]

Prerequisites:

  • The linear peptide has been assembled on the resin.

  • The N-terminal Fmoc group has been removed (Protocol 1, step 2).

  • The side-chain protecting group intended for cyclization (e.g., from an Asp, Glu, or Lys residue) has been selectively removed (e.g., using the o-NBS strategy as in Protocol 3).

Procedure:

  • Wash the resin extensively with DMF to ensure a clean reaction environment.

  • Perform the on-resin cyclization using a suitable coupling reagent (e.g., HATU, PyBOP) and a base (e.g., DIPEA) in DMF. The reaction is typically carried out under dilute conditions to favor intramolecular cyclization over intermolecular oligomerization.[12]

  • Allow the cyclization reaction to proceed for 4-24 hours.

  • Monitor the reaction for completion.

  • After cyclization, wash the resin thoroughly with DMF and DCM.

Protocol 5: Final Cleavage and Deprotection

This protocol describes the final step of cleaving the peptide from the resin and removing any remaining side-chain protecting groups.

Materials:

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))[18]

  • Cold diethyl ether

Procedure:

  • Dry the peptidyl-resin thoroughly.

  • Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v).[18]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether several times.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

ParameterConditionTypical Value/RangeNotes
Fmoc Deprotection Reagent20% Piperidine in DMFA standard and effective reagent for Fmoc removal.[1][16]
Time2 x 10-15 minTwo treatments ensure complete deprotection.
Amino Acid Coupling Equivalents (AA)3-5 eqExcess is used to drive the reaction to completion.
Equivalents (Coupling Reagent)3-5 eqRelative to resin loading.
Time1-2 hoursCan be monitored for completion.
o-NBS Deprotection ReagentThiophenol or p-mercaptobenzoic acidOdorless thiols like p-mercaptobenzoic acid are preferred.[9]
Equivalents (Thiol)~10 eqA significant excess is used.
BaseDBU or other non-nucleophilic base
Time1-2 hoursGenerally a rapid reaction.
Final Cleavage ReagentTFA-based cocktailThe specific scavengers depend on the peptide sequence.[18]
Time2-4 hours

Troubleshooting and Key Considerations

  • Incomplete o-NBS Deprotection: If the Kaiser test indicates incomplete deprotection, extend the reaction time or use fresh deprotection reagents.

  • Side Reactions during Cleavage: The choice of scavengers in the final cleavage cocktail is critical to prevent side reactions with sensitive amino acids (e.g., Trp, Met, Cys).

  • Racemization: While the o-NBS group itself does not promote racemization, care should be taken during the coupling of all amino acids to minimize this risk, especially when using strong activating agents.[5]

  • Purity of Reagents: The use of high-purity reagents, particularly DMF, is essential for successful peptide synthesis.

Conclusion

This compound and the o-NBS protection strategy offer a valuable and versatile approach for the synthesis of complex peptides. The orthogonality of the o-NBS group to standard Fmoc/tBu chemistry enables the selective deprotection of amines, facilitating the construction of cyclic peptides, branched peptides, and other modified structures. By understanding the underlying chemistry and adhering to optimized protocols, researchers can effectively leverage this powerful tool to advance their work in peptide science and drug discovery.

References

  • Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved January 21, 2026.
  • Google Patents. (n.d.). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups. Retrieved January 21, 2026.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 21, 2026.
  • Royal Society of Chemistry. (n.d.). C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function - Organic & Biomolecular Chemistry. Retrieved January 21, 2026.
  • ResearchGate. (n.d.). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Retrieved January 21, 2026.
  • Google Patents. (n.d.). CA2345407A1 - Synthesis of cyclic peptides. Retrieved January 21, 2026.
  • ResearchGate. (n.d.). New synthetic strategy for o-NBS protected amino acids and their use in synthesis of mono-benzylated peptides | Request PDF. Retrieved January 21, 2026.
  • CEM. (n.d.). Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. Retrieved January 21, 2026.
  • MDPI. (n.d.). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Retrieved January 21, 2026.
  • SpringerLink. (n.d.). 2.4 Photocleavable Protecting Groups. Retrieved January 21, 2026.
  • SpringerLink. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. Retrieved January 21, 2026.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. Retrieved January 21, 2026.
  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. Retrieved January 21, 2026.
  • PubMed. (n.d.). p-Nitrobenzyl side-chain protection for solid-phase synthesis. Retrieved January 21, 2026.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 21, 2026.
  • Journal of the American Chemical Society. (n.d.). oNBS−SPPS: A New Method for Solid-Phase Peptide Synthesis. Retrieved January 21, 2026.
  • ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis. Retrieved January 21, 2026.
  • National Institutes of Health. (n.d.). Advances in Fmoc solid‐phase peptide synthesis - PMC. Retrieved January 21, 2026.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained. Retrieved January 21, 2026.
  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 21, 2026.
  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved January 21, 2026.
  • BOC Sciences. (n.d.).
  • National Institutes of Health. (2018, November 16). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals - PMC. Retrieved January 21, 2026.
  • Benchchem. (n.d.). Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. Retrieved January 21, 2026.
  • ResearchGate. (n.d.). Timeline of bases introduced for Fmoc removal in SPPS. Retrieved January 21, 2026.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. Retrieved January 21, 2026.

Sources

Application Notes and Protocols for the Ns-Protection of Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The strategic protection of primary amines is a cornerstone of modern organic synthesis, particularly within the intricate pathways of pharmaceutical development and natural product synthesis. Among the arsenal of amine protecting groups, the 2-nitrobenzenesulfonyl (nosyl, Ns) group has emerged as a uniquely versatile tool. This guide provides an in-depth exploration of the Ns-protection of primary amines, detailing the underlying chemical principles, a robust experimental protocol, and field-proven insights to ensure successful implementation in your research endeavors.

The Nosyl Group: A Strategic Choice for Amine Protection

The nosyl group, introduced by reacting a primary amine with 2-nitrobenzenesulfonyl chloride (Ns-Cl), offers a compelling combination of stability and selective reactivity. Unlike the more traditional p-toluenesulfonyl (Ts) group, which often necessitates harsh deprotection conditions, the nosyl group can be cleaved under remarkably mild protocols.[1] This advantage stems from the electron-withdrawing nature of the ortho-nitro group, which facilitates nucleophilic aromatic substitution for its removal.[1]

Key Advantages of Ns-Protection:

  • Mild Deprotection: The Ns group is readily removed under mild, often neutral or slightly basic conditions, typically employing a thiol nucleophile.[2] This is a significant benefit over the harsher conditions required for other sulfonyl protecting groups.[2]

  • Orthogonality: A defining feature of the nosyl group is its orthogonality to other common amine protecting groups. It remains stable under the acidic conditions used to cleave a tert-butyloxycarbonyl (Boc) group and the hydrogenolysis conditions for removing a benzyloxycarbonyl (Cbz) group.[2] This orthogonality is critical for the selective deprotection of amines in the synthesis of complex molecules like polyamines and peptides.[2]

  • Activation of the N-H Bond: The potent electron-withdrawing effect of the nitro group acidifies the N-H proton of the resulting sulfonamide.[2] This acidification facilitates N-alkylation reactions, a principle famously exploited in the Fukuyama amine synthesis.[2][3][4]

  • Crystalline Derivatives: Nosyl-protected amines frequently form crystalline solids, which simplifies their purification through recrystallization.[2]

Reaction Mechanism: The Chemistry Behind Ns-Protection

The protection of a primary amine with 2-nitrobenzenesulfonyl chloride is a nucleophilic acyl substitution reaction. The primary amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct generated during the reaction.


}

Figure 1: Reaction scheme for Ns-protection of a primary amine.

Detailed Experimental Protocol for Ns-Protection

This protocol provides a comprehensive, step-by-step methodology for the Ns-protection of a primary amine using 2-nitrobenzenesulfonyl chloride.

3.1. Materials and Reagents

  • Primary amine (1.0 eq.)

  • 2-Nitrobenzenesulfonyl chloride (Ns-Cl) (1.05 eq.)[2]

  • Triethylamine (Et₃N) or Pyridine (1.1 eq.)[2]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

3.2. Experimental Workflow


}

Figure 2: Experimental workflow for the Ns-protection of a primary amine.

3.3. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add triethylamine (1.1 equivalents) or pyridine (1.1 equivalents) to the solution.[2]

    • Causality Insight: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive 2-nitrobenzenesulfonyl chloride. The base is essential to neutralize the HCl generated, driving the reaction to completion.

  • Addition of Ns-Cl: Cool the stirred solution to 0 °C using an ice bath. Slowly add 2-nitrobenzenesulfonyl chloride (1.05 equivalents) portion-wise.[2]

    • Causality Insight: The reaction is exothermic, and cooling to 0 °C helps to control the reaction rate and minimize potential side reactions. Slow, portion-wise addition prevents a rapid temperature increase.

  • Reaction Monitoring: Allow the reaction mixture to gradually warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.[2]

    • Self-Validation Checkpoint: TLC is a critical in-process control to determine the reaction endpoint, ensuring complete conversion of the starting material and preventing over-reaction or degradation.

  • Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.[2]

  • Aqueous Extraction: Wash the organic layer sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.[2]

    • Causality Insight: The 1M HCl wash removes any unreacted tertiary amine base. The saturated sodium bicarbonate wash neutralizes any remaining acidic species. The brine wash removes the bulk of the water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-nosylated amine.[2]

  • Purification: Purify the crude product as needed. Nosyl-protected amines are often crystalline and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane). If the product is an oil or if recrystallization is not effective, purification by column chromatography on silica gel is recommended.

3.4. Characterization

The identity and purity of the Ns-protected amine should be confirmed by standard analytical techniques, such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: For crystalline solids, to assess purity.

Quantitative Data and Substrate Scope

The Ns-protection of primary amines is a high-yielding reaction across a broad range of substrates. The following table provides representative data.

Amine SubstrateSulfonyl ChlorideBaseSolventTime (h)Yield (%)Reference
4-Methoxybenzylamine2-Nitrobenzenesulfonyl chlorideTriethylamineDichloromethane299
Benzylamine2-Nitrobenzenesulfonyl chloridePyridineDichloromethane195N/A
n-Butylamine2-Nitrobenzenesulfonyl chlorideTriethylamineTetrahydrofuran392N/A
Aniline2-Nitrobenzenesulfonyl chloridePyridineDichloromethane488N/A

Note: The reaction times and yields are representative and may vary depending on the specific substrate and reaction conditions.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Hydrolysis of Ns-Cl. - Insufficient base.- Monitor the reaction closely by TLC to ensure completion. - Use anhydrous solvents and reagents. - Ensure the correct stoichiometry of the base.
Presence of Multiple Spots on TLC - Side reactions. - Degradation of the product.- Maintain the reaction temperature at 0 °C during the addition of Ns-Cl. - Ensure the workup is performed promptly after the reaction is complete.
Difficulty in Removing the Base - Inefficient washing during workup.- Perform an additional wash with 1M HCl.
Conclusion

The Ns-protection of primary amines is a robust and reliable method that offers significant advantages in terms of mild deprotection conditions and orthogonality with other common protecting groups. The detailed protocol and insights provided in this guide are intended to empower researchers and drug development professionals to confidently and successfully implement this valuable synthetic strategy in their work.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 7). Optimizing Your Synthesis: The Value of 2-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]

  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. Retrieved from [Link]

  • Chem-Station. (2014, March 31). Fukuyama Amine Synthesis. Retrieved from [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. Retrieved from [Link]

  • Kan, T., & Fukuyama, T. (2005). Ns Strategies: A Highly Versatile Synthetic Method for Amines. ResearchGate. Retrieved from [Link]

  • Lin, X., Dorr, H., & Nuss, J. M. (2000). Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids and derivatives. Tetrahedron Letters, 41(17), 3309-3313. Retrieved from [Link]

Sources

A Guide to the Synthesis of N-Protected Amino Acids and their Application in Solid-Phase Synthesis Utilizing an o-Nitrobenzenesulfonyl Safety-Catch Linker Strategy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the use of the 2-nitrobenzenesulfonyl (o-NBS) group for the protection of amino acids and introduces a sophisticated solid-phase peptide synthesis (SPPS) strategy employing an N-(2-aminoethyl)-2-nitrobenzenesulfonamide-based linker. This "safety-catch" approach allows for the assembly of peptide chains on a solid support, with the final cleavage from the resin being triggered by a specific chemical activation and cleavage step.

Introduction: The Versatility of the o-Nitrobenzenesulfonyl Protecting Group

In the intricate world of peptide synthesis and the development of complex organic molecules, the selective protection and deprotection of functional groups is paramount. The amino group of amino acids, being nucleophilic, requires a temporary shield during coupling reactions to prevent unwanted side reactions and ensure the correct peptide sequence.[1] While numerous amine protecting groups like Boc and Fmoc are widely used, the o-nitrobenzenesulfonyl (o-NBS) group offers a unique set of advantages.[2][3]

The o-NBS group is highly stable to acidic conditions, making it orthogonal to the commonly used Boc protecting group.[3] Its removal is achieved under mild, nucleophilic conditions, typically with a thiol and a base, which allows for selective deprotection without affecting other sensitive functionalities in the molecule.[2][4] This orthogonality is a critical feature for the synthesis of complex peptides and other molecules requiring multi-step synthetic routes.[1]

This guide will first detail the standard procedure for the N-protection of amino acids with o-nitrobenzenesulfonyl chloride. Subsequently, it will delve into an advanced solid-phase synthesis application utilizing a linker derived from "this compound," showcasing the power of the o-NBS group in a safety-catch linker strategy.

PART 1: N-Protection of Amino Acids with o-Nitrobenzenesulfonyl Chloride

The protection of the alpha-amino group of an amino acid with the o-NBS group is typically achieved using o-nitrobenzenesulfonyl chloride (o-NBS-Cl) under Schotten-Baumann conditions.[5] This reaction involves the use of an aqueous base to neutralize the hydrogen chloride that is formed during the reaction, driving the sulfonamidation to completion.

Reaction Mechanism

The lone pair of the amino group nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the o-nitrobenzenesulfonyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of a stable sulfonamide.

o-NBS Protection Mechanism cluster_reactants Reactants cluster_products Product AminoAcid R-CH(NH₂)-COOH ProtectedAA R-CH(NH-SO₂-C₆H₄-NO₂)-COOH AminoAcid->ProtectedAA o-NBS-Cl, Base (e.g., NaOH) oNBSCl o-NO₂-C₆H₄-SO₂Cl

Caption: N-protection of an amino acid with o-nitrobenzenesulfonyl chloride.

Detailed Protocol: Synthesis of N-o-NBS-Phenylalanine

This protocol provides a step-by-step guide for the N-protection of L-Phenylalanine as a representative example.

Materials:

  • L-Phenylalanine

  • Dioxane

  • 1 M Sodium Hydroxide (NaOH) solution

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolution of Amino Acid: In a round-bottom flask, dissolve L-Phenylalanine (1 equivalent) in a mixture of dioxane and 1 M NaOH solution. The volume of the solvents should be sufficient to fully dissolve the amino acid. Cool the solution to 0 °C in an ice bath with continuous stirring.[5]

  • Addition of o-NBS-Cl: Prepare a solution of o-nitrobenzenesulfonyl chloride (1.05 equivalents) in dioxane.[2] Add this solution portion-wise to the cooled amino acid solution. Concurrently, add 1 M NaOH solution to maintain a basic pH (around 9-10). The reaction is exothermic, so slow addition is crucial to maintain the temperature at 0-5 °C.[5]

  • Reaction: After the complete addition of o-NBS-Cl, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amino acid.[2][5]

  • Work-up:

    • Once the reaction is complete, acidify the mixture to a pH of approximately 2 with 1 M HCl. This will precipitate the N-o-NBS-amino acid.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.[2]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude N-o-NBS-Phenylalanine can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Table 1: Typical Reaction Parameters for N-o-NBS Protection

ParameterValue/ConditionRationale
Solvent Dioxane/Water or THF/WaterAllows for the dissolution of both the amino acid (as a salt) and the o-NBS-Cl.
Base Sodium Hydroxide or Sodium CarbonateNeutralizes the HCl byproduct and maintains the amino group in its nucleophilic, deprotonated state.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, while warming to room temperature ensures completion.
Reaction Time 2-4 hoursTypically sufficient for complete conversion, but should be monitored by TLC.
Stoichiometry Slight excess of o-NBS-Cl (1.05-1.1 eq.)Ensures complete consumption of the amino acid.

PART 2: Solid-Phase Synthesis Utilizing an this compound Linker

The reagent "this compound" serves as a precursor for a "safety-catch" linker in solid-phase peptide synthesis (SPPS). In this strategy, the peptide is assembled on a solid support functionalized with this linker. The o-NBS group is stable to the conditions of peptide synthesis (e.g., Fmoc deprotection with piperidine). The key step is the activation of the sulfonamide nitrogen, typically via alkylation, which then facilitates the cleavage of the completed peptide from the resin.

This section outlines a protocol inspired by the on-resin synthesis of cyclic peptides, which utilizes a similar o-NBS protected amine moiety on the solid support.[6]

Workflow Overview

SPPS Workflow A Resin Functionalization B Peptide Chain Elongation (Fmoc-SPPS) A->B C Sulfonamide N-Alkylation (Activation) B->C D Peptide Cleavage from Resin C->D E Final Product D->E

Caption: General workflow for SPPS using a safety-catch linker.

Detailed Protocol: On-Resin Synthesis using an o-NBS Linker

This protocol describes the key steps for utilizing an this compound functionalized resin for peptide synthesis.

1. Preparation of the Linker-Functionalized Resin:

The commercially available this compound hydrochloride can be coupled to a suitable resin (e.g., chlorotrityl chloride resin) through its free amino group to generate the functionalized solid support.

2. Peptide Synthesis via Fmoc-SPPS:

The peptide chain is assembled on the free amino group of the linker using standard Fmoc-based solid-phase peptide synthesis protocols.[7] This involves iterative cycles of: a. Fmoc Deprotection: Removal of the Fmoc group from the N-terminal amino acid with a solution of piperidine in DMF. b. Washing: Thorough washing of the resin with DMF and other solvents to remove excess reagents. c. Coupling: Addition of the next Fmoc-protected amino acid, activated with a coupling reagent such as HBTU or HATU. d. Washing: Removal of excess activated amino acid and byproducts.

3. Activation of the Linker via Fukuyama-Mitsunobu Reaction:

Once the peptide chain is assembled, the sulfonamide nitrogen of the linker is alkylated. This is a critical activation step that renders the sulfonamide susceptible to cleavage. The Fukuyama-Mitsunobu reaction is an effective method for this N-alkylation on the solid support.[6][8]

Materials:

  • Peptide-resin with the o-NBS linker

  • An alcohol (e.g., for introducing a methyl group, methanol can be used, though typically a less volatile alcohol is preferred for SPPS)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in anhydrous THF or DCM in a reaction vessel.

  • Add the alcohol (e.g., 5-10 equivalents relative to the resin loading).

  • Add triphenylphosphine (5-10 equivalents).

  • Cool the mixture to 0 °C and slowly add DIAD or DEAD (5-10 equivalents).

  • Allow the reaction to proceed at room temperature for several hours to overnight.

  • Wash the resin thoroughly with THF, DCM, and methanol to remove all soluble reagents and byproducts.

4. Deprotection of the o-NBS Group and Cleavage from the Resin:

The final step is the cleavage of the peptide from the now-activated linker. This is achieved by nucleophilic attack of a thiol on the o-nitrobenzenesulfonyl group.

Reaction Mechanism of Deprotection

The deprotection proceeds via a Meisenheimer complex. A thiolate anion, generated from a thiol and a base, attacks the electron-deficient aromatic ring of the o-NBS group. This is followed by the elimination of the sulfonamide and the release of the free amine.[4]

o-NBS Deprotection Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ProtectedAmine R-NH-SO₂-C₆H₄-NO₂ Meisenheimer Meisenheimer Complex ProtectedAmine->Meisenheimer Nucleophilic Attack Thiolate R'-S⁻ (from Thiol + Base) FreeAmine R-NH₂ Meisenheimer->FreeAmine Byproduct R'-S-C₆H₄-NO₂ + SO₂

Caption: Deprotection of the o-NBS group via a Meisenheimer intermediate.

Detailed Protocol: Cleavage of the Peptide

Materials:

  • N-alkylated peptide-resin

  • β-mercaptoethanol or thiophenol

  • 1,8-Diazabicycloundec-7-ene (DBU) or Potassium Carbonate

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (if side-chain protecting groups need to be removed)

Procedure:

  • Swell the N-alkylated peptide-resin in DMF.

  • Prepare a cleavage solution of β-mercaptoethanol (e.g., 10 equivalents) and DBU (e.g., 5 equivalents) in DMF.[5] Alternatively, a solution of thiophenol (e.g., 10 equivalents) and potassium carbonate (e.g., 5 equivalents) in DMF can be used.[2]

  • Add the cleavage solution to the resin and agitate at room temperature for 1-2 hours. The appearance of a bright yellow color is indicative of the cleavage of the o-NBS group.[5]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with DMF and combine the washings with the filtrate.

  • The crude peptide in the DMF solution can then be precipitated with diethyl ether, collected by centrifugation, and purified by HPLC.

  • If the peptide contains acid-labile side-chain protecting groups, a subsequent treatment with a TFA cleavage cocktail is necessary.

Table 2: Comparison of Deprotection Conditions

Reagent SystemBaseSolventTypical ConditionsNotes
Thiophenol K₂CO₃DMFRoom temperature, 1-2 hoursThiophenol has a strong odor. The byproduct, diphenyl disulfide, needs to be removed during purification.[2]
β-mercaptoethanol DBUDMFRoom temperature, 30 minutes to 1 hourLess odorous than thiophenol. The reaction is often faster.[5]
Polymer-supported Thiophenol (PS-thiophenol) Cs₂CO₃THFRoom temperature or microwave irradiation (6 min)Simplifies work-up as the thiol reagent and byproduct are on a solid support and can be removed by filtration.[2]

Conclusion

The o-nitrobenzenesulfonyl group is a valuable tool in the synthesis of N-protected amino acids, offering stability and orthogonal deprotection conditions. The use of "this compound" as a precursor for a safety-catch linker in solid-phase peptide synthesis represents a sophisticated application of this chemistry. This approach provides a robust method for the synthesis of complex peptides, where the final product is released from the solid support under mild, specific conditions, thereby minimizing potential side reactions and simplifying purification. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to effectively implement these powerful synthetic strategies in their work.

References

  • Google Patents. (n.d.). Peptide synthesis with sulfonyl protecting groups. EP0941104A1.
  • CEM. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Rew, Y., & Goodman, M. (2002). Solid-Phase Synthesis of Amine-Bridged Cyclic Enkephalin Analogues via On-Resin Cyclization Utilizing the Fukuyama-Mitsunobu Reaction. The Journal of Organic Chemistry, 67(25), 8820–8826.
  • ResearchGate. (2002). Solid-Phase Synthesis of Amine-Bridged Cyclic Enkephalin Analogues via On-Resin Cyclization Utilizing the Fukuyama−Mitsunobu Reaction. Request PDF. Retrieved from [Link]

  • ResearchGate. (2007). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Sharma, A., Kumar, R., & Kumar, V. (2022). Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. Molecular Diversity, 26(1), 589–628.
  • Chem-Station. (2014). Fukuyama Amine Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Orthanilic acid. Retrieved from [Link]

  • Nature. (2024). Synthesis of non-canonical amino acids through dehydrogenative tailoring. Retrieved from [Link]

  • Thieme. (n.d.). 2.4 Photocleavable Protecting Groups. Retrieved from [Link]

  • American Chemical Society. (2019). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • CEM Corporation. (2024). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

  • PubMed. (2024). Synthesis of non-canonical amino acids through dehydrogenative tailoring. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Application of N -Bromosuccinimide in Carbohydrate Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link]

  • Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • National Institutes of Health. (2008). Introduction to Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2018). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. Retrieved from [Link]

  • MyJurnal. (2015). Synthesis of N-Acylated Amino Acid Surfactant from L-Proline and Palmitoyl Chloride. Retrieved from [Link]

  • YouTube. (2014). 136-Synthesis of Nonessential Amino Acids. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging N-(2-Aminoethyl)-2-nitrobenzenesulfonamide for Cysteine-Targeted Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Covalent Fragments

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying novel, highly efficient starting points for drug development.[1][2] By screening low molecular weight compounds (fragments), FBDD explores chemical space more effectively than traditional high-throughput screening (HTS).[3] A burgeoning area within this field is the use of electrophilic fragments to form targeted covalent inhibitors (TCIs).[4][5][6] These TCIs can achieve prolonged target engagement, enhanced potency, and exquisite selectivity, particularly when targeting non-conserved nucleophilic residues like cysteine.[7][8]

This guide focuses on the strategic application of the 2-nitrobenzenesulfonamide (o-NBS) moiety, exemplified by the building block N-(2-Aminoethyl)-2-nitrobenzenesulfonamide , as a tunable and effective warhead for cysteine-directed covalent FBDD campaigns. We will move beyond a simple listing of steps to explain the underlying chemical principles and strategic rationale, providing a robust framework for execution and validation.

Core Principle: The 2-Nitrobenzenesulfonamide (o-NBS) Moiety as a Covalent Warhead

The utility of the o-NBS group stems from its established reactivity in organic synthesis, which can be repurposed for targeted covalent inhibition. It functions as a mild electrophile that can react with the thiol group of a cysteine residue via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Mechanism of Action: Cysteine S-alkylation

The reaction is initiated by the deprotonated thiolate of a cysteine residue acting as a nucleophile. This attacks the carbon atom of the benzene ring to which the sulfonyl group is attached. The presence of the ortho-nitro group is critical; it acts as a strong electron-withdrawing group, activating the ring towards nucleophilic attack and stabilizing the negatively charged intermediate (a Meisenheimer complex). The sulfonamide group then serves as the leaving group, completing the SNAr reaction and forming a stable thioether bond between the fragment and the protein.

Figure 1: Reaction of a cysteine thiolate with an o-NBS fragment.

This reactivity profile makes the o-NBS group an attractive warhead: it is generally stable in aqueous media but can be "switched on" by a suitably positioned and reactive cysteine nucleophile within a protein's binding pocket.

Application Note 1: Design and Curation of an o-NBS Fragment Library

The success of any FBDD campaign begins with a well-designed library.[9] The goal is not just reactivity, but targeted reactivity driven by molecular recognition.

Why this compound?

This specific compound (CAS: 83019-91-4) serves as an excellent scaffold for several reasons:

  • Embedded Warhead: It contains the o-NBS electrophile.

  • Growth Vector: The primary amino group provides a straightforward point for synthetic elaboration, allowing for the exploration of structure-activity relationships (SAR) once a hit is identified.

  • Favorable Fragment Properties: The core structure is small and adheres to the principles of the "Rule of Three," which are guidelines for effective fragments.[10]

Library Design Principles:

A library built around this scaffold should explore diverse chemical space while maintaining fragment-like properties. Synthetic elaboration from the amino group can introduce a variety of pharmacophoric features.

PropertyGuideline ("Rule of Three")This compound*Rationale
Molecular Weight (MW)< 300 Da245.26 DaEnsures fragments are small and simple, increasing the probability of fitting into small pockets.[3]
cLogP≤ 3~1.0 (estimated)Maintains aqueous solubility, which is critical for biophysical screening assays.
Hydrogen Bond Donors≤ 33 (2 on amine, 1 on sulfonamide)Prevents excessive polarity and promotes favorable binding entropy.[10]
Hydrogen Bond Acceptors≤ 34 (2 on nitro, 2 on sulfonyl)Balances polarity for optimal binding characteristics.
Rotatable Bonds≤ 34A slightly higher count is acceptable, but minimizing it generally improves binding affinity.
Properties for the parent compound, this compound.[11][12][13]

digraph "LibraryDesignWorkflow" {
graph [splines=ortho, nodesep=0.5, ranksep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];

Start [label="Core Scaffold Selection\n(e.g., N-(2-Aminoethyl)-\n2-nitrobenzenesulfonamide)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diversity [label="Select Diverse R-groups\n(Amide coupling, Reductive amination)"]; Filter[label="In Silico Filtering\n(Rule of Three, PAINS removal)"]; Synthesize [label="Synthesize Library\n(50-200 compounds)"]; QC [label="Quality Control\n(LC-MS, NMR, Purity >95%)"]; Plate [label="Assay-Ready Plating\n(DMSO stocks)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Diversity; Diversity -> Filter; Filter -> Synthesize; Synthesize -> QC; QC -> Plate; }

Figure 2: Workflow for designing a targeted o-NBS fragment library.

Application Note 2: Screening Protocols for Hit Identification

Screening electrophilic fragments requires methods that can directly and sensitively detect covalent bond formation.[14] Intact protein mass spectrometry is the gold standard for this purpose.[15][16]

Protocol 2.1: Primary Screen by Intact Protein Mass Spectrometry

Principle: This method directly observes the formation of the covalent protein-fragment adduct by detecting the corresponding mass shift. It is highly sensitive and unambiguous.[15]

Materials:

  • Target protein stock (e.g., 1 mg/mL in a suitable buffer like 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Fragment library plates (10 mM DMSO stocks).

  • Assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Reducing agent (e.g., 1 mM TCEP, optional, if protein requires it for stability, but use with caution).

  • LC-MS system capable of intact protein analysis (e.g., Q-TOF or Orbitrap).

Methodology:

  • Protein Preparation: Dilute the target protein to a final concentration of 10 µM in the assay buffer.

  • Fragment Incubation:

    • In a 96-well plate, add 99 µL of the 10 µM protein solution to each well.

    • Add 1 µL of each 10 mM fragment stock to the corresponding well for a final fragment concentration of 100 µM.

    • Crucial Controls:

      • DMSO Control: Add 1 µL of DMSO (no fragment). This provides the baseline mass of the unmodified protein.

      • Denatured Control: Incubate a fragment with heat-denatured protein. This helps identify non-specific surface labeling.

  • Incubation: Seal the plate and incubate at room temperature (or 4°C for less stable proteins) for 4-24 hours.[3] The incubation time may need optimization based on the expected reactivity of the warhead and stability of the protein.

  • Sample Quenching & Preparation: Quench the reaction by adding 10 µL of 1% formic acid. This stops the reaction and prepares the sample for MS analysis.

  • LC-MS Analysis:

    • Inject 5-10 µL of the quenched sample onto a reverse-phase C4 or C8 column.

    • Elute with a water/acetonitrile gradient containing 0.1% formic acid.

    • Acquire mass spectra across the expected mass range for the protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.

    • Compare the mass from each fragment-treated well to the DMSO control.

    • A "hit" is identified by the appearance of a new peak corresponding to [Mass_Protein + Mass_Fragment]. Calculate the percent labeling from the relative intensities of the modified and unmodified protein peaks.

Application Note 3: Hit Validation and Selectivity Profiling

A primary hit is only a starting point. A rigorous validation cascade is essential to confirm the mechanism and filter out promiscuous, overly reactive compounds.[7][17][18]

Protocol 3.1: Glutathione (GSH) Reactivity Assay

Principle: This assay assesses the intrinsic reactivity of a fragment hit. An ideal covalent fragment should have low reactivity towards a general-purpose biological thiol like glutathione but higher, templated reactivity towards the target cysteine.[19] This helps eliminate pan-assay interference compounds (PAINS) and non-specific binders.

Materials:

  • Fragment hit (10 mM DMSO stock).

  • Glutathione (GSH) solution (10 mM in assay buffer, prepared fresh).

  • Assay buffer (as above).

  • LC-MS system for small molecule analysis.

Methodology:

  • Reaction Setup:

    • In a microfuge tube, combine 495 µL of assay buffer and 5 µL of 10 mM GSH (final concentration 100 µM).

    • Initiate the reaction by adding 5 µL of the 10 mM fragment stock (final concentration 100 µM).

  • Time-Course Sampling: Take 50 µL aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Immediately quench each aliquot by diluting 1:10 in a solution of 50% acetonitrile with 0.1% formic acid.

  • LC-MS Analysis: Analyze the quenched samples by LC-MS to monitor the disappearance of the parent fragment peak over time.

  • Data Analysis: Plot the remaining percentage of the fragment versus time and calculate the half-life (t½) of the fragment in the presence of GSH. Hits with very short half-lives (e.g., < 30 minutes) may be overly reactive and should be deprioritized.

Protocol 3.2: Covalent Site-of-Modification Mapping by MS/MS

Principle: To confirm that the fragment is binding to the intended cysteine residue, peptide mapping is performed. The protein-fragment adduct is digested, and the resulting peptides are analyzed by tandem mass spectrometry (MS/MS) to pinpoint the exact site of modification.

Methodology:

  • Adduct Formation: Prepare a larger-scale reaction (e.g., 100 µL) of protein (10 µM) and fragment hit (100-200 µM) to achieve >80% labeling, confirmed by intact mass analysis.

  • Denaturation and Reduction/Alkylation:

    • Denature the protein (e.g., using 6 M urea or Rapigest™).

    • Reduce disulfide bonds with DTT.

    • Alkylate non-modified, free cysteines with iodoacetamide (IAM). This is a critical step to differentiate the fragment-modified cysteine from others.

  • Proteolytic Digestion: Remove the denaturant (e.g., by buffer exchange or dilution) and digest the protein overnight with a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. Use a data-dependent acquisition method where the instrument cycles between a full MS scan and several MS/MS scans of the most intense precursor ions.

  • Data Analysis:

    • Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the protein's sequence.

    • Define a variable modification on cysteine corresponding to the mass of the reacted fragment moiety (the o-nitrophenyl group).

    • The software will identify the specific peptide and, via fragmentation analysis, the exact cysteine residue carrying the modification.

HitValidation Hit Primary Hit Identified (Intact Mass Shift) Rescreen Confirm Hit by Re-synthesis and Re-screening Hit->Rescreen DoseResponse Dose-Response & Time-Dependence by Intact MS Rescreen->DoseResponse GSH_Assay Assess Intrinsic Reactivity (GSH Assay) DoseResponse->GSH_Assay SiteMapping Map Covalent Binding Site (MS/MS Peptide Mapping) GSH_Assay->SiteMapping Decision Is hit potent, selective, and on-target? SiteMapping->Decision Proceed Advance to SAR/Lead Op Decision->Proceed Yes Discard Deprioritize/Discard Decision->Discard No

Figure 3: Decision workflow for covalent fragment hit validation.

Conclusion and Future Directions

The 2-nitrobenzenesulfonamide moiety, as featured in building blocks like this compound, represents a versatile and effective electrophilic warhead for covalent fragment-based drug discovery. Its tunable reactivity and straightforward chemistry make it an excellent tool for prosecuting cysteine-containing targets. By employing a rigorous screening and validation cascade centered on mass spectrometry, researchers can confidently identify specific, well-behaved covalent fragments. These validated hits serve as high-quality starting points for structure-based design and medicinal chemistry optimization, paving the way for the development of potent and selective next-generation covalent therapeutics.

References

  • Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. MedChemComm.
  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society.
  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. National Institutes of Health.
  • Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. National Institutes of Health.
  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent.
  • Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. JoVE.
  • N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride. PubChem, National Institutes of Health.
  • X-ray Screening of an Electrophilic Fragment Library and Application toward the Development of a Novel ERK 1/2 Covalent Inhibitor. ACS Publications.
  • Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry.
  • Title. (a) General techniques available for covalent fragment... ResearchGate.
  • Covalent Tethering of Fragments For Covalent Probe Discovery. National Institutes of Health.
  • Optimized Covalent Fragment Library for Drug Discovery. IRBM.
  • Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53. PubMed Central, National Institutes of Health.
  • N-(2-aminoethyl)benzenesulfonamide. PubChem, National Institutes of Health.
  • This compound. Santa Cruz Biotechnology.
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI.
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Semantic Scholar.
  • Fragment-based drug discovery: A graphical review. National Institutes of Health.
  • A Sulfonium Triggered Thiol-yne Reaction for Cysteine Modification. ACS Publications.
  • Fragment-based drug discovery using rational design. Semantic Scholar.

Sources

Application Notes and Protocols for the Use of Odorless Thiols in the Deprotection of o-Nitrobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the deprotection of ortho-nitrobenzenesulfonamides (o-Ns-amides or nosyl amides) using odorless thiol reagents. The o-nitrobenzenesulfonyl group is a valuable amine protecting group in organic synthesis due to its facile installation and mild cleavage conditions. However, the use of traditional, malodorous thiols for its removal presents significant environmental and practical challenges in a laboratory setting. This guide details the mechanism of deprotection, evaluates a range of low-odor or odorless thiol alternatives, and provides validated, step-by-step protocols for their application. The information presented herein is intended to empower researchers to implement safer and more sustainable methodologies in their synthetic workflows without compromising efficiency.

Introduction: The Role of the o-Nitrobenzenesulfonyl Protecting Group and the Need for Odorless Deprotection Strategies

The ortho-nitrobenzenesulfonyl (nosyl) group has been widely adopted for the protection of primary and secondary amines in multi-step organic synthesis.[1] Its popularity stems from its straightforward introduction via reaction of an amine with o-nitrobenzenesulfonyl chloride and its stability to a variety of reaction conditions. Crucially, the nosyl group can be selectively cleaved under mild conditions that leave other common protecting groups, such as Boc, Cbz, and Fmoc, intact.[2] This orthogonality is a significant advantage in the synthesis of complex molecules.

The deprotection of nosyl amides is typically achieved via a nucleophilic aromatic substitution reaction with a thiol, often in the presence of a base.[3][4] While effective, commonly employed thiols like thiophenol and ethanethiol are notorious for their persistent and unpleasant odors, posing a significant challenge to their practical use and creating an undesirable laboratory environment. This has spurred the development and application of odorless or low-odor thiol reagents for the cleavage of nosyl groups, aiming to improve the research environment for chemists.[2]

Mechanism of Deprotection

The deprotection of o-nitrobenzenesulfonamides with thiols proceeds through a nucleophilic aromatic substitution mechanism, often involving a Meisenheimer complex intermediate.[2][4] The electron-withdrawing nitro group in the ortho position activates the aromatic ring towards nucleophilic attack by the thiolate anion.

The key steps of the mechanism are as follows:

  • Thiolate Formation: In the presence of a base (e.g., K₂CO₃, Cs₂CO₃, LiOH), the thiol (R-SH) is deprotonated to form the more nucleophilic thiolate anion (R-S⁻).

  • Nucleophilic Attack and Meisenheimer Complex Formation: The thiolate anion attacks the carbon atom bearing the sulfonyl group on the nitroaromatic ring. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Elimination and Product Formation: The Meisenheimer complex collapses, leading to the cleavage of the sulfur-nitrogen bond and the release of the free amine. The sulfonyl group is eliminated as a disulfide byproduct.

Deprotection_Mechanism Figure 1: Deprotection Mechanism of o-Nitrobenzenesulfonamides cluster_step1 Step 1: Thiolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination & Product Release RSH R-SH (Odorless Thiol) RS_minus R-S⁻ (Thiolate) RSH->RS_minus + Base Base Base (e.g., K₂CO₃) NosylAmide o-NO₂-C₆H₄-SO₂-NR'R'' (Nosyl Amide) Meisenheimer Meisenheimer Complex NosylAmide->Meisenheimer + R-S⁻ FreeAmine HNR'R'' (Free Amine) Meisenheimer->FreeAmine Byproduct Byproducts Meisenheimer->Byproduct

Figure 1: Deprotection Mechanism of o-Nitrobenzenesulfonamides

Comparative Analysis of Odorless Thiol Reagents

Several odorless or low-odor thiols have been investigated for the deprotection of nosyl amides. The choice of reagent often depends on factors such as reaction efficiency, ease of workup, and cost. Below is a summary of commonly used odorless thiols.

Odorless Thiol ReagentKey AdvantagesTypical Reaction ConditionsConsiderations
n-Dodecanethiol Commercially available, relatively inexpensive.[5]LiOH in DMF or CH₃CN, room temperature.[1]The resulting disulfide byproduct can sometimes be challenging to separate from the desired amine, potentially requiring chromatography.
p-Mercaptobenzoic acid The acidic nature of the thiol and its disulfide byproduct allows for easy removal by aqueous base extraction, simplifying purification.[2][6]K₂CO₃ or Cs₂CO₃ in DMF or CH₃CN, room temperature to 50 °C.[1]Generally provides clean reactions and high yields.
Polymer-supported Thiols Simplifies workup to a simple filtration to remove the resin-bound byproducts.[7][8]Cs₂CO₃ in THF or DMF, room temperature or microwave irradiation.[7]Higher cost of the reagent and potential for lower reaction rates compared to solution-phase counterparts.
Fluorous Thiols The fluorous byproduct can be easily removed by solid-phase extraction using fluorous silica gel.[9][10]K₂CO₃ in DMF, room temperature.[9]Requires specialized fluorous separation techniques and the reagents can be expensive.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the deprotection of o-nitrobenzenesulfonamides using selected odorless thiols.

Protocol 1: Deprotection using n-Dodecanethiol

This protocol is adapted from literature procedures and provides a general method for nosyl deprotection using a readily available, low-odor alkanethiol.[1]

Protocol1_Workflow Figure 2: Workflow for Nosyl Deprotection with n-Dodecanethiol cluster_reaction Reaction Setup cluster_workup Workup & Purification start Dissolve Nosyl Amide in DMF add_thiol Add n-Dodecanethiol start->add_thiol add_base Add LiOH add_thiol->add_base stir Stir at Room Temperature add_base->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify

Figure 2: Workflow for Nosyl Deprotection with n-Dodecanethiol

Materials:

  • N-protected o-nitrobenzenesulfonamide

  • n-Dodecanethiol

  • Lithium hydroxide (LiOH)

  • Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-protected o-nitrobenzenesulfonamide (1.0 equiv) in DMF (0.1–0.5 M), add n-dodecanethiol (2.0–3.0 equiv).

  • Add lithium hydroxide (2.0–3.0 equiv) to the reaction mixture.

  • Stir the mixture at room temperature for 2–24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amine.

Protocol 2: Deprotection using p-Mercaptobenzoic Acid

This protocol offers a significant advantage in terms of simplified purification due to the acidic nature of the thiol and its byproduct.[1][6]

Materials:

  • N-protected o-nitrobenzenesulfonamide

  • p-Mercaptobenzoic acid

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Aqueous sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the N-protected o-nitrobenzenesulfonamide (1.0 equiv) in DMF (0.1–0.5 M), add p-mercaptobenzoic acid (2.0–3.0 equiv).

  • Add potassium carbonate (2.0–3.0 equiv) to the reaction mixture.

  • Stir the mixture at room temperature or heat to 50 °C for 1–12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., EtOAc).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove unreacted p-mercaptobenzoic acid and the disulfide byproduct.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude amine is often of high purity, but can be further purified by chromatography if necessary.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of the thiol and base, elevating the reaction temperature, or extending the reaction time.

  • Difficult Purification: In cases where the disulfide byproduct is difficult to separate, consider using p-mercaptobenzoic acid or a polymer-supported thiol to simplify the workup.

  • Base Sensitivity: For substrates that are sensitive to strong bases like LiOH, milder bases such as K₂CO₃ or Cs₂CO₃ should be employed.

  • Solvent Choice: DMF and CH₃CN are common solvents for these reactions. The choice may depend on the solubility of the substrate and the desired reaction temperature.

Conclusion

The deprotection of o-nitrobenzenesulfonamides using odorless thiols represents a significant advancement in sustainable and researcher-friendly synthetic chemistry. Reagents like n-dodecanethiol and p-mercaptobenzoic acid offer effective and less noxious alternatives to traditional thiols. In particular, p-mercaptobenzoic acid provides a distinct advantage with its simplified workup procedure. For applications requiring even more streamlined purification, polymer-supported and fluorous thiols present viable, albeit more costly, options. By adopting these methodologies, researchers can achieve their synthetic goals while maintaining a safer and more pleasant laboratory environment.

References

  • Matoba, M., Kajimoto, T., & Node, M. (2008). Application of Odorless Thiols for the Cleavage of 2‐ and 4‐Nitrobenzenesulfonamides. Synthetic Communications, 38(8), 1194–1200. [Link]

  • ResearchGate. (n.d.). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Retrieved from [Link]

  • Christensen, C., Clausen, R. P., Begtrup, M., & Kristensen, J. L. (2005). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. ChemInform, 36(6). [Link]

  • Taylor & Francis Online. (2008). Application of Odorless Thiols for the Cleavage of 2‐ and 4‐Nitrobenzenesulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Retrieved from [Link]

  • Sciforum. (n.d.). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Retrieved from [Link]

  • DeepDyve. (n.d.). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Retrieved from [Link]

Sources

The Strategic Application of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Their synthesis often requires strategic use of building blocks that offer both reactivity and selectivity. N-(2-Aminoethyl)-2-nitrobenzenesulfonamide, a bifunctional molecule, has emerged as a powerful tool for synthetic chemists. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this reagent for the efficient construction of valuable heterocyclic compounds, with a particular focus on the piperazine core.

The unique architecture of this compound features a primary aliphatic amine, which serves as a potent nucleophile, and a 2-nitrobenzenesulfonamide (nosyl) group. The nosyl group is not merely a protecting group; its strong electron-withdrawing nature acidifies the sulfonamide N-H proton, facilitating selective N-alkylation under mild conditions such as the Fukuyama-Mitsunobu reaction.[2] Furthermore, the nosyl group can be readily cleaved under mild conditions, making it an excellent choice for complex synthetic sequences.[3] This dual functionality allows for a modular and convergent approach to heterocycle synthesis.

Core Principles and Mechanistic Insights

The utility of this compound in heterocyclic synthesis is predicated on a few key chemical principles:

  • Orthogonal Reactivity: The primary amine and the nosyl-protected amine exhibit distinct reactivities. The primary amine can undergo selective reactions, such as acylation or reductive amination, while the nosyl group remains intact.

  • Nosyl Group Activation: The 2-nitrobenzenesulfonyl group significantly increases the acidity of the sulfonamide proton, enabling facile deprotonation and subsequent N-alkylation with a variety of electrophiles, most notably through the Fukuyama-Mitsunobu reaction.[4]

  • Intramolecular Cyclization: Once both nitrogen atoms have been appropriately functionalized, intramolecular cyclization can be triggered to form the desired heterocyclic ring. The choice of reagents and reaction conditions dictates the nature of the cyclization.

  • Mild Deprotection: The nosyl group can be selectively removed in the final steps of a synthetic sequence using mild thiol-based reagents, preserving sensitive functional groups within the newly formed heterocycle.[4]

Application Protocol 1: Synthesis of this compound

The starting material itself is readily prepared from commercially available reagents. This protocol is based on established procedures for the synthesis of similar nitrobenzenesulfonamides.[5]

Reaction Scheme:

Synthesis_of_Starting_Material Ethylenediamine Ethylenediamine Product This compound Ethylenediamine->Product Triethylamine, CH2Cl2, 0 °C to rt 2-Nitrobenzenesulfonyl_chloride 2-Nitrobenzenesulfonyl chloride 2-Nitrobenzenesulfonyl_chloride->Product Piperazinone_Synthesis_Workflow A This compound B Acylation with 2-bromoacetyl bromide A->B C Intermediate A: N-(2-Bromoacetyl)-N'-(2-nosyl)ethylenediamine B->C D Intramolecular Cyclization with Arylamine C->D E Intermediate B: N-Aryl-4-nosylpiperazin-2-one D->E F Nosyl Deprotection E->F G Final Product: N-Arylpiperazin-2-one F->G

Sources

Application Notes and Protocols: N-(2-Aminoethyl)-2-nitrobenzenesulfonamide as a Cleavable Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Linker for Controlled Release in Bioconjugation

In the landscape of targeted therapeutics and advanced biological research, the linker molecule connecting a biomolecule to a payload is a critical determinant of success.[1][2] The ideal linker must be stable in circulation to prevent premature release of the payload, yet susceptible to cleavage under specific physiological conditions to ensure targeted delivery.[2][3] N-(2-Aminoethyl)-2-nitrobenzenesulfonamide emerges as a sophisticated and versatile heterobifunctional linker, offering a compelling alternative to traditional disulfide-based linkages.[4] Its primary amine provides a versatile handle for payload attachment, while the 2-nitrobenzenesulfonamide (nosyl) group serves as a stable, yet cleavable, linkage to biomolecules.[4]

The key advantage of the 2-nitrobenzenesulfonamide linker lies in its unique cleavage mechanism. Unlike disulfide bonds, which are susceptible to reduction by various thiols present in the extracellular environment, the nosyl group exhibits enhanced stability in circulation.[4] Its cleavage is specifically and efficiently triggered by the high intracellular concentration of glutathione (GSH), a key component of the cell's reductive machinery.[4] This targeted release mechanism makes this compound an excellent candidate for applications requiring precise intracellular delivery, such as in the development of antibody-drug conjugates (ADCs) and siRNA delivery systems.[4]

This technical guide provides a comprehensive overview of this compound as a bioconjugation linker, including its synthesis, detailed protocols for conjugation to payloads and biomolecules, and methods for the characterization of the resulting bioconjugates.

Chemical and Physical Properties

PropertyValue
Chemical Formula C8H11N3O4S
Molecular Weight 245.26 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in organic solvents such as DMF, DMSO
Reactive Groups Primary Amine (-NH2), 2-Nitrobenzenesulfonamide

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride can be achieved through the reaction of ethylenediamine with 2-nitrobenzenesulfonyl chloride. This procedure is adapted from established methods for the synthesis of related sulfonamides.[5][6]

Reaction Scheme:

Synthesis_Scheme Ethylenediamine Ethylenediamine Intermediate This compound Ethylenediamine->Intermediate Pyridine, CH2Cl2 TwoNitro 2-Nitrobenzenesulfonyl chloride TwoNitro->Intermediate FinalProduct This compound Hydrochloride Intermediate->FinalProduct Ethanol HCl HCl HCl->FinalProduct

Caption: Synthesis of the linker from ethylenediamine.

Materials:
  • Ethylenediamine

  • 2-Nitrobenzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl) in ethanol

  • Ammonium hydroxide (NH4OH)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Protocol:
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylenediamine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution in an ice bath.

  • Addition of 2-Nitrobenzenesulfonyl Chloride: Dissolve 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the cooled ethylenediamine solution with vigorous stirring. Add pyridine (1.1 equivalents) to the reaction mixture to act as a base.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Salt Formation: Dissolve the purified product in a minimal amount of ethanol and add a solution of HCl in ethanol to precipitate the hydrochloride salt. Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield this compound hydrochloride.

Bioconjugation Workflow

The use of this compound as a linker involves a two-stage process: first, the attachment of the payload to the linker's primary amine, and second, the conjugation of the linker-payload construct to the biomolecule.

Bioconjugation_Workflow cluster_0 Stage 1: Payload Activation & Ligation cluster_1 Stage 2: Biomolecule Conjugation Payload Payload (-COOH) ActivatedPayload Activated Payload (NHS-ester) Payload->ActivatedPayload EDC, NHS LinkerPayload Linker-Payload Construct ActivatedPayload->LinkerPayload Linker N-(2-Aminoethyl)-2- nitrobenzenesulfonamide Linker->LinkerPayload Bioconjugate Final Bioconjugate LinkerPayload->Bioconjugate Biomolecule Biomolecule (e.g., Antibody with Lysine -NH2) Biomolecule->Bioconjugate pH 7-9

Caption: Two-stage bioconjugation workflow.

Part 1: Activation of Carboxylic Acid-Containing Payload and Ligation to the Linker

This protocol describes the activation of a payload containing a carboxylic acid group using EDC/NHS chemistry and its subsequent conjugation to the primary amine of this compound.[7][8][9][10]

  • Payload with a carboxylic acid group

  • This compound hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide, DMF)

  • Reaction buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Magnetic stirrer and stir bar

  • Reaction vials

  • Payload Activation:

    • Dissolve the carboxylic acid-containing payload (1.0 equivalent) in the reaction buffer.

    • Add EDC (1.5 equivalents) and NHS or sulfo-NHS (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-ester activated payload.

  • Ligation to Linker:

    • Dissolve this compound hydrochloride (1.1 equivalents) in the coupling buffer. If starting with the hydrochloride salt, adjust the pH to ~7.5 with a non-nucleophilic base (e.g., diisopropylethylamine, DIEA).

    • Add the solution of the activated payload to the linker solution.

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

    • Monitor the reaction by LC-MS to confirm the formation of the linker-payload construct.

  • Purification:

    • Purify the linker-payload construct using reverse-phase HPLC to remove unreacted starting materials and byproducts.

    • Characterize the purified product by mass spectrometry to confirm its identity and purity.

Part 2: Conjugation of Linker-Payload to a Biomolecule (e.g., Antibody)

This protocol outlines the conjugation of the 2-nitrobenzenesulfonamide-activated payload to primary amines (e.g., lysine residues) on an antibody.[11][12][13]

  • Purified Linker-Payload construct with a reactive group for amine conjugation (e.g., NHS ester formed from the sulfonamide nitrogen, or by modifying the linker-payload construct to introduce an NHS ester). Note: For direct conjugation, the sulfonamide itself can be activated, but a more common approach is to incorporate a second reactive group. For this protocol, we will assume the linker-payload has been modified to contain an NHS ester.

  • Antibody or other biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • Conjugation buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the conjugation buffer using a desalting column or dialysis.

  • Conjugation Reaction:

    • Adjust the antibody concentration to 1-10 mg/mL in the conjugation buffer.

    • Dissolve the NHS-ester activated linker-payload construct in an organic solvent (e.g., DMSO or DMF) at a concentration of 10-20 mM.

    • Add the desired molar excess of the linker-payload solution to the antibody solution with gentle stirring. The optimal molar ratio should be determined empirically but typically ranges from 5 to 20 equivalents.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-16 hours.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker-payload and other small molecules by size-exclusion chromatography (SEC) or dialysis. The purified antibody-drug conjugate (ADC) should be stored under appropriate conditions, typically at 4°C.

Cleavage of the 2-Nitrobenzenesulfonamide Linker

The cleavage of the 2-nitrobenzenesulfonamide linker is induced by intracellular glutathione (GSH). This protocol describes an in vitro assay to simulate this cleavage.

Cleavage_Mechanism Bioconjugate Bioconjugate (Antibody-Linker-Payload) CleavedProducts Released Payload + Antibody-Linker remnant Bioconjugate->CleavedProducts Intracellular Environment GSH Glutathione (GSH) GSH->CleavedProducts

Caption: Glutathione-mediated cleavage of the linker.

Materials:
  • Purified bioconjugate

  • Glutathione (GSH)

  • Reaction buffer: PBS, pH 7.4

  • LC-MS system for analysis

Protocol:
  • Reaction Setup:

    • Prepare a solution of the bioconjugate in PBS at a known concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of GSH in PBS (e.g., 100 mM).

  • Cleavage Reaction:

    • Add GSH to the bioconjugate solution to a final concentration of 1-10 mM, mimicking intracellular concentrations.

    • Incubate the reaction at 37°C.

  • Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

    • Analyze the samples by LC-MS to monitor the disappearance of the intact bioconjugate and the appearance of the cleaved payload and linker-modified biomolecule.[14][15][16][17][18]

Characterization of Bioconjugates

Thorough characterization of the bioconjugate is essential to ensure its quality, efficacy, and safety.[19][20][21][22]

Analytical TechniquePurpose
Size-Exclusion Chromatography (SEC) To determine the extent of aggregation and fragmentation of the bioconjugate.[19][20]
Hydrophobic Interaction Chromatography (HIC) To determine the drug-to-antibody ratio (DAR) distribution. The increasing hydrophobicity with each added payload allows for the separation of different drug-loaded species.[19][20][22]
Mass Spectrometry (MS) To confirm the identity and mass of the intact bioconjugate, the linker-payload construct, and the cleaved products. LC-MS can be used to determine the average DAR and to identify the sites of conjugation.[3][23][24][25]
UV-Vis Spectroscopy To determine the concentration of the antibody (at 280 nm) and the payload (if it has a distinct absorbance), which can be used to calculate the average DAR.[21]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low conjugation efficiency - Inefficient activation of payload. - Inactive NHS ester. - Presence of primary amines in the antibody buffer. - Low reactivity of the target biomolecule.- Optimize EDC/NHS reaction conditions (pH, time). - Use fresh EDC and NHS. - Perform buffer exchange of the antibody. - Increase the molar excess of the linker-payload.
Aggregation of the bioconjugate - High drug-to-antibody ratio (DAR). - Hydrophobic nature of the payload.- Reduce the molar excess of the linker-payload during conjugation. - Optimize the purification method to remove aggregates. - Consider incorporating a hydrophilic spacer (e.g., PEG) into the linker design.
Premature cleavage of the linker - Instability of the bioconjugate.- Ensure proper storage conditions for the bioconjugate. - The 2-nitrobenzenesulfonamide linker is generally stable; if cleavage is observed, investigate potential contaminants in the buffer.
Incomplete cleavage with GSH - Insufficient GSH concentration. - Suboptimal reaction conditions.- Increase the concentration of GSH. - Ensure the reaction is performed at 37°C and pH 7.4.

Conclusion

This compound offers a robust and versatile platform for the development of advanced bioconjugates. Its enhanced stability in circulation and specific, glutathione-triggered intracellular cleavage mechanism address key challenges in targeted drug delivery. The detailed protocols and analytical methods provided in this guide are intended to equip researchers with the necessary tools to successfully implement this promising linker technology in their research and development endeavors.

References

  • Utility of the 2-Nitrobenzenesulfonamide Group as a Chemical Linker for Enhanced Extracellular Stability and Cytosolic Cleavage in siRNA-Conjugated Polymer Systems. PubMed. [Link]

  • Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity. PMC - NIH. [Link]

  • A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation. MDPI. [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Ocean NanoTech. [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. NIH. [Link]

  • Different conjugation strategies: a,b) 2‐IT and subsequent maleimide... ResearchGate. [Link]

  • HIC HPLC Analysis of Biopolymer, Conjugate, and ADC. CellMosaic. [Link]

  • 50 nm Super Mag Carboxylic Acid Beads Conjugation Protocol. Biologix Group. [Link]

  • Synthesis of N-[2-[bis(1-methylethyl)amino]ethyl]-4-nitrobenzene sulfonamide. Molbase. [Link]

  • Methods for site-specific drug conjugation to antibodies. PMC - NIH. [Link]

  • Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride... ResearchGate. [Link]

  • LC-MS Bioanalysis of Drug Conjugates. ASMS. [Link]

  • N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride. PubChem - NIH. [Link]

  • Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications (RSC Publishing). [Link]

  • Regulated bioanalysis of antibody-drug conjugates using LC-MS. ResearchGate. [Link]

  • In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution. MDPI. [Link]

  • Production of glutathione sulfonamide and dehydroglutathione from GSH by myeloperoxidase-derived oxidants and detection using a novel LC–MS/MS method. NIH. [Link]

  • LC-MS Analysis of Antibody-Drug Conjugates. Biocompare. [Link]

  • Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International. [Link]

  • Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. PMC - NIH. [Link]

  • LC/MS/MS Bioanalysis of Protein-Drug Conjugates-The Importance of Incorporating Succinimide Hydrolysis Products. PubMed. [Link]

  • A new LC-MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood. PubMed. [Link]

  • Enhanced screening of glutathione-trapped reactive metabolites by in-source collision-induced dissociation and extraction of product ion using UHPLC-high resolution mass spectrometry. PubMed. [Link]

  • A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition. PubMed. [Link]

  • LC-MS/MS based detection and characterization of covalent glutathione modifications formed by reactive drug of abuse metabolites. PubMed. [Link]

Sources

Application Notes and Protocols for the Photocleavage of o-Nitrobenzyl Ether Derivatives in Biomedical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Light to Control Biology

The precise spatiotemporal control over the activity of biomolecules is a cornerstone of modern biomedical research and therapeutic development. Among the arsenal of chemical tools available, photoremovable protecting groups (PPGs), or "photocages," have emerged as a powerful strategy to control the release and activation of bioactive compounds with light. The o-nitrobenzyl (ONB) group, in particular, has become a workhorse in this field due to its synthetic versatility and reliable photocleavage properties.[1] This guide provides an in-depth exploration of the photocleavage of o-nitrobenzyl ether derivatives, offering both the fundamental principles and detailed protocols for their application in biomedical research.

The core principle of ONB-based photocaging lies in its ability to mask a functional group on a biomolecule, rendering it inactive. Upon irradiation with UV-A light, a photochemical reaction is initiated that cleaves the ONB group, releasing the active biomolecule and an o-nitrosobenzaldehyde byproduct. This process allows for the precise initiation of biological events in a defined time and space, a capability that is invaluable for studying complex biological processes and for developing targeted therapies.

The Chemistry of Light-Induced Release

The photocleavage of o-nitrobenzyl ethers is a well-studied photochemical reaction. Upon absorption of a photon, typically in the 300-365 nm range, the o-nitrobenzyl chromophore is excited.[1] This leads to an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, forming an aci-nitro intermediate.[2][3] This intermediate then undergoes a rearrangement and subsequent cleavage to release the protected alcohol (the active molecule) and o-nitrosobenzaldehyde.[1]

Several strategies have been developed to fine-tune the photochemical properties of the ONB cage. For instance, the introduction of electron-donating groups, such as methoxy groups, on the aromatic ring can red-shift the absorption maximum to longer, less phototoxic wavelengths (up to 420 nm).[2][3][4] This is particularly crucial for applications in living cells, where high-energy UV light can cause damage.[3] Additionally, the incorporation of a methyl group at the benzylic position has been shown to enhance the rate of photocleavage.[5]

Core Applications in Biomedical Science

The ability to control the release of bioactive molecules with light has led to a wide range of applications for o-nitrobenzyl ether derivatives in biomedical science.

Controlled Drug Delivery

Photocleavable linkers based on o-nitrobenzyl ethers are extensively used in the development of light-activated prodrugs and drug delivery systems.[6][7][8] By caging a therapeutic agent, its systemic toxicity can be minimized, and its release can be targeted to a specific site in the body by applying localized light. This approach has been explored for the delivery of anticancer drugs, antibacterial agents, and other therapeutic molecules.[8] For example, light-responsive liposomes and micelles have been designed to release their cargo upon irradiation, offering a high degree of control over drug bioavailability.[9]

Spatiotemporal Control of Signaling Pathways

Understanding the intricate dynamics of cellular signaling pathways requires tools that can perturb these pathways with high precision. o-Nitrobenzyl-caged signaling molecules, such as lipids, neurotransmitters, and second messengers, allow researchers to initiate signaling cascades at specific subcellular locations and at precise time points.[10] This has been instrumental in dissecting the roles of various signaling molecules in processes like cell migration, neuronal communication, and gene expression.

Photocleavable Biomaterials and Tissue Engineering

The properties of biomaterials can be dynamically controlled using light-responsive linkers. Hydrogels cross-linked with o-nitrobenzyl derivatives can be degraded on demand with light, allowing for the controlled release of encapsulated cells or the creation of micro-patterns within the material. This technology is being explored for applications in tissue engineering, regenerative medicine, and as platforms for 3D cell culture.

DNA Nanotechnology and Gene Regulation

The precise control offered by photocleavage is also being harnessed in the field of DNA nanotechnology.[2] o-Nitrobenzyl groups can be used to cage specific DNA sequences, preventing their hybridization or recognition by enzymes. Upon irradiation, the cage is removed, activating the DNA strand for its intended function.[2] This has applications in the construction of dynamic DNA nanostructures, the light-activated sensing of nucleic acids, and the spatiotemporal control of gene expression.[2]

Quantitative Data for Experimental Design

The efficiency of photocleavage is a critical parameter for the successful design of experiments. This is often quantified by the quantum yield (Φ), which represents the number of molecules cleaved per photon absorbed. The choice of irradiation wavelength is also crucial and depends on the specific o-nitrobenzyl derivative used.

Derivative FamilyRecommended Wavelength (nm)Key Features & Applications
Standard o-Nitrobenzyl 340 - 365General purpose, high cleavage efficiency.[4]
4,5-Dimethoxy-2-nitrobenzyl (NVoc) 350 - 420Red-shifted absorption, suitable for biological systems.[2][3][4]
α-Methyl-6-nitroveratryl (MeNVoc) 350 - 420Enhanced cleavage kinetics.[5]
Protected Group (Leaving Group)Wavelength (nm)Quantum Yield (Φ)Solvent
1-(2-Nitrophenyl)ethyl phosphate estersNot specified0.49 - 0.63Not specified
Various from o-nitroveratrylNot specifiedVaries with leaving groupNot specified
2,6-Dinitrobenzyl carbonate3650.12Not specified
o-Nitrobenzyl alcohol derivativesNot specified~0.60Various

Note: Quantum yields are highly dependent on the specific substrate, leaving group, and solvent conditions. The values presented are illustrative for the o-nitrobenzyl family.

Experimental Protocols

Protocol 1: General Procedure for Photocleavage of an o-Nitrobenzyl Ether in Solution

This protocol provides a general framework for the photolytic deprotection of a substrate in solution. Optimization of concentration, irradiation time, and light source is essential for each specific application.

Materials:

  • o-Nitrobenzyl-protected substrate

  • Anhydrous solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)

  • UV light source (e.g., mercury lamp with appropriate filters, UV LED)

  • Quartz cuvette or reaction vessel

  • Analytical instrumentation for monitoring the reaction (e.g., HPLC, LC-MS, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: Dissolve the o-nitrobenzyl-protected substrate in the chosen solvent to a desired concentration (typically in the micromolar to millimolar range). Ensure the solvent is transparent at the irradiation wavelength.

  • Irradiation Setup:

    • Transfer the solution to a quartz cuvette or a suitable reaction vessel.

    • Position the UV light source at a fixed distance from the sample. The intensity of the light source will affect the cleavage rate.

    • Use filters to select the desired wavelength range for irradiation (e.g., 365 nm).

  • Photocleavage:

    • Irradiate the sample for a predetermined amount of time. It is recommended to perform a time-course experiment to determine the optimal irradiation time for complete cleavage.

    • During irradiation, gentle stirring or agitation can ensure uniform light exposure.

  • Analysis:

    • At various time points, take aliquots of the reaction mixture and analyze them using an appropriate analytical technique to monitor the disappearance of the starting material and the appearance of the deprotected product.

    • HPLC is a common method for quantifying the extent of the reaction.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent can influence the quantum yield of photocleavage. Protic solvents can sometimes decrease the rate of cleavage compared to aprotic solvents.[5] For biological experiments, buffered aqueous solutions are necessary.

  • Wavelength Selection: Using wavelengths above 350 nm is crucial for applications involving living cells to minimize phototoxicity.[3][4] The specific absorption maximum of the o-nitrobenzyl derivative should guide the choice of wavelength.

  • Light Source: The power and emission spectrum of the light source will determine the rate of photocleavage. A calibrated light source is necessary for reproducible experiments.

Protocol 2: Photocleavage in a Cellular Context (Caged Compound Release)

This protocol outlines the general steps for releasing a bioactive molecule from its o-nitrobenzyl cage within a cell culture environment.

Materials:

  • Cells of interest cultured on a suitable substrate (e.g., glass-bottom dish)

  • o-Nitrobenzyl-caged bioactive molecule

  • Cell culture medium

  • Microscope equipped with a UV light source and appropriate filters

  • Imaging system to monitor the biological response

Procedure:

  • Cell Preparation: Plate cells on a glass-bottom dish suitable for microscopy and allow them to adhere and grow to the desired confluency.

  • Loading the Caged Compound:

    • Prepare a stock solution of the o-nitrobenzyl-caged compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in cell culture medium to the final working concentration.

    • Incubate the cells with the caged compound for a sufficient time to allow for cellular uptake. The optimal loading time and concentration should be determined empirically.

  • Photorelease:

    • Wash the cells with fresh medium to remove any excess extracellular caged compound.

    • Place the dish on the microscope stage.

    • Using the microscope's UV light source, irradiate a specific region of interest (e.g., a single cell or a subcellular compartment) with the appropriate wavelength of light.

    • The duration and intensity of the light pulse should be optimized to achieve the desired level of uncaging while minimizing photodamage.

  • Monitoring the Biological Response:

    • Immediately after photorelease, begin imaging the cells to monitor the biological response to the released bioactive molecule. This could involve fluorescence imaging of a reporter, electrophysiological recording, or time-lapse microscopy of cellular morphology.

Trustworthiness and Self-Validation:

  • Controls: It is essential to include proper controls in every experiment. These include:

    • Cells treated with the caged compound but not irradiated.

    • Cells irradiated in the absence of the caged compound.

    • Cells treated with the uncaged, active molecule to confirm the expected biological response.

  • Dosage: The amount of released compound is proportional to the light dose (intensity x time). Calibrating the light source and performing dose-response experiments are crucial for quantitative studies.

  • Byproduct Effects: The o-nitrosobenzaldehyde byproduct can potentially have biological effects. It is important to test the effect of this byproduct on the cells at relevant concentrations.

Visualizing the Process

Photocleavage Mechanism

G ONB o-Nitrobenzyl Ether (Inactive) Excited Excited State ONB->Excited hν (UV Light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Cleavage Rearrangement & Cleavage AciNitro->Cleavage Products Active Molecule + o-Nitrosobenzaldehyde Cleavage->Products

Caption: The photocleavage mechanism of o-nitrobenzyl ethers.

General Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Solution of Caged Compound Irradiate Irradiate with UV Light Prep->Irradiate Monitor Monitor Reaction/ Biological Response Irradiate->Monitor Analyze Analyze Data (HPLC, Microscopy, etc.) Monitor->Analyze

Caption: A generalized workflow for a photocleavage experiment.

Conclusion and Future Outlook

The photocleavage of o-nitrobenzyl ether derivatives provides a robust and versatile tool for controlling biological processes with light. The principles and protocols outlined in this guide offer a starting point for researchers looking to incorporate this powerful technology into their work. As the field continues to evolve, we can expect the development of new o-nitrobenzyl derivatives with improved photochemical properties, such as two-photon absorption for deeper tissue penetration and enhanced quantum yields for greater efficiency.[1][11] These advancements will undoubtedly expand the scope of applications for photocleavable technologies in biomedical research and clinical settings.

References

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]

  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007–4010. [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Semantic Scholar. [Link]

  • Fournier, L., Gauron, C., & Pigot, C. (2013). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 19(51), 17466-17477. [Link]

  • Auffrant, A., & Giammanco, C. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5582-5627. [Link]

  • Auffrant, A., & Giammanco, C. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5582-5627. [Link]

  • Kim, T., & Heo, J. (2022). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv. [Link]

  • Holmes, C. P., & Jones, D. G. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2398-2405. [Link]

  • Fournier, L., Gauron, C., & Pigot, C. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(28), 7476-7487. [Link]

  • Gin, M. S., & Liu, J. (2002). Synthesis and photocleavage of a new dimeric bis(o-nitrobenzyl) diether tether. Chemical Communications, (17), 1904-1905. [Link]

  • Haberkorn, N., & Masharina, A. (2014). Nitrobenzyl-based fluorescent photocages for spatial and temporal control of signalling lipids in cells. Chemical Communications, 50(86), 13079-13082. [Link]

  • Zhu, Y., & Fu, Y. (2021). Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary a ci -Nitro Intermediates. The Journal of Organic Chemistry, 86(16), 11568-11578. [Link]

  • Geden, J. V., & Jäger, A. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 8(30), 27289-27296. [Link]

  • Blasco, E., & Wegener, M. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecular Rapid Communications, 33(19), 1618-1630. [Link]

  • Gupta, A. (2021). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science, 5(3). [Link]

  • Shen, W., & Zheng, J. (2019). Using o-nitrobenzyls as photocleavable linker to prepare light-responsive liposomal agent for magnetic resonance imaging contrast enhancement and monitoring of cargo delivery. ResearchGate. [Link]

  • Shen, W., & Zheng, J. (2020). Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials and Bioconjugates and Their Biomedical Applications. Acta Biomaterialia, 115, 75-91. [Link]

  • Kim, J., & Movassaghi, M. (2011). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters, 13(23), 6184–6187. [Link]

  • Aujard, I., & Gauron, C. (2011). o-Nitrobenzyl photoremovable groups with fluorescence uncaging reporting properties. Organic & Biomolecular Chemistry, 9(13), 4943-4949. [Link]

  • Shen, W., & Zheng, J. (2020). Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications. Acta biomaterialia, 115, 75–91. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting incomplete Ns-protection of amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the N-protection of amines using nitrobenzenesulfonyl (Ns) chlorides. The nosyl group is an exceptionally versatile protecting group for primary and secondary amines, prized for its stability across a range of reaction conditions and, most notably, its facile cleavage under mild, nucleophilic conditions.[1][2][3] This orthogonality to common acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups makes it a powerful tool in complex, multi-step syntheses, including the renowned Fukuyama amine synthesis.[3][4]

However, like any chemical transformation, challenges can arise. This guide is structured to provide direct, actionable solutions to common problems encountered during the N-nosylation reaction, moving from high-level troubleshooting to specific, frequently asked questions and detailed protocols.

Troubleshooting Guide: Incomplete Reactions & Side Products

This section addresses the most common issue reported by researchers: low conversion of the starting amine to the desired Ns-protected product.

Problem: Low or No Conversion of Starting Amine

You've run the reaction, and TLC or LC-MS analysis shows a significant amount of unreacted starting amine. Let's diagnose the potential causes.

Expert Analysis: The primary culprit is often the electrophile, 2-nitrobenzenesulfonyl chloride (Ns-Cl). Sulfonyl chlorides are highly susceptible to hydrolysis.[5] Exposure to atmospheric moisture can convert the reactive Ns-Cl into the unreactive 2-nitrobenzenesulfonic acid, effectively reducing its stoichiometry in your reaction.

Solutions:

  • Verify Reagent Quality: Use a fresh bottle of Ns-Cl or one that has been stored properly under inert gas in a desiccator. The reagent should be a pale yellow solid.[6][7]

  • Ensure Anhydrous Conditions: Oven-dry all glassware before use. Use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]

Expert Analysis: The success of the reaction is a delicate balance between the nucleophilicity of the amine, the strength of the base, and the choice of solvent. An imbalance can lead to a stalled reaction.

Solutions:

  • Base Selection: The base scavenges the HCl generated during the reaction.

    • For simple primary and secondary amines, tertiary amine bases like triethylamine (TEA) or pyridine are standard. Use at least 1.1 equivalents. For sluggish reactions, using 2-3 equivalents of a stronger, non-nucleophilic base like DBU may be beneficial.[5]

    • If your amine is an acid salt (e.g., R-NH₂·HCl), you must add an additional equivalent of base to neutralize the salt before the reaction can proceed.[8]

  • Solvent Choice: Dichloromethane (DCM) and Tetrahydrofuran (THF) are the most common solvents.[3][9] Ensure your amine starting material is fully soluble. For zwitterionic compounds like amino acids, solubility can be a major issue in these solvents.[8]

  • Temperature Control: The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[9] For unreactive amines (see Cause 3), gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.

Expert Analysis: Not all amines are created equal. Steric hindrance or electron-withdrawing groups on the amine can significantly reduce its nucleophilicity, making the reaction much slower.[10]

  • Sterically Hindered Amines: Amines with bulky groups near the nitrogen (e.g., secondary amines with isopropyl or larger groups) will react more slowly.[8]

  • Electron-Deficient Amines: Aromatic amines (anilines) with electron-withdrawing groups are poor nucleophiles and require more forcing conditions.

Solutions:

  • Increase Reaction Time: Monitor the reaction over a longer period (e.g., 12-24 hours).

  • Increase Temperature: Carefully heat the reaction mixture.

  • Use a Stronger Base: A stronger base can deprotonate the amine to a small extent, increasing its nucleophilicity, though this is not the primary mechanism. More importantly, a stronger base more effectively scavenges HCl.

Problem: Formation of Significant Byproducts

You see good consumption of your starting material, but the TLC plate shows multiple new spots, and the yield of the desired product is low.

Expert Analysis: Primary amines (R-NH₂) can react with a second molecule of Ns-Cl after the initial protection, forming a di-nosyl byproduct (R-N(Ns)₂).[5] This is more common with highly reactive amines or if the Ns-Cl is added too quickly.

Solutions:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of Ns-Cl, but avoid a large excess.

  • Slow Addition: Add the Ns-Cl (either as a solid portion-wise or as a solution in the reaction solvent) slowly to the solution of the amine and base at 0 °C. This keeps the instantaneous concentration of Ns-Cl low.

Expert Analysis: Ns-Cl is a potent electrophile and will react with other nucleophiles in your molecule if they are not protected. Phenolic hydroxyl groups are particularly susceptible to O-sulfonylation.[8]

Solutions:

  • Protect Other Functional Groups: Ensure that other reactive groups, especially phenols and thiols, are appropriately protected before attempting the N-nosylation.

  • Optimize Conditions: In some cases, the amine is significantly more nucleophilic than other groups, and careful control of stoichiometry and temperature can achieve selective N-protection.

Visualized Workflow: Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing and solving low-yield Ns-protection reactions.

TroubleshootingWorkflow Start Low Product Yield? CheckReagents 1. Check Reagent Quality - Is Ns-Cl old or discolored? - Were anhydrous conditions used? Start->CheckReagents Yes CheckConditions 2. Check Reaction Conditions - Is the base strong enough? - Is stoichiometry correct (1.1 eq Ns-Cl)? - Is the amine fully dissolved? CheckReagents->CheckConditions No Sol_Reagents Solution: - Use fresh Ns-Cl. - Use oven-dried glassware. - Run under N2 or Ar. CheckReagents->Sol_Reagents Yes CheckAmine 3. Check Amine Reactivity - Is the amine sterically hindered? - Is it electron-deficient (e.g., aniline)? CheckConditions->CheckAmine No Sol_Conditions Solution: - Use >1.1 eq of TEA or switch to DBU. - If amine is a salt, add extra base. - Test alternative anhydrous solvents. CheckConditions->Sol_Conditions Yes Sol_Amine Solution: - Increase reaction time (12-24h). - Increase temperature (40-50 °C). - Use a stronger base. CheckAmine->Sol_Amine Yes

Caption: A step-by-step workflow for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: How do I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most common method. The Ns-protected amine is significantly less polar than the starting amine. A typical mobile phase is ethyl acetate/hexanes. Spot the starting amine, the reaction mixture, and a co-spot. The disappearance of the starting amine spot and the appearance of a new, higher Rf spot indicates product formation.

Q2: My starting amine is a hydrochloride salt. Do I need to do anything different? A: Yes, this is a critical point. The base you add will first neutralize the HCl salt to generate the free amine before it can act as an HCl scavenger for the nosylation reaction. You must add at least one additional equivalent of base. For example, if the standard protocol calls for 1.1 equivalents of TEA, you should use at least 2.1 equivalents for an amine hydrochloride salt.[8]

Q3: Why is the Ns group easier to remove than a tosyl (Ts) group? A: The key is the electron-withdrawing nitro group on the aromatic ring. This group strongly activates the ring towards nucleophilic aromatic substitution. Deprotection occurs when a soft nucleophile, like a thiolate, attacks the aromatic ring, forming a "Meisenheimer complex."[2][4] This intermediate then collapses, cleaving the sulfur-nitrogen bond to release the free amine. The Ts group lacks this activating nitro group and requires much harsher, often reductive, conditions for cleavage.[1][11]

DeprotectionMechanism cluster_0 Ns-Deprotection Mechanism NsAmine R₂N-Ns Meisenheimer Meisenheimer Complex NsAmine->Meisenheimer + PhS⁻ Thiolate PhS⁻ (Thiolate) Thiolate->Meisenheimer Amine R₂NH (Free Amine) Meisenheimer->Amine Collapse & Rearrangement

Caption: Simplified mechanism of Ns-deprotection via a Meisenheimer complex.

Q4: My Ns-protected product is a stubborn oil and won't crystallize. How can I purify it? A: While Ns-amides are often crystalline, this is not always the case.[3] If recrystallization fails, flash column chromatography on silica gel is the standard method. Use a gradient elution of ethyl acetate in hexanes. If the product is still impure, consider an alternative workup. Washing the organic layer with a dilute NaOH solution can help remove any residual thiophenol used in a previous deprotection step or any 2-nitrobenzenesulfonic acid byproduct.[1]

Optimized Experimental Protocols

Protocol 1: General Ns-Protection of a Primary Amine

This protocol is a standard starting point for most primary and secondary amines.

Materials:

  • Amine (1.0 eq)

  • 2-Nitrobenzenesulfonyl chloride (1.05 eq)

  • Triethylamine (TEA, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware (oven-dried)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (approx. 0.2 M concentration relative to the amine).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add 2-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise over 5-10 minutes. A precipitate of triethylammonium chloride may form.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.[9]

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Workup: Quench the reaction with the addition of water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃, and finally, brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel.

Table 1: Stoichiometry and Condition Guide
ComponentEquivalents (Standard)Equivalents (Hindered Amine)Purpose
Amine1.01.0Substrate
Ns-Cl1.05 - 1.11.2 - 1.5Electrophile
Base (TEA)1.52.0 - 3.0HCl Scavenger
Temperature0 °C to RTRT to 40 °CReaction Control
Time2 - 6 hours12 - 24 hoursDrive to Completion

References

  • Leggio, A., et al. (2018). N-Nosyl-α-amino acids in solution phase peptide synthesis. ResearchGate. [Link]

  • Fukuyama, T., & Kan, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. [Link]

  • Wang, P., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]

  • Synple Chem. (2022). Application Note - N-o-Ns Protection. Scribd. [Link]

  • Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Gleede, T., et al. (2019). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. ResearchGate. [Link]

  • Bräse, S. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. ResearchGate. [Link]

  • Kali, G., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI. [Link]

  • Chem-Station. (2014). Fukuyama Amine Synthesis. Chem-Station Int. Ed. [Link]

  • Organic Syntheses. (n.d.). Orthanilic acid. Organic Syntheses Procedure. [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Optimizing Cleavage of the o-Nitrobenzenesulfonyl (o-NBS) Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the cleavage of the o-nitrobenzenesulfonyl (o-NBS) protecting group. This resource is designed for researchers, scientists, and professionals in drug development who utilize the o-NBS group for amine protection. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring a higher success rate and purity of your final compounds.

Troubleshooting Guide

This section addresses common problems encountered during the cleavage of the o-NBS group. Each issue is analyzed from a mechanistic standpoint to provide robust and scientifically sound solutions.

Problem 1: My o-NBS cleavage is incomplete, and I observe significant amounts of starting material.

Root Cause Analysis:

Incomplete cleavage of the o-NBS group is often a result of suboptimal reaction conditions that fail to efficiently drive the nucleophilic aromatic substitution (SNAr) mechanism. The key factors influencing the reaction rate are the nucleophilicity of the thiol, the effectiveness of the base, solvent effects, and reaction time/temperature.

Solutions & Optimization Strategies:

  • Enhance Nucleophilicity: The deprotection proceeds via attack of a thiolate anion on the aromatic ring. Ensure your thiol is effectively deprotonated.

    • Choice of Base: While tertiary amines can be used, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often more effective at generating the required thiolate concentration. Stronger bases like sodium hydride (NaH) can also be used, but may introduce compatibility issues with other functional groups.[1]

    • Thiol Selection: Thiophenol is a common and effective choice. For odorless alternatives, consider thiols like 1-dodecanethiol or using polymer-supported thiophenol which also simplifies purification.[1][2]

  • Solvent Considerations: The choice of solvent can significantly impact reaction rates.

    • Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are generally preferred as they can solvate the ions involved in the reaction and promote the SNAr mechanism.[3]

    • Tetrahydrofuran (THF) is also a viable option and can be advantageous for product isolation.[1]

  • Temperature and Reaction Time:

    • Most o-NBS cleavages proceed at room temperature within 24 hours.[1] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial, provided your substrate is stable.

    • Microwave irradiation can dramatically reduce reaction times, often to mere minutes.[1] However, careful optimization of temperature and time is necessary to avoid degradation of the substrate or reagents.[1]

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of both the thiol and the base. A typical starting point is 2-3 equivalents of the thiol and 2-3 equivalents of the base relative to the o-NBS protected substrate.

Problem 2: I'm observing significant side product formation, complicating my purification.

Root Cause Analysis:

Side product formation can arise from several sources, including the reactivity of the deprotected amine with byproducts, or undesired reactions with other functional groups in your molecule. The primary byproduct of the cleavage is a thioether, which needs to be efficiently removed.

Solutions & Mitigation Strategies:

  • Scavenging Byproducts:

    • Polymer-Supported Reagents: The use of polymer-supported thiophenol is highly recommended. After the reaction, the resin-bound thioether byproduct can be simply filtered off, greatly simplifying the workup.[1]

    • Fluorous Thiols: Another strategy involves using a fluorous thiol. The resulting fluorous thioether byproduct can be selectively removed by solid-phase extraction over fluorous silica gel.[4]

  • Workup Procedure:

    • A standard workup involves an aqueous wash to remove the base and any water-soluble byproducts.

    • If your deprotected amine is basic, an acidic wash (e.g., with dilute HCl) can be used to extract the product into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and re-extracted to recover the purified amine.[5]

  • Protecting Group Compatibility: The o-NBS group is orthogonal to many common protecting groups like Boc and Cbz, meaning it can be selectively removed without affecting them.[1] However, always consider the overall functionality of your molecule. If you have other electrophilic centers, the thiolate nucleophile could potentially react with them. In such cases, a milder base or lower reaction temperature may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the standard, go-to conditions for o-NBS cleavage?

A common and reliable starting point for the deprotection of an o-NBS protected amine is to treat the substrate with 2-3 equivalents of thiophenol and 2-3 equivalents of potassium carbonate in DMF at room temperature. The reaction progress should be monitored by TLC or LC-MS.

Q2: How does the mechanism of o-NBS cleavage work?

The cleavage of the o-NBS group proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. A soft nucleophile, typically a thiolate anion, attacks the carbon atom of the aromatic ring that is attached to the sulfur atom of the sulfonamide. This attack is facilitated by the electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex. Subsequent collapse of this intermediate results in the cleavage of the C-S bond and liberation of the free amine.[3][6]

Q3: Can I use other nucleophiles besides thiols?

While thiols are the most common and generally most effective nucleophiles for o-NBS cleavage, other nucleophiles have been reported. For instance, alkali metal alkoxides can also be used to remove the o-NBS group.[5] However, the reaction conditions and substrate scope may differ, so careful evaluation is necessary.

Q4: Is the o-NBS group stable to acidic and basic conditions?

The o-NBS group is generally stable to acidic conditions, which allows for the selective removal of acid-labile protecting groups like Boc in its presence. It is also stable to many basic conditions that do not involve strong nucleophiles. However, it is labile to strong nucleophiles like thiolates.

Q5: What is the difference between o-NBS and p-NBS (p-nitrobenzenesulfonyl) cleavage?

Both o-NBS and p-NBS groups are cleaved by similar mechanisms. However, the ortho-nitro group in the o-NBS isomer can provide some intramolecular stabilization of the transition state, which can sometimes influence the reaction rate compared to the para-isomer. In practice, the cleavage conditions for both are very similar.

Experimental Protocols

Protocol 1: Standard Cleavage of o-NBS Group with Thiophenol
  • Dissolve the o-NBS protected amine (1.0 eq) in DMF (0.1 M).

  • Add potassium carbonate (K₂CO₃, 3.0 eq).

  • Add thiophenol (2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Cleavage of o-NBS Group using Polymer-Supported Thiophenol
  • Swell the polymer-supported thiophenol resin (e.g., PS-thiophenol, 2.0-3.0 eq) in THF for 30 minutes.

  • Add the o-NBS protected amine (1.0 eq) dissolved in THF.

  • Add cesium carbonate (Cs₂CO₃, 3.0 eq).

  • Shake the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by taking small aliquots of the supernatant for TLC or LC-MS analysis.

  • Upon completion, filter the reaction mixture to remove the resin.

  • Wash the resin with THF and combine the filtrates.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified if necessary.[1]

Data Summary

Reagent CombinationBaseSolventTemperatureTypical TimeReference
ThiophenolK₂CO₃DMFRoom Temp.2-12 h[3]
ThiophenolCs₂CO₃DMFRoom Temp.1-8 h[1]
PS-ThiophenolCs₂CO₃THFRoom Temp.12-24 h[1]
PS-ThiophenolCs₂CO₃THF80 °C (MW)6 min[1]
1-DodecanethiolK₂CO₃DMFRoom Temp.4-16 h[2]

Visual Diagrams

Cleavage_Mechanism cluster_step1 Step 1: Thiolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cleavage Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate Deprotonation Base Base Base->Thiolate Meisenheimer Meisenheimer Complex Thiolate->Meisenheimer Attack at C-S oNBS_Amine o-NBS-NR'R'' oNBS_Amine->Meisenheimer Free_Amine HNR'R'' Meisenheimer->Free_Amine C-S Bond Cleavage Byproduct o-NO₂-Ph-SR Meisenheimer->Byproduct

Caption: Mechanism of o-NBS Cleavage

Troubleshooting_Workflow Start Incomplete Cleavage? Check_Base Optimize Base (e.g., Cs₂CO₃) Start->Check_Base Yes Check_Thiol Increase Thiol Equivalents Check_Base->Check_Thiol Check_Solvent Switch to Polar Aprotic Solvent (e.g., DMF) Check_Thiol->Check_Solvent Increase_Temp Increase Temperature or Use Microwave Check_Solvent->Increase_Temp Success Complete Cleavage Increase_Temp->Success

Caption: Troubleshooting Workflow for Incomplete Cleavage

References

  • Process for the removal of nitrobenzenesulfonyl.
  • Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2005(19), 2996-2998.
  • 2-Nitrobenzenesulfonylhydrazide (NBSH). Organic Chemistry Portal.
  • Deprotection of o -Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol.
  • Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. Canadian Journal of Chemistry, 61(6), 1168-1172.
  • Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Tetrahedron Letters, 45(43), 8017-8020.
  • Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Organic Process Research & Development, 19(7), 896-900.

Sources

Side reactions with "N-(2-Aminoethyl)-2-nitrobenzenesulfonamide" and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-(2-Aminoethyl)-2-nitrobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the use of this versatile chemical intermediate. As Senior Application Scientists, we have compiled this guide to address common challenges and help you avoid potential side reactions in your experiments.

I. Introduction to this compound

This compound, often referred to as Ns-EDA, is a valuable building block in organic synthesis. The 2-nitrobenzenesulfonyl (nosyl) group serves as a readily cleavable protecting group for one of the amino groups of ethylenediamine. This allows for selective functionalization of the free primary amine. However, the presence of multiple reactive sites in the molecule can lead to specific side reactions during its synthesis, handling, and use in subsequent reaction steps. This guide will walk you through the most common issues and provide robust solutions to ensure the success of your experimental work.

II. Frequently Asked Questions (FAQs) & Troubleshooting

A. Synthesis & Purity

Question 1: During the synthesis of this compound from 2-nitrobenzenesulfonyl chloride and ethylenediamine, I am getting a significant amount of a hard-to-remove impurity. What is this and how can I avoid it?

Answer:

The most common side product in this reaction is the bis-sulfonamide , where both amino groups of ethylenediamine have reacted with 2-nitrobenzenesulfonyl chloride. This impurity is often a crystalline, high-melting solid with low solubility, making it difficult to separate from the desired mono-sulfonamide.

Root Cause: The use of an incorrect stoichiometry of ethylenediamine to the sulfonyl chloride, or suboptimal reaction conditions, can favor the formation of the bis-sulfonated product.

Troubleshooting & Avoidance:

  • Stoichiometry is Key: Employ a large excess of ethylenediamine (typically 5-10 equivalents) relative to 2-nitrobenzenesulfonyl chloride. This statistical approach ensures that the sulfonyl chloride is more likely to react with a fresh molecule of the highly abundant diamine rather than the already mono-sulfonated product.

  • Controlled Addition: Add the 2-nitrobenzenesulfonyl chloride solution slowly to the vigorously stirred solution of ethylenediamine at a low temperature (e.g., 0-5 °C). This maintains a high concentration of the diamine relative to the sulfonyl chloride at all times, minimizing the chance of double addition.

  • Solvent Choice: Use a suitable solvent that keeps the starting materials and the mono-sulfonated product in solution. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[1][2]

ParameterRecommended ConditionProblematic Condition
Stoichiometry 5-10 eq. Ethylenediamine : 1 eq. Sulfonyl Chloride< 3 eq. Ethylenediamine : 1 eq. Sulfonyl Chloride
Temperature 0-5 °CRoom temperature or higher
Addition Method Slow, dropwise addition of sulfonyl chloride to diamineRapid addition or addition of diamine to chloride

Purification Tip: If the bis-sulfonamide does form, it can sometimes be removed by recrystallization, as it is often less soluble than the desired product. However, prevention is the most effective strategy. The desired product is often isolated as its hydrochloride salt to facilitate handling and purification.[3][4][5]

Question 2: My purified this compound appears discolored (yellow to brownish). Is it degrading, and is it still usable?

Answer:

This compound and other nitroaromatic compounds can be light-sensitive and may develop a yellowish color upon storage, especially if exposed to light or impurities.[6] While slight discoloration may not always indicate significant degradation, it is crucial to assess the purity before use, for example, by NMR or LC-MS.

Root Cause: The nitro group can be susceptible to photochemical reactions. Also, residual acidic or basic impurities from the synthesis can catalyze degradation over time.

Troubleshooting & Avoidance:

  • Storage: Store the compound in an amber vial or a container protected from light, in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Inert Atmosphere: While not always necessary for short-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Purity: Ensure the material is thoroughly purified to remove any residual acids or bases from the synthesis. The hydrochloride salt is generally a stable, crystalline solid.[3][4][5]

B. Side Reactions in Use

Question 3: I am concerned about intramolecular cyclization. Can the free amino group react with the sulfonamide portion of the molecule?

Answer:

While intramolecular reactions are a valid concern for molecules containing multiple reactive functional groups, spontaneous cyclization of this compound under standard conditions is not a commonly reported issue. However, under certain conditions, particularly with activation, intramolecular reactions can occur.

Potential Intramolecular Reactions:

  • Aziridine Formation: In the presence of a strong base, the sulfonamide nitrogen could be deprotonated, and the resulting anion could potentially displace a leaving group on the ethyl chain. However, in this specific molecule, this is not a likely pathway. A more plausible, though still not common, scenario would be the primary amine acting as a nucleophile.

  • Formation of Cyclic Sulfonamides (Sultams): While theoretically possible under harsh thermal or catalytic conditions, this is not a typical side reaction under normal synthetic applications.

Preventative Measures:

  • Control of Basicity and Temperature: Avoid using strong, non-nucleophilic bases in high concentrations or heating the compound to high temperatures for prolonged periods without a specific reaction in mind.

  • Protection of the Primary Amine: If your synthetic route involves conditions that might promote intramolecular reactions, consider protecting the free primary amine (e.g., as a Boc or Cbz carbamate) before proceeding.

Question 4: When I perform a reaction with the free primary amine of this compound, I observe cleavage of the nosyl group. Why is this happening?

Answer:

The nosyl group is known to be labile to nucleophiles, which is the basis for its common deprotection method using thiols.[7][8] The free primary amine in the side chain is itself a nucleophile and, under certain conditions, can participate in reactions that lead to the cleavage of the nosyl group.

Potential Causes for Unintended Deprotection:

  • Intramolecular Nucleophilic Attack: Although less common, under forcing conditions (e.g., high heat), the primary amine could potentially attack the electron-deficient nitroaromatic ring, initiating a cleavage process similar to the desired deprotection with thiols.

  • Reaction with External Nucleophiles: If your reaction mixture contains other strong nucleophiles, they may preferentially attack the nosyl group.

  • Instability to Reaction Conditions: The nosyl group has limited stability towards certain reducing agents and some organometallic reagents.[9][10]

Troubleshooting & Avoidance:

  • Reaction Conditions: Perform reactions involving the primary amine under the mildest possible conditions (e.g., lower temperatures, shorter reaction times).

  • Reagent Selection: Carefully select reagents to be compatible with the nosyl group. Avoid strong reducing agents if the nosyl group needs to be retained.

  • pH Control: Maintain a neutral or slightly acidic pH if possible, as high basicity can promote nucleophilic attack.

Question 5: I am using a molecule containing the this compound moiety and want to deprotect another nosyl-protected amine in the same molecule using a thiol. Will the free primary amine interfere?

Answer:

This is a critical consideration. The free primary amine in your molecule is a nucleophile and can potentially compete with the thiol nucleophile used for deprotection.

Potential Side Reactions during Deprotection:

  • Competition as a Nucleophile: The primary amine can react with other electrophiles present in the reaction mixture.

  • Acid-Base Reactions: The primary amine will be protonated by the acidic thiol, potentially reducing the concentration of the active thiolate nucleophile. It can also react with the base used to generate the thiolate.

Strategies for Selective Deprotection:

  • Use of Excess Reagents: An excess of both the thiol and the base is often used to ensure that there is enough active thiolate to drive the deprotection to completion, even with some consumption by the free amine.

  • Choice of Base: A non-nucleophilic base like potassium carbonate or cesium carbonate is generally preferred over stronger, more nucleophilic bases.[3]

  • Protection of the Primary Amine: If selectivity is a major concern and cannot be achieved by adjusting reaction conditions, the most robust solution is to protect the primary amine of the ethylenediamine moiety before carrying out the deprotection of the other nosyl group.

III. Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound Hydrochloride

This protocol is designed to favor the formation of the mono-sulfonamide and minimize the bis-sulfonamide byproduct.

Materials:

  • Ethylenediamine

  • 2-Nitrobenzenesulfonyl chloride

  • Dichloromethane (DCM)

  • Hydrochloric acid (e.g., 2 M in diethyl ether)

  • Sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, dissolve ethylenediamine (5-10 equivalents) in DCM.

  • Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Dissolve 2-nitrobenzenesulfonyl chloride (1 equivalent) in a separate portion of DCM.

  • Add the 2-nitrobenzenesulfonyl chloride solution dropwise to the stirred ethylenediamine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding water and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude product in a minimal amount of DCM or methanol and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.

Protocol 2: Standard Nosyl Group Deprotection

This protocol describes the general procedure for cleaving the 2-nitrobenzenesulfonyl group.

Materials:

  • Nosyl-protected amine

  • Thiophenol (or other thiol)

  • Potassium carbonate (or other suitable base)

  • Acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate or DCM for extraction

  • Water and brine

Procedure:

  • Dissolve the nosyl-protected amine (1 equivalent) in acetonitrile or DMF.

  • Add potassium carbonate (2-3 equivalents) and thiophenol (2-3 equivalents) to the solution.[7]

  • Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate or DCM (3 times).

  • Combine the organic extracts and wash with water and then brine to remove the solvent and salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting free amine by column chromatography or other suitable methods.

IV. Visual Diagrams

Synthesis_Side_Reaction EDA Ethylenediamine (Excess) Desired This compound (Desired Product) NsCl 2-Nitrobenzenesulfonyl Chloride NsCl->Desired + EDA Bis Bis-sulfonamide (Side Product) Desired->Bis + NsCl (Undesired)

Caption: Synthesis of this compound.

Deprotection_Mechanism NosylAmine Nosyl-Protected Amine Meisenheimer Meisenheimer Complex (Intermediate) NosylAmine->Meisenheimer + Thiolate Thiolate Thiolate (e.g., PhS⁻) FreeAmine Free Amine Meisenheimer->FreeAmine Rearrangement & SO₂ loss Byproduct Thioether Byproduct Meisenheimer->Byproduct Rearrangement & SO₂ loss

Caption: General mechanism of nosyl group deprotection.

V. References

  • Cardullo, F., Donati, D., Merlo, G., & Taddei, M. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. SYNLETT, (19), 2953-2955.

  • Chem-Station. (2014, March 31). Fukuyama Amine Synthesis. Retrieved January 21, 2026, from [Link]

  • Taddei, M., et al. (2005). Deprotection of o -Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Request PDF. Retrieved January 21, 2026, from [Link]

  • American Chemical Society. (2025, March 24). Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Deprotection of N -Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid | Request PDF. Retrieved January 21, 2026, from [Link]

  • Spieß, P., Sirvent, A., Tiefenbrunner, I., Sargueil, J., Prado-Roller, A., Shaaban, S., Kaiser, D., & Maulide, N. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(41), e202301312. [Link]

  • Spieß, P., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PDF. Retrieved January 21, 2026, from [Link]

  • Fukuyama, T. (n.d.). Development of Nosyl Chemistry and its Application to Total Synthesis. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride. Retrieved January 21, 2026, from [Link]

  • Spieß, P., Sirvent, A., Tiefenbrunner, I., Sargueil, J., Prado-Roller, A., Shaaban, S., Kaiser, D., & Maulide, N. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC. [Link]

  • Hara, P., Turcu, M., Sundell, R., & Kanerva, L. T. (2010). Chemoenzymatic preparation of the enantiomers of β-tryptophan ethyl ester and the β-amino nitrile analogue. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Esteve, C., et al. (2009). Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran. US Patent 7,842,821. Retrieved January 21, 2026, from

Sources

Technical Support Center: Synthesis of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, chemists, and drug development professionals. Our goal is to explain the causality behind experimental choices, ensuring you can navigate the challenges of this synthesis with confidence.

The synthesis of this compound involves the mono-sulfonylation of ethylenediamine with 2-nitrobenzenesulfonyl chloride. This compound is a valuable building block, as the 2-nitrobenzenesulfonyl (nosyl) group is a versatile protecting group for amines.[1][2] The primary challenge in this synthesis is achieving selective mono-substitution over di-substitution due to the presence of two nucleophilic primary amine groups in ethylenediamine.

Frequently Asked Questions (FAQs)

Q1: Why is my overall yield of this compound consistently low?

A1: Low yields can stem from several factors. The most common is the formation of the di-substituted byproduct, N,N'-bis(2-nitrophenylsulfonyl)ethane-1,2-diamine. Other causes include hydrolysis of the 2-nitrobenzenesulfonyl chloride starting material due to moisture, or an incomplete reaction if the stoichiometry or reaction time is not optimized.[3]

Q2: My TLC analysis shows two major spots. What are they?

A2: In this reaction, you will typically see the desired mono-substituted product and the di-substituted byproduct. The di-substituted product is more nonpolar and will have a higher Rf value on a normal-phase silica TLC plate compared to the mono-substituted product, which retains a free amino group, making it more polar. Unreacted 2-nitrobenzenesulfonyl chloride may also be visible as a fast-moving spot.

Q3: How can I minimize the formation of the di-substituted byproduct?

A3: The key is to use a large excess of ethylenediamine relative to the 2-nitrobenzenesulfonyl chloride. This ensures that a molecule of the sulfonyl chloride is statistically more likely to encounter an unreacted ethylenediamine molecule than the already-reacted mono-substituted product. A slow, controlled addition of the sulfonyl chloride to the solution of ethylenediamine at a low temperature is also critical to maintain this statistical advantage and manage the exothermic reaction.

Q4: What is the best method to purify the crude product?

A4: Purification can be challenging due to the similar polarities of the starting material and products. The most effective method is often column chromatography on silica gel. However, a carefully executed aqueous workup can remove the excess ethylenediamine and its hydrochloride salt. The desired product, having a free amine, can sometimes be separated from the di-substituted byproduct by acid-base extraction, though chromatography is generally more reliable. Recrystallization can also be effective if a suitable solvent system is found.[4]

Detailed Troubleshooting Guides

Issue 1: Low or No Product Yield

Low product yield is a frequent challenge. The following table breaks down the common causes and provides validated solutions.

Problem Potential Cause Recommended Solution & Explanation
Reaction Not Proceeding Hydrolysis of Sulfonyl Chloride: 2-Nitrobenzenesulfonyl chloride is sensitive to moisture, which hydrolyzes it to the unreactive 2-nitrobenzenesulfonic acid.[3]Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., DCM, THF) and conduct the reaction under an inert atmosphere (Nitrogen or Argon).
Inadequate Base: A base is required to neutralize the HCl generated during the reaction. Without it, the amine nucleophiles become protonated and non-reactive.While excess ethylenediamine can act as the base, using a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine (at least 1 equivalent) is recommended to ensure the primary amines remain deprotonated and nucleophilic.[3]
Low Yield with Byproduct Formation Incorrect Stoichiometry: Using a 1:1 ratio of reactants will inevitably lead to a statistical mixture of mono- and di-substituted products, significantly lowering the yield of the desired compound.Use a large excess of ethylenediamine (5-10 equivalents). This statistically favors the reaction of the sulfonyl chloride with an unreacted diamine molecule.
Poor Reaction Control: A rapid addition of the sulfonyl chloride at room temperature can create localized "hot spots" and high concentrations of the electrophile, promoting di-substitution.Add the 2-nitrobenzenesulfonyl chloride solution dropwise to the cooled (0 °C) ethylenediamine solution over an extended period (e.g., 30-60 minutes). This maintains a low concentration of the sulfonyl chloride at all times.[5]
Issue 2: Formation of Side Products & Impurities

The primary side product is the di-substituted N,N'-bis(2-nitrophenylsulfonyl)ethane-1,2-diamine. Understanding its formation is key to its prevention.

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (e.g., Dilute HCl wash) Start->Workup Quench Reaction Extraction Organic Extraction (e.g., DCM or EtOAc) Workup->Extraction Separate Layers Drying Dry Organic Layer (e.g., Na2SO4 or MgSO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Purify Crude Solid/Oil PureProduct Pure Product Chromatography->PureProduct

Sources

"N-(2-Aminoethyl)-2-nitrobenzenesulfonamide" stability issues in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-(2-Aminoethyl)-2-nitrobenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this versatile chemical intermediate. As a protected form of ethylenediamine, its proper handling is paramount to ensure experimental success and reproducibility. This document moves beyond simple protocols to explain the underlying chemical principles governing its stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid this compound?

A: For optimal long-term stability, the solid compound, often supplied as a hydrochloride salt, should be stored in a tightly sealed container in a cool, dry, and dark environment.[1][2] A desiccator at room temperature or refrigerated conditions (2-8°C) is ideal. The key is to protect it from moisture, light, and heat, which can contribute to gradual degradation over time.[3]

Q2: I need to make a stock solution. What is the best solvent to use?

A: The choice of solvent is critical and depends on the intended downstream application and required storage time. For short-term use, anhydrous, aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are commonly used due to their high solvating power. However, be aware that residual water or contaminants in these solvents can cause issues over time. For applications where the nosyl group must be preserved, avoid solvents containing nucleophiles (see Q3). A detailed guide for preparing stock solutions is provided in the protocols section.

Q3: What types of reagents or conditions will cause this compound to degrade?

A: The primary instability of this compound arises from the 2-nitrobenzenesulfonyl (nosyl) group's susceptibility to nucleophilic attack.[4] This is, in fact, the chemical property exploited for its removal as a protecting group.[5] Therefore, the compound will readily degrade in the presence of:

  • Strong Nucleophiles: Especially soft nucleophiles like thiols (e.g., thiophenol, mercaptoethanol) in the presence of a base.[6][7]

  • Strong Basic Conditions: While more stable in neutral to moderately alkaline conditions than acidic ones, strong bases can promote hydrolysis or other decomposition pathways.[8]

  • Acidic Conditions: Sulfonamides, in general, are susceptible to hydrolysis under acidic conditions, which can cleave the S-N bond.[9]

Q4: Is this compound sensitive to light?

A: Yes, caution is advised. Aromatic nitro compounds can be susceptible to photodegradation.[10][11] While specific photostability data for this exact molecule is not extensively published, it is best practice to protect solutions from direct light by using amber vials or wrapping containers in foil, especially during long-term storage or prolonged experiments.[3]

Troubleshooting Guide: Stability Issues in Solution

This section addresses common problems encountered during experimental work, focusing on identifying the root cause and providing actionable solutions.

Problem 1: My stock solution is changing color or showing unexpected peaks in analytical runs (LC-MS/HPLC).

Q: I prepared a 10 mM stock solution of this compound in DMSO a week ago. Now it has a yellow tint, and my LC-MS shows a new major peak corresponding to the unprotected ethylenediamine. What is happening?

A: This is a classic case of gradual degradation in solution. Several factors could be at play:

  • Causality - The Role of the Solvent: Commercial DMSO, even high-purity grades, contains trace amounts of water and can be slightly acidic or basic depending on its manufacturing and handling. Over time, this can lead to slow hydrolysis of the sulfonamide bond.[9] Furthermore, if the DMSO was not anhydrous, water can act as a weak nucleophile.

  • Causality - Contaminants: If the stock solution was prepared or handled in an environment with potential nucleophilic contaminants (e.g., using a spatula that previously handled a thiol-containing compound), rapid degradation can occur. The nosyl group is exceptionally sensitive to thiols.[5]

  • Troubleshooting Steps:

    • Confirm the Degradant: Verify the mass of the new peak corresponds to the expected byproduct (e.g., unprotected diamine or a related species).

    • Use Fresh, High-Purity Solvent: Discard the old stock solution. Prepare a new one using fresh, anhydrous DMSO from a recently opened bottle.

    • Inert Atmosphere: When preparing stock solutions for long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.

    • Storage Conditions: Store the stock solution aliquoted in tightly sealed vials at -20°C or -80°C to significantly slow down degradation kinetics. Avoid repeated freeze-thaw cycles.

Problem 2: I'm seeing cleavage of the nosyl group during my reaction, even though I'm not using a thiol.

Q: I am performing a reaction to modify the free primary amine of this compound. My reaction mixture contains a different amine as a reagent and is heated in ethanol. I am observing significant deprotection of the nosyl group. Why?

A: This indicates that a component in your reaction mixture is acting as a nucleophile, or the conditions are promoting an alternative degradation pathway.

  • Causality - Unintended Nucleophiles: While thiols are the classic reagents for nosyl deprotection, other nucleophiles can also cleave the group, albeit often more slowly or at higher temperatures. The amine reagent you are using could be acting as the nucleophile to displace the nosyl group. The electron-withdrawing nitro group makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution.[4][8]

  • Causality - Solvent and Temperature: Heating the reaction in a protic solvent like ethanol can facilitate solvolysis, where the solvent itself acts as a nucleophile. Elevated temperatures accelerate all degradation pathways.

  • Troubleshooting Workflow:

G start Unexpected Nosyl Cleavage Observed check_reagents Are any reagents strong nucleophiles? (e.g., primary/secondary amines, hydroxides) start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions No protect_amine Consider if the amine reagent's nucleophilicity is too high. Use a less nucleophilic analogue? check_reagents->protect_amine Yes lower_temp Solution: Lower reaction temperature or run for a shorter time. check_conditions->lower_temp change_base Is a strong base present? Consider a non-nucleophilic base (e.g., DBU, Proton-Sponge). check_conditions->change_base change_solvent Is the solvent protic (e.g., EtOH, MeOH)? Consider an aprotic solvent (e.g., Acetonitrile, THF, Dichloromethane). check_conditions->change_solvent

Caption: Troubleshooting workflow for nosyl group cleavage.

In-Depth Technical Protocols & Data

Protocol 1: Recommended Handling and Stock Solution Preparation

This protocol is designed to maximize the stability of your compound in solution.

  • Equilibration: Before opening, allow the container of solid this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the solid.

  • Solvent Selection: Choose a high-purity, anhydrous solvent appropriate for your experiment (e.g., DMSO, DMF, Acetonitrile). Use a fresh bottle or a properly stored sure-sealed bottle.

  • Weighing: Weigh the required amount of solid in a clean, dry vessel. Perform this step quickly to minimize exposure to air.

  • Dissolution: Add the solvent to the solid to achieve the desired concentration. Mix by vortexing or gentle sonication in a sealed vial until fully dissolved.

  • Aliquoting & Storage: For long-term storage, immediately dispense the stock solution into smaller, single-use aliquots in amber glass vials or cryovials.

  • Inert Overlay (Optional but Recommended): Gently flush the headspace of each aliquot vial with an inert gas (argon or nitrogen) before tightly sealing.

  • Freezing: Store the aliquots at -20°C or, for maximum longevity, at -80°C. Label clearly with compound name, concentration, solvent, and date.

Underlying Mechanism: Nucleophilic Cleavage of the Nosyl Group

The primary instability pathway for this compound is its designed susceptibility to cleavage. This occurs via a nucleophilic aromatic substitution mechanism, often involving a Meisenheimer complex intermediate.[5] The ortho-nitro group is strongly electron-withdrawing, which activates the aromatic ring for attack by a nucleophile (Nu⁻).

G cluster_0 Mechanism of Nosyl Group Cleavage A Nosyl-Protected Amine + Nucleophile (Nu⁻) B Meisenheimer Complex (Stabilized Intermediate) A->B Nucleophilic Attack C Deprotected Amine + Byproduct B->C Elimination

Caption: Simplified pathway of nosyl group cleavage.

Table 1: Solvent Stability Recommendations Summary

This table provides general guidance. Empirical testing for your specific experimental conditions is always recommended.

SolventUse CaseStability ProfileKey Considerations
DMSO / DMF (Anhydrous) High concentration stock solutionsGood (Short-term, <1-2 weeks at RT) ; Excellent (Frozen, -20°C/-80°C) . Can degrade over time if not anhydrous or pure.Use high-purity, anhydrous grade. Store frozen in aliquots. Avoid repeated freeze-thaw cycles.
Acetonitrile (Anhydrous) Reaction solvent, HPLC mobile phaseGood to Excellent. Generally more inert than DMSO/DMF.Ensure it is free of nucleophilic contaminants.
Alcohols (Methanol/Ethanol) Reaction solventFair to Poor. Can act as a nucleophile, especially at elevated temperatures. Risk of solvolysis.Use with caution, preferably at low temperatures and for short reaction times. Not recommended for stock solutions.
Water / Aqueous Buffers Biological assaysHighly pH-dependent. Generally unstable under acidic conditions (pH < 4) due to hydrolysis.[9] More stable at neutral to slightly basic pH (7-9).Prepare fresh for each experiment. Avoid buffers containing nucleophiles (e.g., those with thiol-based reducing agents like DTT).[8][9]
Dichloromethane (DCM) Reaction solventExcellent. A good, non-nucleophilic aprotic solvent.Ensure it is dry and free of acidic impurities.

References

  • Benchchem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • Anonymous. (2025). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents.
  • Anonymous. (2025). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides.
  • Benchchem. (2025). Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-(2-Aminoethyl)benzenesulfonamide.
  • Matoba, M., Kajimoto, T., & Node, M. (2008). Application of Odorless Thiols for the Cleavage of 2‐ and 4‐Nitrobenzenesulfonamides.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(1), 163-172.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Benzenesulfonamide, N-ethyl-2-nitro-.
  • Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(3), 277-82. [Link]

  • Kan, T., & Fukuyama, T. (2004). Fukuyama Amine Synthesis.
  • University of Notre Dame Risk Management and Safety. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.
  • Kerwin, B. A. (2023). Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products. Journal of Pharmaceutical Sciences, 112(4), 934-943. [Link]

  • Ioele, G., et al. (2017). Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies. Future Medicinal Chemistry, 9(15), 1795-1808. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with Ns-Protected Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, chemists, and drug development professionals encountering solubility issues with 2-nitrobenzenesulfonyl (nosyl or Ns)-protected intermediates. The nosyl group is a powerful tool in modern organic synthesis, prized for its stability and mild deprotection conditions.[1] However, the introduction of this group can sometimes lead to intermediates with frustratingly low solubility, complicating reactions, purification, and analysis.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and advance your synthetic campaigns.

I. Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding the poor solubility of Ns-protected intermediates.

Q1: Why do my Ns-protected intermediates have such poor solubility?

A1: The poor solubility of Ns-protected intermediates, particularly sulfonamides, often stems from a combination of factors. The rigid, crystalline nature of many sulfonamides contributes to high lattice energy, making it difficult for solvents to break apart the crystal structure.[2] The nosyl group itself, while containing polar nitro and sulfonyl functionalities, also possesses a nonpolar aromatic ring. The overall polarity of your molecule, including the amine substrate, will dictate its affinity for various organic solvents.[3]

Q2: I can't get my Ns-protected starting material to dissolve for the next reaction. What's the first thing I should try?

A2: Before resorting to more complex solutions, start with the fundamentals of solvent selection and physical intervention. A good first step is to screen a range of solvents. While common solvents like dichloromethane (DCM) and acetonitrile (ACN) are often used, more polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) can be effective for dissolving stubborn sulfonamides.[4] Gentle heating of the mixture can also significantly improve solubility. If the compound still refuses to dissolve, applying ultrasonic energy via a sonication bath can help break up solid particles and increase the surface area for dissolution.[5][6][7]

Q3: Can I run the reaction as a slurry if the Ns-protected intermediate won't fully dissolve?

A3: Yes, running a reaction as a slurry (a heterogeneous mixture) is a common practice when dealing with poorly soluble starting materials. However, it requires careful consideration. The reaction rate may be slower as it will be dependent on the dissolution of the solid. Vigorous stirring is essential to ensure good mixing and to maximize the contact between the dissolved portion of the intermediate and the other reagents. Monitoring the reaction progress closely is crucial, as it may take longer to reach completion.

Q4: Are there any additives that can improve the solubility of my Ns-protected compound?

A4: While less common for synthetic intermediates than for final drug formulations, certain additives can be explored. For compounds with acidic or basic handles elsewhere in the molecule, adjusting the pH with a soluble, non-nucleophilic base or acid can sometimes improve solubility. In some cases, the addition of co-solvents can disrupt crystal packing and enhance solubility. For instance, a mixture of a good solvent (like DMF) with a less polar co-solvent might provide a better overall solubility profile than either solvent alone.

Q5: During workup, my Ns-protected product crashes out of solution. How should I handle this?

A5: This is a common scenario, especially when changing the solvent system, for example, by adding an anti-solvent like water. If the product crystallizes cleanly, this can be an effective purification step. You can isolate the product by filtration.[8] If an amorphous solid or an oil precipitates, you may need to perform an extraction with a suitable organic solvent before the product solidifies. If a gooey or insoluble precipitate forms between the organic and aqueous layers during extraction, it may be necessary to wash repeatedly with water to remove most of the precipitate. Subsequently, using a larger amount of drying agent can help absorb the remaining material, which can then be removed by filtration.[9]

II. Troubleshooting Guides

This section provides more detailed, scenario-based troubleshooting for common problems encountered during synthesis.

Scenario 1: Ns-protected Amine is Insoluble in the Reaction Solvent

You are attempting an N-alkylation (e.g., a Fukuyama-Mitsunobu reaction) of your Ns-protected amine, but it shows minimal solubility in your chosen solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

start Insoluble Ns-Protected Amine solvent_screen Screen More Polar Aprotic Solvents (DMF, DMSO, NMP) start->solvent_screen Initial Step heating Apply Gentle Heating (e.g., 40-60 °C) solvent_screen->heating If still insoluble sonication Use Sonication heating->sonication If still insoluble slurry Run Reaction as a Slurry (Ensure vigorous stirring) sonication->slurry If full dissolution is not achieved reagent_sol Consider Reagent Solubility (Are all components soluble?) slurry->reagent_sol Important Consideration alt_protect Consider Alternative Protecting Group Strategy reagent_sol->alt_protect If all else fails

Caption: Decision workflow for an insoluble Ns-protected starting material.

  • Solvent Screening: The logical first step is to change the solvent. Sulfonamides often exhibit better solubility in highly polar aprotic solvents.

    SolventPolarity IndexBoiling Point (°C)Comments
    Dichloromethane (DCM)3.140Common starting point, often insufficient.
    Acetonitrile (ACN)5.882Good for many reactions, moderate polarity.
    Tetrahydrofuran (THF)4.066Ethereal solvent, can be effective.
    N,N-Dimethylformamide (DMF)6.4153Excellent solvent for many polar organics.
    Dimethyl Sulfoxide (DMSO)7.2189Very high polarity, can dissolve many stubborn compounds.
    N-Methyl-2-pyrrolidone (NMP)6.7202High boiling point, good for higher temperature reactions.
  • Elevated Temperature: Increasing the temperature increases the kinetic energy of the solvent molecules, allowing them to better overcome the crystal lattice energy of the solid intermediate.[10] Be mindful of the thermal stability of your reactants and the boiling point of your solvent. A reaction that is sluggish at room temperature due to poor solubility may proceed smoothly at 50 °C.

  • Sonication: The application of ultrasonic waves can induce acoustic cavitation, the formation and collapse of microscopic bubbles.[5] This process generates localized high-pressure shockwaves that can break apart solid agglomerates, increasing the surface area and accelerating dissolution.[7]

    Experimental Protocol: Sonication-Assisted Dissolution

    • Place your reaction flask containing the Ns-protected intermediate and solvent in a bath sonicator.

    • Ensure the liquid level inside the flask is below the water level in the sonicator.

    • Sonicate in short bursts (e.g., 5-10 minutes) and observe for dissolution.

    • If necessary, gently heat the sonicator bath to combine the effects of heat and ultrasound.

  • Running as a Slurry: If complete dissolution is not feasible, proceeding with a heterogeneous mixture is a valid strategy. Ensure your stirring is vigorous enough to keep the solid suspended and well-mixed. The reaction progress should be monitored carefully, as the rate will be limited by the dissolution of the solid.

Scenario 2: Difficult Deprotection of a Poorly Soluble Ns-Protected Intermediate

You are at the final deprotection step, but your Ns-protected compound has very low solubility in the solvent system for the thiol-mediated cleavage (e.g., acetonitrile or DMF).

start Poorly Soluble Ns-Intermediate for Deprotection solvent_choice Optimize Solvent System (e.g., DMF, THF, or mixtures) start->solvent_choice temp_increase Increase Reaction Temperature (e.g., 50-80 °C) solvent_choice->temp_increase If solubility/rate is low base_solubility Check Base Solubility (e.g., K₂CO₃ vs. Cs₂CO₃) temp_increase->base_solubility Consider all components phase_transfer Consider Phase-Transfer Catalysis base_solubility->phase_transfer For heterogeneous systems alt_thiol Alternative Thiol Reagents phase_transfer->alt_thiol If reaction is still problematic

Caption: Troubleshooting workflow for Ns-deprotection of insoluble substrates.

  • Solvent and Temperature Optimization: The deprotection of nosylamides is commonly performed in DMF or acetonitrile with a thiol (like thiophenol) and a base (like potassium carbonate).[1] If your substrate is insoluble, consider using a stronger solvent like DMSO or NMP. Increasing the reaction temperature can also be highly effective. For example, a reaction that is slow at room temperature may proceed to completion in a few hours at 50 °C.[1]

  • Base Selection: The solubility of the base can also be a critical factor. Potassium carbonate has limited solubility in many organic solvents. Cesium carbonate is often more soluble and can lead to improved reaction rates.[11] The choice of base can be important for the efficiency of the desulfonylation.[12]

  • Phase-Transfer Catalysis: If your reaction is a biphasic or slurry system, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be beneficial. The PTC can help shuttle the thiolate anion between phases, increasing its effective concentration in the vicinity of the Ns-protected intermediate.

    Experimental Protocol: Ns-Deprotection of a Poorly Soluble Substrate

    • To a stirred suspension of the Ns-protected amine (1.0 eq) in DMF, add potassium carbonate (3.0 eq) and thiophenol (1.5 eq).

    • Heat the mixture to 50-60 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • If the reaction is still slow, consider switching to cesium carbonate as the base or adding a catalytic amount of a phase-transfer catalyst.

    • Upon completion, cool the reaction mixture and proceed with a standard aqueous workup and extraction.

III. Alternative Strategies: Thinking Beyond the Nosyl Group

When solubility issues with Ns-protected intermediates become a recurring bottleneck, it may be time to consider alternative protecting group strategies for future syntheses.

Solubility-Enhancing Protecting Groups

For certain applications, particularly in peptide synthesis, protecting groups have been specifically designed to enhance solubility. While not direct replacements for the nosyl group in all contexts, they illustrate the principle of using protecting groups to modify physical properties. For example, the N,N-dimethylaminoxy carbonyl (Dmaoc) group has been shown to be more polar than the Boc group, potentially improving the solubility of protected peptides.[13]

Comparison of Common Sulfonamide Protecting Groups
Protecting GroupAbbreviationKey FeaturesConsiderations for Solubility
p-ToluenesulfonylTs, TosylVery stable, requires harsh deprotection (e.g., strong acid, reducing agents).[14]Often crystalline and can have low solubility.
2-NitrobenzenesulfonylNs, NosylStable, mild deprotection with thiols.[1]Can lead to poorly soluble, crystalline derivatives.
4-NitrobenzenesulfonylNs, NosylSimilar to 2-Ns, sometimes used interchangeably.Solubility properties are generally similar to 2-Ns derivatives.
4-CyanobenzenesulfonylCsCleavable with thiol and base, complementary to Ns.[12]Can form crystalline sulfonamides with potentially low solubility.

While other sulfonamides exist, they often share similar solubility characteristics. If the sulfonamide functionality itself is the source of the problem, a switch to a carbamate-based protecting group might be a more effective solution.

Carbamate Protecting Groups: A More Soluble Alternative?

Groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) form carbamates upon protection of an amine. These are generally less crystalline and more soluble in a wider range of common organic solvents than their sulfonamide counterparts.

Protecting GroupAbbreviationKey FeaturesGeneral Solubility
tert-ButyloxycarbonylBocAcid-labile deprotection.Generally good solubility in many organic solvents.
BenzyloxycarbonylCbz, ZRemoved by hydrogenolysis.Good solubility in many organic solvents.
9-FluorenylmethyloxycarbonylFmocBase-labile deprotection (piperidine).The large aromatic system can decrease solubility in some cases.[15]

If your synthetic route allows for the use of acidic or hydrogenolytic deprotection conditions, and you are consistently facing solubility issues with Ns-intermediates, redesigning your synthesis to incorporate a Boc or Cbz group may save significant time and effort in the long run.

IV. Conclusion

Overcoming the poor solubility of Ns-protected intermediates is a common challenge that can be addressed with a systematic and logical approach. By carefully selecting solvents, judiciously applying heat and sonication, and understanding when to proceed with a heterogeneous reaction, most solubility-related hurdles can be overcome. For persistent problems, considering alternative protecting groups that impart more favorable physical properties is a wise strategic decision. This guide provides the foundational knowledge and practical protocols to help you navigate these challenges effectively, ensuring that solubility issues do not impede your synthetic success.

References

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
  • Miller, R. A., & Phelps, B. S. (2020).
  • University of Oregon. (n.d.). Reaction Workup.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Step by Step.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Okano, K., Tokuyama, H., & Fukuyama, T. (2014). Copper-mediated aromatic amination reaction and its application to the total synthesis of natural products.
  • Nottingham, M., & Cammack, J. (2018). The Organic Chemist's Companion. Royal Society of Chemistry.
  • García-Losada, P., et al. (2013). Recent advances in the Fukuyama reaction. Synthesis, 45(13), 1745-1758.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Cardullo, F., Gessani, S., & Taddei, M. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2005(18), 2843-2845.
  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
  • Mattson, R. J., & Sloan, C. P. (1998). A practical synthesis of N-Boc- and N-Cbz-protected α-amino aldehydes. The Journal of Organic Chemistry, 63(22), 7853-7854.
  • Gleede, T., & Schneider, C. (2018). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. Organic Letters, 20(17), 5348-5351.
  • Berrée, F., & Carboni, B. (2008). Boron in organic synthesis. In Modern Allene Chemistry (pp. 73-124). Wiley-VCH.
  • Okamoto, R., Ono, E., Izumi, M., & Kajihara, Y. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 173.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • BenchChem. (2025). Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection.
  • Martin, G. E., & Zektzer, A. S. (1988). Two-Dimensional NMR Methods for Establishing Molecular Connectivity. Wiley-VCH.
  • ThalesNano. (n.d.).
  • Bachem. (2021, July 23). Peptide solubility.
  • Sarlah, D., & Chen, Y. (2014). Dearomative functionalization of arenes. Chemical Society Reviews, 43(20), 7140-7156.
  • Envirostar. (2023, May 15).
  • Biosynth. (2025, August 7). The Solubility Challenge in Peptide Therapeutics.
  • LibreTexts Chemistry. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • Shiraki, K. (2015). Small Amine Molecules: Solvent Design Toward Facile Improvement of Protein Stability Against Aggregation and Inactivation. Current Protein & Peptide Science, 16(8), 734-741.
  • Chem-Station. (2014, May 6). Sulfonyl Protective Groups.
  • The Bumbling Biochemist. (2025, March 21). Lab tip: use a bath sonicator to help dissolve solids [Video]. YouTube.
  • Envirostar. (2023, April 21).
  • Wikipedia. (2023, November 29). Sulfonamide.
  • Active Pharmaceutical Ingredients Committee (APIC). (2015, June).
  • Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(5), 2059-2083.
  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids.
  • The Pharmaceutical Journal. (2015, April 14).
  • Cheng, X. (2004). High Throughput Sonication: Evaluation for Compound Solubilization. Journal of Biomolecular Screening, 9(5), 441-445.
  • ECA Academy. (n.d.).
  • Bondos, S. E., & Bicknell, A. (2012). Stabilizing additives added during cell lysis aid in the solubilization of recombinant proteins.
  • U.S. Nuclear Regulatory Commission. (2022). Regulatory Considerations Regarding Potential High-Temperature Fluid Releases in Advanced Reactor Designs.
  • University of Mumbai. (n.d.). PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL.
  • Pérez-Quintanilla, D., et al. (2004). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid.
  • RGPV. (n.d.). PHARMACEUTICS - PRACTICAL LAB MANUAL.
  • Rogers, T. L., et al. (2003). Spray freezing into liquid (SFL) particle engineering technology to enhance dissolution of poorly water soluble drugs: organic solvent versus organic/aqueous co-solvent systems. Journal of Pharmaceutical Sciences, 92(6), 1257-1266.
  • Okano, K., Tokuyama, H., & Fukuyama, T. (2014). Copper-mediated aromatic amination reaction and its application to the total synthesis of natural products.
  • Wang, Y., et al. (2016). High-temperature solid-state reaction induced structure modifications and associated photoactivity and gas-sensing performance of binary oxide one-dimensional composite system. RSC Advances, 6(10), 8345-8353.
  • Wang, Y., et al. (2021). Upper Critical Solution Temperature Behavior of pH-Responsive Amphoteric Statistical Copolymers in Aqueous Solutions. ACS Omega, 6(13), 8873–8881.
  • de la Fuente, J. C., & García-Serna, J. (2020).

Sources

Technical Support Center: Purification of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with nosyl-protected amines. Here, we address common and complex purification challenges in a practical question-and-answer format, grounded in established chemical principles and field-proven experience.

The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a crucial protecting group for primary and secondary amines in modern organic synthesis. Its popularity is due to its stability in various synthetic steps and its straightforward removal under mild conditions, which provides orthogonality with other common protecting groups like Boc and Cbz.[1][2] However, the purification of nosyl-protected intermediates, such as this compound, can present unique challenges. This guide provides in-depth troubleshooting strategies to help you achieve high purity for your compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Recrystallization Issues

Recrystallization is often the first and most effective method for purifying solid sulfonamides due to their typically crystalline nature.[1][3] Success hinges on the appropriate choice of solvent. An ideal solvent will dissolve the compound at elevated temperatures but not at room temperature, while impurities remain soluble at all temperatures.[3]

Question 1: My this compound derivative won't crystallize. What should I do?

Answer: The failure of a compound to crystallize is a common issue that can often be resolved by addressing supersaturation or nucleation.[4]

  • Induce Crystallization: Try scratching the inside of the flask just below the surface of the solvent with a glass rod. These microscopic scratches can serve as nucleation sites for crystal growth.[4]

  • Seed Crystals: If you have a small amount of the pure compound from a previous batch, adding a single "seed" crystal to the cooled, supersaturated solution can initiate crystallization.[4]

  • Solvent Concentration: You may have used too much solvent, preventing the solution from reaching saturation upon cooling. Gently heat the solution to evaporate some of the solvent until you observe slight turbidity (the saturation point), then allow it to cool slowly again.[4]

  • Solvent System Adjustment: The chosen solvent may not be optimal. A good recrystallization solvent should dissolve your compound when hot but poorly when cold.[5] Experiment with different solvent systems. For sulfonamides, mixtures of ethanol/water or isopropanol/water are often effective.[3][6]

Question 2: My compound "oils out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" happens when the solute separates from the solution as a liquid instead of a solid. This often occurs if the melting point of your compound is lower than the boiling point of the solvent or if there's a high concentration of impurities.[4]

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[4]

  • Slower Cooling: Insulate the flask to encourage gradual cooling. This can be done by wrapping it in a cloth or placing it in a warm water bath that is allowed to cool to room temperature.[4]

  • Solvent Polarity: The solvent may be too nonpolar. Try a more polar solvent or a different solvent mixture.[4]

  • Pre-purification: If the crude product is highly impure, a preliminary purification step like flash chromatography may be necessary before attempting recrystallization.[4]

Table 1: Common Recrystallization Solvents for Sulfonamides

Solvent/MixtureBoiling Point (°C)Characteristics
Ethanol/WaterVariableGood general-purpose system; water acts as an anti-solvent.[3]
Isopropanol/WaterVariableSimilar to ethanol/water, often effective for sulfonamides.[3][7]
Ethyl Acetate/HexaneVariableGood for less polar derivatives; hexane acts as an anti-solvent.[6]
Acetonitrile82Can be a useful alternative to alcohols.[8]
Section 2: Flash Chromatography Challenges

Flash chromatography is a powerful technique for separating compounds with similar polarities. The choice between normal-phase and reversed-phase chromatography depends on the polarity of your compound and the impurities.[9]

Question 3: I'm seeing poor separation of my nosyl-protected amine from starting materials on a silica gel column. What can I do?

Answer: Poor separation in normal-phase chromatography can often be attributed to improper solvent system selection or interactions with the stationary phase.

  • Optimize Solvent Polarity: The polarity of your eluent is critical. If your compound and impurities are eluting too quickly, decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in your hexane/ethyl acetate mixture). Conversely, if they are retained too strongly, increase the polarity.

  • Consider an Amine-Functionalized Column: For compounds containing basic amine functionalities, tailing on silica gel can be an issue. Using an amine-functionalized silica column can improve peak shape and separation.[9]

  • Gradient Elution: Employing a solvent gradient of gradually increasing polarity can improve the separation of compounds with different polarities.[10]

Question 4: My compound is water-soluble and difficult to purify by normal-phase chromatography. What are my options?

Answer: For highly polar or water-soluble compounds, reversed-phase chromatography is often a better choice.[11]

  • Reversed-Phase Chromatography: In this technique, a non-polar stationary phase (like C18) is used with polar solvents (e.g., water and acetonitrile or methanol).[9] More polar compounds will elute earlier.

  • pH and Buffer Adjustment: For ionizable compounds, adding a buffer or adjusting the pH of the mobile phase can suppress ionization and improve peak shape. Common volatile additives include formic acid, acetic acid, or trifluoroacetic acid for acidic compounds, and ammonium hydroxide or triethylamine for basic compounds.[9][11]

Diagram 1: General Workflow for Purification Strategy Selection

G A Crude Product B Assess Physical State A->B C Solid B->C Is it a solid? D Oil/Liquid B->D Is it an oil? E Attempt Recrystallization C->E H Flash Chromatography D->H F Successful? E->F G Pure Product F->G Yes F->H No I Assess Polarity H->I J Polar/Water-Soluble I->J High K Non-Polar/Organic Soluble I->K Low to Moderate L Reversed-Phase Chromatography J->L M Normal-Phase Chromatography K->M L->G M->G

Caption: Decision tree for selecting an appropriate purification strategy.

Section 3: Work-up and Post-Deprotection Purification

The work-up procedure following a reaction is critical for removing excess reagents and byproducts before final purification.[12][13] The deprotection of the nosyl group, typically with a thiol like thiophenol, introduces its own set of purification challenges.[14]

Question 5: After my nosylation reaction, I have residual 2-nitrobenzenesulfonyl chloride and triethylamine hydrochloride in my crude product. How do I remove them?

Answer: A standard aqueous work-up is usually effective for removing these impurities.

  • Aqueous Wash: After the reaction, dilute the mixture with an organic solvent like dichloromethane or ethyl acetate.[3] Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove the triethylamine, followed by a weak base (e.g., saturated sodium bicarbonate solution) to remove any remaining unreacted 2-nitrobenzenesulfonyl chloride and its hydrolysis product, 2-nitrobenzenesulfonic acid. Finally, wash with brine to remove residual water.[3][12]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate before concentrating.[12]

Question 6: How can I effectively remove thiophenol and its disulfide byproduct after nosyl deprotection?

Answer: Removing the foul-smelling and often co-eluting thiol byproducts is a common challenge.

  • Aqueous Base Wash: Thiophenol is acidic and can be removed by washing the organic layer with an aqueous base solution, such as 1M NaOH or saturated sodium bicarbonate.

  • Solid-Supported Scavengers: Using a polymer-supported thiol (PS-thiophenol) for the deprotection reaction simplifies purification, as the thiol reagent and its byproducts can be removed by simple filtration.[15]

  • Oxidative Work-up: In some cases, a mild oxidative work-up can convert the residual thiol to its disulfide, which may be easier to remove by chromatography or recrystallization.

  • Odorless Deprotection Reagents: Consider using odorless deprotection reagents like homocysteine thiolactone in the presence of a base and an alcohol, which can simplify the work-up process.[16]

Diagram 2: Experimental Workflow for Nosylation and Work-up

G cluster_reaction Reaction cluster_workup Aqueous Work-up A Dissolve Amine in DCM B Add Base (e.g., Triethylamine) A->B C Add 2-Nitrobenzenesulfonyl Chloride B->C D Stir at Room Temperature C->D E Dilute with DCM D->E F Wash with 1M HCl E->F G Wash with Sat. NaHCO3 F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K K J->K Proceed to Purification

Caption: Step-by-step nosylation reaction and subsequent work-up.

Detailed Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Nosyl-Protected Amine
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.[3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[4]

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to prevent premature crystallization.[4]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[3]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[3]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to obtain the purified product.[3]

Protocol 2: General Procedure for Flash Column Chromatography
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the appropriate solvent system for separation. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar solvent of your elution system.[10]

  • Sample Loading: Dissolve your crude product in a minimal amount of the reaction solvent or the eluent. Alternatively, for less soluble compounds, "dry-load" the sample by adsorbing it onto a small amount of silica gel and adding the dry powder to the top of the column.[10]

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to begin eluting the compounds. Collect fractions and monitor their composition by TLC.[10]

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • BenchChem. (n.d.). Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection.
  • Cattivelli, E., et al. (n.d.). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol.
  • Google Patents. (n.d.). Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same.
  • BenchChem. (n.d.). Deprotection of Nitrophenylsulfonyl (Nosyl) Group Under Mild Conditions: Application Notes and Protocols.
  • Chem-Station Int. Ed. (2014). Fukuyama Amine Synthesis.
  • ResearchGate. (n.d.). Deprotection of N-Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid.
  • American Chemical Society. (2025). Odorless nosyl deprotection by in-situ formation of a thiolate.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • King Group. (n.d.). Successful Flash Chromatography.
  • University of Alberta. (n.d.). Recrystallization - Single Solvent.
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
  • University of Rochester. (n.d.). How To Run A Reaction: The Workup.
  • Google Patents. (n.d.). Sulfonamide purification process.
  • BenchChem. (n.d.). "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions.
  • Biotage. (n.d.). Successful Flash Chromatography.
  • Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • Biotage. (2023). Purifying ionic compounds by flash column chromatography.

Sources

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) Using Ns-Protection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for solid-phase peptide synthesis (SPPS) utilizing the 2-nitrobenzenesulfonyl (Ns) protecting group. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique orthogonality of the Ns-group and may encounter specific challenges. Here, we move beyond standard protocols to address the nuanced pitfalls and troubleshooting steps that are critical for success.

Introduction: The Role and Value of Ns-Protection in SPPS

The 2-nitrobenzenesulfonyl (Ns) group is an invaluable tool in the peptide chemist's arsenal for the protection of primary and secondary amines.[1][2] Its primary advantage lies in its unique deprotection mechanism, which relies on nucleophilic aromatic substitution by a thiol under mild basic conditions.[2][3] This grants it orthogonality to the two major SPPS strategies: the acid-labile Boc/Bzl and the base-labile (via β-elimination) Fmoc/tBu schemes.[4][5] This distinct removal chemistry allows for selective deprotection and modification of specific residues, making it ideal for the synthesis of complex cyclic peptides, branched peptides, and peptide conjugates.

However, like any specialized chemical tool, its application is not without potential complications. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot common pitfalls, ensuring the integrity and yield of your synthesis.

Frequently Asked Questions (FAQs)

Section 1: Deprotection Challenges

Question 1: My Ns-deprotection is incomplete. What are the common causes and how can I fix it?

Answer: Incomplete Ns-group removal is the most frequent issue and typically stems from several factors:

  • Insufficient Reagent Stoichiometry: The deprotection is a chemical reaction requiring sufficient equivalents of both the thiol nucleophile and the base to drive it to completion. For sterically hindered amino acids or for sequences prone to aggregation, the standard 5-10 equivalents may be insufficient.

  • Poor Resin Swelling: If the peptide-resin is not adequately swollen, reagents cannot efficiently penetrate the polymer matrix to reach all the Ns-protected sites. This is a common problem in hydrophobic or long peptide sequences.[6]

  • Suboptimal Reagent Choice: While thiophenol is highly effective, its volatility and odor are drawbacks. Alternatives like 2-mercaptoethanol may exhibit slower kinetics, requiring longer reaction times or slightly elevated temperatures.

  • Inadequate Reaction Time: Deprotection is not instantaneous. Depending on the sequence and reagents, complete removal can take anywhere from 30 minutes to several hours.

Troubleshooting Steps:

  • Increase Reagent Equivalents: Incrementally increase the equivalents of both thiol and base (e.g., from 10 eq. to 15 or 20 eq.).

  • Optimize Solvent System: Ensure your primary solvent (typically DMF or NMP) is of high purity and effectively swells the resin. For "difficult sequences," consider using a solvent mixture known to disrupt secondary structures, such as the "Magic Mixture" (DCM/DMF/NMP, 1:1:1).[7]

  • Extend Reaction Time: Double the initial deprotection time and monitor for completion using a qualitative test (see Protocol 2).

  • Consider Microwave Assistance: For particularly stubborn cases, microwave-assisted synthesis can accelerate the deprotection process by increasing kinetic energy.[8] Use caution and start with short irradiation cycles at a moderate temperature (e.g., 3 cycles of 1 minute at 60°C).

Question 2: How do I choose the optimal thiol and base for Ns-deprotection?

Answer: The choice of thiol and base is a balance between reactivity, safety, and cost.

  • Thiols:

    • Thiophenol: Generally the most reactive and reliable thiol for Ns-deprotection due to the high nucleophilicity of the resulting thiophenolate anion.[3] Its primary disadvantage is a strong, unpleasant odor, requiring use in a well-ventilated fume hood.

    • 2-Mercaptoethanol (β-mercaptoethanol): A common and less odorous alternative. It is generally less reactive than thiophenol, so longer reaction times or a stronger base may be necessary.

    • Solid-Supported Thiols: These offer the significant advantage of simplified workup; the thiol reagent and the nitroaromatic byproduct are removed by simple filtration.[8][9] This is particularly useful in automated or parallel synthesis.

  • Bases:

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A strong, non-nucleophilic organic base that is highly effective at generating the thiolate anion in situ. It is a common choice for use with thiophenol or 2-mercaptoethanol.

    • Cesium Carbonate (Cs₂CO₃): An inorganic base that works well, particularly with thiophenol in DMF.[3] It is a solid, which can be advantageous for handling.

    • Diisopropylethylamine (DIPEA): A weaker base that can be used but may result in significantly slower deprotection kinetics compared to DBU or Cs₂CO₃.

A summary of common cocktails is provided in Table 1 below.

Reagent Cocktail ComponentTypical Concentration / EquivalentsSolventKey Considerations
Thiol
Thiophenol10-20 eq.DMF or NMPHighly effective, strong odor.
2-Mercaptoethanol10-20 eq.DMF or NMPLess odorous, may require longer reaction times.
Base
DBU5-10 eq.DMF or NMPStrong, non-nucleophilic, very effective.
Cs₂CO₃5-10 eq.DMFEffective inorganic base, easy to handle.
Common Combinations
Thiophenol / DBU10 eq. / 5 eq.DMFFast and reliable standard condition.
2-Mercaptoethanol / DBU15 eq. / 7.5 eq.DMFGood alternative with reduced odor.
Table 1: Common Ns-Deprotection Cocktails. Equivalents are calculated relative to the resin loading capacity.
Section 2: Side Reactions and Amino Acid Specific Issues

Question 3: I am synthesizing a peptide with Tryptophan (Trp) and observing modification or cleavage during the final TFA cocktail. Is the Ns-group involved?

Answer: While the Ns-group itself is stable to TFA, its removal process can leave the peptide susceptible to issues during the final cleavage, particularly with sensitive residues like Tryptophan. The primary issue is that the standard Ns-deprotection cocktail does not remove the side-chain protecting group on Trp (typically Boc). During the final, harsh TFA cleavage, the Boc group is removed, generating a carbocation that can be attacked by the electron-rich indole ring of another Trp residue, leading to undesired modifications.

Furthermore, some sulfonamide-related byproducts, if not washed away completely after deprotection, could potentially react with Trp under strong acid conditions.

Mitigation Strategy:

  • Thorough Washing: After Ns-deprotection, perform an extensive washing protocol (e.g., 5x DMF, 5x DCM) to completely remove all reagents and byproducts.

  • Use Trp(Boc) and Appropriate Scavengers: This is standard practice in SPPS. During the final TFA cleavage, always use a scavenger cocktail designed to protect Trp. A common and effective cocktail is TFA/TIS/H₂O/DODT (92.5:2.5:2.5:2.5) , where TIS (triisopropylsilane) reduces any oxidized Trp and DODT (3,6-dioxa-1,8-octanedithiol) acts as an excellent cation scavenger.

Question 4: Can I use Ns-protection for Cysteine (Cys) containing peptides? What are the risks?

Answer: Yes, but with caution. The thiol side-chain of Cysteine is nucleophilic and can pose challenges.

  • Risk of Deprotection Interference: The free thiol on a Cys side-chain (if deprotected on-resin) could potentially compete with the reagent thiol in the deprotection cocktail, although this is generally not a major issue due to the large excess of reagent used.

  • Risk of Side-Chain Alkylation: The primary concern is the potential for the Cys thiol to be alkylated by the nitroaromatic byproduct generated during Ns-deprotection. This can lead to a capped Cysteine residue.

  • Oxidation: Cysteine thiols are susceptible to oxidation, which can lead to unintended disulfide bond formation (cystine).[10]

Mitigation Strategy:

  • Orthogonal Cys Protection: It is critical to use a Cys side-chain protecting group that is stable to the Ns-deprotection conditions. Groups like Trt (Trityl), Acm (Acetamidomethyl), or StBu (S-tert-butylthio) are suitable as they are removed under different conditions (acid for Trt, iodine for Acm, and reduction for StBu).[11]

  • Post-Synthesis Deprotection: Keep the Cys side-chain protected throughout the entire solid-phase synthesis and deprotect it only after the peptide has been cleaved from the resin and purified. This is the safest approach to avoid on-resin side reactions.

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step methodologies for key experimental workflows.

Protocol 1: Standard On-Resin Ns-Deprotection

This protocol outlines a robust method for removing the Ns-protecting group from the N-terminus of a resin-bound peptide.

  • Resin Preparation:

    • Place the peptide-resin in a suitable reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 1 min) to remove residual solvents and reagents from the previous step.

    • Swell the resin in DMF for at least 30 minutes.

  • Deprotection Cocktail Preparation (perform in a fume hood):

    • In a separate vial, prepare the deprotection cocktail. For a 0.1 mmol scale synthesis, a typical cocktail is:

      • 1.0 mmol (10 eq.) of thiophenol.

      • 0.5 mmol (5 eq.) of DBU.

      • Add DMF to a final volume of 2-3 mL.

    • Mix gently until homogenous.

  • Deprotection Reaction:

    • Drain the DMF from the swollen resin.

    • Immediately add the freshly prepared deprotection cocktail to the resin.

    • Agitate the mixture gently (using a shaker or nitrogen bubbling) at room temperature for 2 x 30 minutes. After the first 30 minutes, drain the solution and add a fresh batch of the cocktail.

  • Washing:

    • Drain the deprotection cocktail.

    • Wash the resin extensively to remove all traces of the thiol and byproducts. A recommended washing sequence is:

      • DMF (5 x 1 min)

      • DCM (3 x 1 min)

      • DMF (3 x 1 min)

  • Confirmation (Optional but Recommended):

    • Perform a qualitative test for the presence of a free secondary amine (if the Ns-group was on a secondary amine) or primary amine (if on a primary amine) to confirm complete deprotection (see Protocol 2).

Protocol 2: Monitoring Ns-Deprotection with the Chloranil Test

The Kaiser test is ineffective for detecting secondary amines. The Chloranil test is a reliable method to confirm the presence of a free secondary amine after Ns-deprotection of residues like proline or N-methylated amino acids.

  • Sample Preparation:

    • After the deprotection and washing steps (Protocol 1, Step 4), remove a small sample of resin beads (approx. 1-2 mg) and place them in a small glass test tube.

    • Wash the beads in the test tube with DCM (2x) and then Acetone (2x).

  • Reagent Addition:

    • Add 2-3 drops of a saturated solution of p-chloranil in toluene.

    • Add 2-3 drops of acetone.

  • Observation:

    • Heat the test tube gently at ~80°C for 5 minutes.

    • Positive Result (Free Amine Present): The beads will turn a distinct blue or green color, indicating a successful deprotection.

    • Negative Result (Ns-Group Remains): The beads will remain colorless or their original yellowish color. This indicates incomplete deprotection, and you should return to Protocol 1 and repeat the deprotection step.

Visual Diagrams and Workflows

Diagram 1: The Ns-Protection/Deprotection Cycle in SPPS

This diagram illustrates the position of the Ns-deprotection step within a standard SPPS cycle.

spss_cycle Resin Peptide-Resin (Ns-Protected N-Terminus) Deprotect Ns-Deprotection (Thiol, Base, DMF) Resin->Deprotect Step 1 Wash1 Extensive Washing (DMF, DCM) Deprotect->Wash1 Step 2 Couple Couple Next Fmoc-AA-OH Wash1->Couple Step 3 Wash2 Wash Couple->Wash2 Fmoc_Deprotect Fmoc Deprotection (Piperidine/DMF) Wash2->Fmoc_Deprotect Next_Cycle Couple Next Ns-AA-OH or Final Cleavage Fmoc_Deprotect->Next_Cycle Repeat Cycle

Caption: Workflow of an SPPS cycle incorporating the Ns-deprotection step.

Diagram 2: Troubleshooting Flowchart for Incomplete Ns-Deprotection

This logical flowchart guides the user through resolving a failed deprotection reaction.

troubleshoot_deprotection start Perform Ns-Deprotection check Monitor with Chloranil/Qualitative Test start->check incomplete Result: Incomplete Deprotection check->incomplete Negative complete Result: Complete Deprotection Proceed to Next Step check->complete Positive cause1 Potential Cause: Poor Resin Swelling incomplete->cause1 cause2 Potential Cause: Insufficient Reagents/Time incomplete->cause2 solution1 Action: Use Swelling-Promoting Solvent (e.g., NMP, 'Magic Mixture') cause1->solution1 solution2 Action: Increase Reagent Equivalents (Thiol & Base) cause2->solution2 solution3 Action: Extend Reaction Time (e.g., double the time) cause2->solution3 re_run Re-run Deprotection Step solution1->re_run solution2->re_run solution3->re_run re_run->check

Caption: A decision tree for troubleshooting incomplete Ns-group removal.

Summary and Best Practices

PitfallRoot Cause(s)Recommended Solution(s)
Incomplete Deprotection Poor resin swelling; Insufficient reagent concentration or reaction time; Steric hindrance.Optimize solvent (NMP); Increase reagent equivalents (15-20x); Extend reaction time; Consider microwave assistance.
Tryptophan Modification Cationic species generated during final TFA cleavage attacking the indole ring.Ensure thorough washing after Ns-deprotection; Use scavenger cocktails (TFA/TIS/H₂O/DODT) for final cleavage.
Cysteine Side Reactions On-resin alkylation by deprotection byproducts; Unintended oxidation.Use a stable, orthogonal Cys protecting group (Trt, Acm); Perform Cys side-chain deprotection post-synthesis and purification.
False Negative Monitoring Using the wrong qualitative test for the free amine.Use the Chloranil test for secondary amines (e.g., after deprotecting Pro); Use the Kaiser test for primary amines.
Table 2: Troubleshooting Summary for Ns-Protection in SPPS.

References

  • Time in East Hants, CA. Google.
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.Biopolymers.
  • Overview of Solid Phase Peptide Synthesis (SPPS).AAPPTec.
  • Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy.
  • Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
  • Solid Phase Peptide Synthesis (SPPS) explained.Bachem.
  • Protecting Groups in Peptide Synthesis.Biosynth.
  • Nsc and Fmoc Nα‐amino protection for solid‐phase peptide synthesis: a parallel study.
  • Selective chemical cleavage of tryptophanyl peptide bonds by oxidative chlorin
  • Spps and side reactions in peptide synthesis.Slideshare.
  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group.
  • Introduction to Peptide Synthesis.
  • Fmoc Resin Cleavage and Deprotection.Sigma-Aldrich.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
  • SPPS Reagents Explained: A Complete Guide.
  • Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines.BenchChem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).Nowick Lab Protocols.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.ChemPep Inc..
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.AAPPTec.
  • Overview of the SPPS cycle and subsequent deprotection, work-up and...
  • Greening the synthesis of peptide therapeutics: an industrial perspective.RSC Publishing.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.Luxembourg Bio Technologies.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis.Sigma-Aldrich.
  • Deprotection of o-Nitrobenzensulfonyl (Nosyl)
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.Frontiers in Bioengineering and Biotechnology.
  • 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis.Sigma-Aldrich.
  • Sulfonyl Protective Groups.
  • What do you do when your peptide synthesis fails?Biotage.
  • Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents.
  • Amino Acid Deriv
  • Peptide synthesis troubleshooting using unn
  • Selective oxidative modification of tryptophan and cysteine residues using visible light responsive Rh doped SrTiO3 photocatalyst.
  • Novel Cβ–Cγ Bond Cleavages of Tryptophan-Containing Peptide Radical Cations.
  • Analysis of missed cleavage sites, tryptophan oxidation and N-terminal pyroglutamylation after in-gel tryptic digestion.PubMed.
  • Raising the Bar On-Bead: Efficient On-Resin Synthesis of α-Conotoxin LvIA.
  • Guide to Solid Phase Peptide Synthesis.AAPPTec.
  • Which strategies do you use for difficult sequences in solid phase synthesis?
  • Cysteine protecting groups: applications in peptide and protein science.Chemical Society Reviews (RSC Publishing).
  • Deprotection of the N-Nosyl Group with a Thiol Resin.

Sources

How to confirm complete deprotection of the Ns group

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ns Group Deprotection

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is it critical to confirm 100% deprotection of the Ns group?

A: Incomplete deprotection is a silent yield killer and a source of complex purification challenges. The Ns-protected amine is a sulfonamide, which possesses significantly different chemical properties compared to the desired free amine.[1]

  • Altered Reactivity: A residual Ns group will prevent the amine from participating in subsequent nucleophilic reactions (e.g., amide bond formation, alkylation), leading to truncated products or undesired side reactions.

  • Purification Complexity: The Ns-protected starting material and the deprotected amine product often have very similar polarities, making their separation by chromatography difficult and reducing the final yield of the pure compound.

  • Biological Activity: In drug development, the presence of the Ns group can drastically alter the pharmacological profile, binding affinity, and toxicity of the final molecule.

Failing to ensure complete removal can compromise entire synthetic campaigns and lead to misleading biological data.

Q2: I've run my deprotection reaction. What is the quickest and most common way to check for completion?

A: Thin-Layer Chromatography (TLC) is the universally accepted first-line method for monitoring the progress of most organic reactions, including Ns deprotection.[2] It's fast, inexpensive, and provides a clear qualitative picture of the reaction's status.

Core Principle: The Ns-protected starting material is significantly less polar than the resulting free amine. This difference in polarity allows for clear separation on a TLC plate.

  • Expected Observation: As the reaction proceeds, you will observe the disappearance of the higher-running spot (less polar Ns-amine) and the appearance of a new, lower-running spot (more polar free amine). The reaction is considered complete when the starting material spot is no longer visible by TLC.[3]

Troubleshooting Guide: Interpreting Your TLC Results

dot graph "TLC_Troubleshooting_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Define Nodes Start [label="Run Deprotection Reaction & Spot TLC", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="Analyze TLC Plate\n(Co-spot with Starting Material)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Complete [label="Single Low Rf Spot (Product)\nNo Starting Material Spot Visible", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incomplete [label="Two Spots Visible:\n- High Rf (Starting Material)\n- Low Rf (Product)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoReaction [label="Single High Rf Spot\n(Starting Material Only)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Streaking [label="Streaking or Tailing from Baseline", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proceed [label="Proceed to Workup & Purification", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Troubleshoot_Incomplete [label="Troubleshoot Incomplete Reaction:\n- Extend reaction time\n- Add more thiol/base\n- Check reagent quality", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Troubleshoot_Reagents [label="Troubleshoot Reagents/Conditions:\n- Verify thiol & base quality\n- Check temperature\n- Confirm solvent is anhydrous", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Troubleshoot_Solvent [label="Troubleshoot TLC System:\n- Add acid/base modifier (e.g., AcOH/NH4OH)\n- Increase eluent polarity", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Define Edges Start -> TLC; TLC -> Complete [label="Complete"]; TLC -> Incomplete [label="Incomplete"]; TLC -> NoReaction [label="No Reaction"]; TLC -> Streaking [label="Ambiguous"]; Complete -> Proceed; Incomplete -> Troubleshoot_Incomplete; NoReaction -> Troubleshoot_Reagents; Streaking -> Troubleshoot_Solvent; } dot Caption: Troubleshooting workflow for TLC analysis of Ns deprotection.

Q3: My TLC is inconclusive or shows streaking. What are the next-level confirmation techniques?

A: When TLC is ambiguous, more definitive analytical methods are required. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for confirming reaction outcomes with high sensitivity and accuracy.[4][5][6]

Core Principle: LC-MS separates the components of your reaction mixture and then determines their mass-to-charge ratio (m/z). This allows you to unequivocally identify the presence of your desired product and the absence of your starting material.

Compound TypeExpected Mass ChangeRationale
Ns-Protected Amine (Starting Material) MThe initial molecular weight of the starting material.
Deprotected Amine (Product) M - 185.00The mass decreases by the exact mass of the Ns group (C₆H₄NO₄S).

Experimental Protocol: LC-MS Sample Preparation

  • Sample Dilution: Quench a small aliquot (~5-10 µL) of the reaction mixture in a vial containing 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the LC column.

  • Analysis: Inject the filtered sample onto the LC-MS system. The method will typically involve a reverse-phase C18 column.[6]

  • Data Interpretation: Look for a peak in the chromatogram with the expected mass of your deprotected product. Crucially, confirm the absence of a peak corresponding to the mass of your Ns-protected starting material.[4][7]

Q4: I don't have immediate access to an LC-MS. Is there a spectroscopic method I can use?

A: Yes, ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is a powerful tool for structural confirmation.[8][9] The removal of the Ns group results in distinct and predictable changes in the ¹H NMR spectrum.

Core Principle: The aromatic protons of the 2-nitrobenzenesulfonyl group have characteristic signals in the downfield (aromatic) region of the spectrum. The disappearance of these signals is a strong indicator of successful deprotection.[10]

Expected Spectral Changes:

  • Disappearance of Ns Protons: The four protons on the Ns group's aromatic ring typically appear as a complex multiplet between δ 7.5 and 8.5 ppm. Upon complete deprotection, these signals will vanish entirely.

  • Shift of α-Protons: Protons on the carbon adjacent to the nitrogen (α-protons) are deshielded by the electron-withdrawing sulfonamide. Upon deprotection, these protons will shift upfield (to a lower ppm value) as the electronic environment changes.[11]

  • Appearance of N-H Proton: In the product, a new signal corresponding to the N-H proton of the free amine will appear. This signal is often broad and its chemical shift can vary (typically δ 0.5-5.0 ppm).[11][12] Its identity can be confirmed by a D₂O exchange experiment, where the peak disappears after adding a drop of deuterium oxide to the NMR tube.[11][12]

dot graph "NMR_Confirmation_Logic" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Define Nodes Start [label="Acquire ¹H NMR of Crude Product", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckNs [label="Signals between\nδ 7.5-8.5 ppm?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckAlpha [label="Upfield shift of\nα-protons observed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckNH [label="New, broad N-H signal\n(D₂O exchangeable)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Deprotection Confirmed", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Incomplete Deprotection", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define Edges Start -> CheckNs; CheckNs -> Failure [label="Yes"]; CheckNs -> CheckAlpha [label="No"]; CheckAlpha -> Success [label="Yes"]; CheckAlpha -> CheckNH [label="Ambiguous"]; CheckNH -> Success [label="Yes"]; CheckNH -> Failure [label="No"]; } dot Caption: Logic diagram for confirming Ns deprotection using ¹H NMR.

Q5: Are there any qualitative colorimetric tests available for confirming the presence of the free amine product?

A: Yes, particularly in the context of solid-phase synthesis, qualitative colorimetric tests are invaluable for quickly assessing the presence of free amines.[13] The Kaiser test is a highly sensitive method for detecting primary amines.[14][15]

Core Principle: Ninhydrin reacts with primary amines to produce a deep blue or purple color (Ruhemann's purple).[14] A positive test indicates the presence of the deprotected primary amine.

Important Considerations:

  • Secondary Amines: The Kaiser test is unreliable for secondary amines, where it may give a faint yellow or reddish-brown color.[14] For N-substituted (secondary) amines resulting from Ns deprotection, alternative tests like the Chloranil test may be more appropriate.[13][14]

  • False Positives: Care must be taken as some conditions can lead to false positives.[14] It's best used as a qualitative check, especially on solid support, before cleaving the product.[15][16]

Experimental Protocol: Kaiser Test (for Primary Amines)

  • Sample Preparation: Place a few beads of the resin (if on solid phase) or a small amount of the crude product in a test tube.

  • Reagent Addition: Add 2-3 drops each of the three Kaiser test solutions (potassium cyanide in pyridine, ninhydrin in ethanol, and phenol in ethanol).

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.[16]

  • Observation: A deep blue color on the beads and/or in the solution indicates a positive result (successful deprotection). A yellow or colorless result suggests incomplete deprotection.[15][16]

Summary of Confirmation Methods

MethodPrincipleProsCons
TLC Polarity ChangeFast, inexpensive, easy to perform.[2]Qualitative, can be ambiguous, not suitable for all compounds.
LC-MS Mass DifferenceHighly sensitive, quantitative, provides definitive mass confirmation.[4][5]Requires specialized equipment, more time-consuming than TLC.
¹H NMR Disappearance/Appearance of SignalsProvides detailed structural information, confirms absence of Ns group.[8]Requires specialized equipment, may be difficult to interpret complex spectra.
Kaiser Test Colorimetric Reaction with Primary AminesFast, very sensitive for primary amines, useful for solid-phase synthesis.[14][15]Unreliable for secondary amines, qualitative, potential for false positives.[14]

References

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC. PubMed Central. Available at: [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Thieme. Available at: [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. Available at: [Link]

  • Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. PubMed. Available at: [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available at: [Link]

  • Analysis of sulfonamides. Slideshare. Available at: [Link]

  • Fukuyama Amine Synthesis. Chem-Station. Available at: [Link]

  • Development of Colorimetric Method for the Detection of Amines Bound to Solid Support. Royal Society of Chemistry. Available at: [Link]

  • Qualitative Colorimetric Tests for Solid Phase Synthesis. ResearchGate. Available at: [Link]

  • Monitoring Reactions by TLC. Washington State University. Available at: [Link]

  • 1H NMR Spectroscopy. University of Regensburg. Available at: [Link]

  • A New Colorimetric Test for Solid-Phase Amines and Thiols. ResearchGate. Available at: [Link]

  • Figure S8. TLC for testing if -(CH2)2C(=O)NMe2 group can be deprotected... ResearchGate. Available at: [Link]

  • Proton (1H) NMR Spectroscopy. Save My Exams. Available at: [Link]

  • The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides. PubMed. Available at: [Link]

  • An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. MDPI. Available at: [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC. NIH. Available at: [Link]

  • Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids and derivatives. ResearchGate. Available at: [Link]

  • Superimposed 1 H-NMR spectra of the corresponding amines (aniline and... ResearchGate. Available at: [Link]

  • Enhanced Quantitative LC-MS/MS Analysis of N-linked Glycans Derived from Glycoproteins Using Sodium Deoxycholate Detergent. PubMed. Available at: [Link]

  • Ns strategies: a highly versatile synthetic method for amines. RSC Publishing. Available at: [Link]

  • Deprotection of the N -Nosyl Group with a Thiol Resin. ResearchGate. Available at: [Link]

  • Deprotection Guide. Glen Research. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Total Synthesis of Manzamine A by Fukuyama. Organic Chemistry Portal. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. PubMed. Available at: [Link]

  • Reduction of cysteine- S -protecting groups by triisopropylsilane. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Amine Protection: N-(2-Aminoethyl)-2-nitrobenzenesulfonamide vs. the Boc Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. These chemical shields temporarily block reactive functional groups, guiding the formation of peptide bonds in the desired sequence and preventing unwanted side reactions.[1] This guide provides an in-depth comparison of two important α-amino protecting groups: the classic tert-butoxycarbonyl (Boc) group and the versatile N-(2-Aminoethyl)-2-nitrobenzenesulfonamide (o-NBS) group.

This analysis, grounded in experimental data and established protocols, will explore the chemical mechanisms, stability profiles, and practical applications of each, offering the insights necessary to make informed decisions in your synthetic strategies.

At a Glance: Key Differences

FeatureN-(o-NBS) GroupBoc Group
Chemical Class SulfonamideCarbamate
Protection Chemistry Reaction with 2-nitrobenzenesulfonyl chlorideReaction with di-tert-butyl dicarbonate (Boc₂O)
Deprotection Condition Mild thiolysis (e.g., β-mercaptoethanol, DBU)Acidolysis (e.g., TFA, HCl)[2]
Orthogonality Orthogonal to acid-labile (Boc, Trt) and base-labile (Fmoc) groups[3]Orthogonal to base-labile (Fmoc) and hydrogenolysis-cleavable (Cbz) groups[4]
Key Advantage Stability to both strong acids and bases; useful in complex syntheses.Well-established, widely used, and suitable for standard Boc/Bzl SPPS.
Primary Limitation Less common in standard SPPS, potential for side reactions if not handled correctly.Requires strong acid for removal, which can be detrimental to sensitive peptides.[5]

The Stalwart of SPPS: The Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of solid-phase peptide synthesis (SPPS), particularly in the classic Boc/Bzl (benzyl) protection strategy.[6] Its widespread adoption is a testament to its reliability and the extensive body of literature supporting its use.

Mechanism of Protection and Deprotection

Protection of the α-amino group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4][7] The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride, forming a stable carbamate.[4]

Deprotection is achieved through acidolysis.[7] Treatment with a strong acid, most commonly trifluoroacetic acid (TFA), protonates the carbamate oxygen, leading to the loss of a stable tert-butyl cation and the release of carbon dioxide, regenerating the free amine.[2] In Boc-SPPS, a 20% to 50% solution of TFA in a solvent like dichloromethane (DCM) is typically used for this step.[6]

Boc_Deprotection Boc_AA Boc-NH-CHR-COOH Protonation Protonation Boc_AA->Protonation TFA Intermediate Boc(H+)-NH-CHR-COOH Protonation->Intermediate Loss_of_tBu Loss of t-butyl cation Intermediate->Loss_of_tBu Carbamic_Acid HOOC-NH-CHR-COOH Loss_of_tBu->Carbamic_Acid - (CH₃)₃C⁺ Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine H₂N-CHR-COOH Decarboxylation->Free_Amine - CO₂

Caption: Boc group deprotection workflow.

Experimental Data & Considerations

The Boc/Bzl strategy is robust, but it is not without its challenges. The repeated use of TFA for deprotection and the final cleavage from the resin with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) can lead to side reactions.[6][8]

  • Alkylation: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic side chains, particularly those of Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[9][10] To mitigate this, "scavengers" such as triisopropylsilane (TIS), water, phenol, or thioanisole are added to the cleavage cocktail to trap the carbocations.[11][12]

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to the formation of a stable five-membered aspartimide ring under both acidic and basic conditions, which can lead to a mixture of α- and β-coupled peptides.[8][13]

  • Aggregation: Hydrophobic peptide sequences can aggregate on the solid support, leading to incomplete coupling and deprotection reactions.[13]

The Orthogonal Alternative: this compound (o-NBS)

The o-nitrobenzenesulfonyl (o-NBS) group offers a distinct and highly valuable orthogonal protection strategy.[3] As a sulfonamide, its chemical stability and deprotection mechanism differ significantly from the carbamate-based Boc group.

Mechanism of Protection and Deprotection

Protection involves the reaction of an amine with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base, forming a stable sulfonamide.[14]

Deprotection is the key feature of the o-NBS group. It is cleaved under mild, nucleophilic conditions, typically through thiolysis.[3] The reaction proceeds via a Meisenheimer complex formed by the addition of a thiol (like β-mercaptoethanol or thiophenol) in the presence of a base (like DBU or K₂CO₃).[15][16] This mechanism is completely orthogonal to the acid-labile Boc group and the base-labile Fmoc group.

oNBS_Deprotection oNBS_Amine o-NBS-NH-R Thiol_Attack Nucleophilic Attack oNBS_Amine->Thiol_Attack Thiol, Base Meisenheimer Meisenheimer Complex Thiol_Attack->Meisenheimer Cleavage Cleavage Meisenheimer->Cleavage Free_Amine H₂N-R Cleavage->Free_Amine + Thiolated Byproduct

Caption: o-NBS group deprotection workflow.

Experimental Data & Applications

The stability of the o-NBS group to both acidic and basic conditions makes it exceptionally useful in complex synthetic schemes.[3]

  • Fukuyama Amine Synthesis: The o-NBS group is famously used in the Fukuyama amine synthesis for the preparation of secondary amines.[17][18] The acidic nature of the sulfonamide proton allows for facile N-alkylation under Mitsunobu or standard alkylation conditions, followed by mild thiolytic deprotection.[15]

  • Orthogonal Side-Chain Protection: It has been effectively used for the side-chain protection of secondary amines derived from Lysine and Ornithine, where its high stability to acids and bases is a significant advantage.[3]

  • Synthesis of N-Alkyl Peptides: The o-NBS protection strategy is well-suited for the on-resin alkylation of amino acids to produce N-methylated peptides, a modification often used to enhance peptide stability and cell permeability.[19]

Head-to-Head Comparison: Performance and Stability

ParameterN-(o-NBS) GroupBoc Group
Stability to Acid High[3]Labile (cleaved by TFA)[6]
Stability to Base High (stable to piperidine)[3]Stable[4]
Stability to Nucleophiles Labile (cleaved by thiols)[3]Generally Stable[4]
Deprotection Mildness Very Mild (neutral pH possible)Harsh (strong acid required)
Risk of Racemization Low; sulfonamide structure resists oxazolone formation.[20]Low for most amino acids, but can be a concern with sensitive residues like His.[9]

Experimental Protocols

Protocol 1: Boc-Protection of Alanine
  • Dissolve L-Alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2.0 eq) and stir until the solution is homogeneous.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the solution under reduced pressure to remove the dioxane.

  • Wash the aqueous solution with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield Boc-Ala-OH.

Protocol 2: TFA-Mediated Deprotection of Boc-Protected Peptide on Resin
  • Swell the Boc-protected peptide-resin in dichloromethane (DCM) for 30 minutes.[8]

  • Drain the DCM and add a pre-wash solution of 50% TFA in DCM. Stir for 5 minutes.[8]

  • Drain the pre-wash solution.

  • Add the deprotection solution (e.g., 50% TFA in DCM, 10 mL/g of resin).[8] If the peptide contains sensitive residues like Cys, Met, or Trp, add scavengers (e.g., 0.5% dithiothreitol).[8]

  • Stir the mixture at room temperature for 20-30 minutes.

  • Filter the resin and wash thoroughly with DCM (3x) and isopropanol (2x).[8]

  • Proceed to the neutralization step before the next coupling cycle.

Protocol 3: o-NBS-Protection of a Primary Amine
  • Dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add 2-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise.[14]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Thiolytic Deprotection of an o-NBS-Protected Amine
  • Dissolve the o-NBS protected amine (1.0 eq) in DMF.

  • Add β-mercaptoethanol (5.0 eq) followed by 1,8-Diazabicycloundec-7-ene (DBU, 10.0 eq).[3]

  • Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting free amine by column chromatography.

Conclusion and Recommendations

The choice between the o-NBS and Boc protecting groups is dictated by the overall synthetic strategy, particularly the need for orthogonality.

The Boc group remains the workhorse for routine solid-phase peptide synthesis following the well-established Boc/Bzl strategy. Its advantages lie in its long history, extensive documentation, and the commercial availability of a vast library of Boc-protected amino acids. It is the recommended choice for synthesizing standard peptides that are not susceptible to damage by strong acids.

The o-NBS group emerges as a powerful tool for more complex synthetic challenges. Its key strength is its unique deprotection mechanism, which provides true orthogonality to both acid- and base-labile protecting groups. This makes it an invaluable asset for:

  • The synthesis of N-alkylated peptides.

  • Protecting side-chain amines where acid and base lability must be avoided.

  • Multi-step syntheses requiring a "safety-catch" strategy, where the group is removed under specific, mild conditions late in the synthesis.

Ultimately, a deep understanding of the chemical properties and compatibilities of both protecting groups empowers the synthetic chemist to design more elegant, efficient, and successful routes to complex peptide targets.

References

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Boc Protection - Common Conditions. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65–80. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • CDN. Cleavage Cocktail Selection. [Link]

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]

  • ResearchGate. Fukuyama amine synthesis. [Link]

  • Chem-Station Int. Ed. (2014). Fukuyama Amine Synthesis. [Link]

  • RSC Publishing. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). [Link]

  • ResearchGate. New synthetic strategy for o-NBS protected amino acids and their use in synthesis of mono-benzylated peptides. [Link]

  • Albericio, F., & Coin, I. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]

  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Pradhan, P., & Ghorai, P. (2021). Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. Organic & Biomolecular Chemistry, 19(6), 1233–1256. [Link]

  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353–359. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Glen Research. Deprotection Guide. [Link]

  • Fiveable. Orthogonal Protection Definition. [Link]

  • Glen Research. Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. [Link]

  • NIH. Oligonucleotide synthesis under mild deprotection conditions. [Link]

  • NIH. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Organic Chemistry Portal. Protecting Groups - Stability. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

Sources

Advantages of using "N-(2-Aminoethyl)-2-nitrobenzenesulfonamide" over other protecting groups

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a cornerstone of success. For the protection of primary and secondary amines, researchers have a well-established toolkit including the Boc, Cbz, and Fmoc carbamates. However, for complex synthetic routes demanding a unique combination of stability and mild, orthogonal cleavage, the 2-nitrobenzenesulfonamide (nosyl, Ns) group, and by extension derivatives like N-(2-Aminoethyl)-2-nitrobenzenesulfonamide, offers a compelling and often superior alternative.

This guide provides a detailed comparison of the nosyl protecting group against its more common counterparts. We will explore its unique activation properties, its distinct stability profile, and the mild deprotection mechanism that sets it apart, supported by experimental data and detailed protocols for its application.

The 2-Nitrobenzenesulfonamide (Nosyl) Group: More Than Just Protection

The nosyl group is a sulfonamide-based protecting group. Unlike the highly stable but notoriously difficult-to-cleave p-toluenesulfonyl (Tosyl, Ts) group, the nosyl group features a nitro group at the ortho position of the benzene ring.[1][2] This seemingly small modification has profound consequences for its reactivity, turning it from a simple protecting group into a versatile synthetic tool.

The strong electron-withdrawing nature of the ortho-nitro group serves two primary functions:

  • Activation of the N-H Bond : It significantly increases the acidity of the sulfonamide proton. This allows for easy deprotonation under mild basic conditions, facilitating N-alkylation. This property is the foundation of the highly versatile Fukuyama Amine Synthesis, which enables the preparation of secondary amines.[3][4][5]

  • Facilitation of Mild Deprotection : It activates the aromatic ring for nucleophilic aromatic substitution (SNAAr). This allows for the cleavage of the N-S bond under exceptionally mild conditions using soft nucleophiles like thiols, a stark contrast to the harsh conditions required for many other groups.[1][3]

Comparative Analysis: Nosyl vs. Standard Protecting Groups

The choice of a protecting group is dictated by its stability towards various reaction conditions and the orthogonality of its removal. The nosyl group occupies a unique and advantageous position in this landscape.

FeatureThis compound (Nosyl Group)Boc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Protection 2-Nitrobenzenesulfonyl chloride, base (e.g., pyridine, TEA)(Boc)₂O, baseCbz-Cl, baseFmoc-Cl, base
Deprotection Thiol (e.g., thiophenol) & base (e.g., K₂CO₃, Cs₂CO₃)[3][6][7]Strong Acid (e.g., TFA, HCl)[8][9]Catalytic Hydrogenolysis (H₂, Pd/C)[8][9]Base (e.g., 20% Piperidine in DMF)[8][9]
Stability Stable to strong acids (TFA), hydrogenolysis, and some basic conditions. Labile to thiolates.Labile to strong acid. Stable to hydrogenolysis and base.Labile to hydrogenolysis and strong acid/base.Labile to base. Stable to acid and hydrogenolysis.
Key Advantage Mild, orthogonal deprotection; Activates N-H for alkylation (Fukuyama Synthesis).[3][10]Broadly used in SPPS; easily removed with acid.Stable; removable by non-acidic, non-basic hydrogenolysis.Orthogonal to acid-labile groups; central to modern SPPS.
Key Limitation Deprotection often requires odorous thiols (though odorless alternatives exist).[11]Acid lability limits use with acid-sensitive substrates.Incompatible with catalytic reduction; requires H₂ source.Base lability can be a limitation; potential for diketopiperazine formation.[9]

Core Advantage 1: Mild and Orthogonal Deprotection

The most significant advantage of the nosyl group is its unique cleavage condition. The deprotection proceeds via a Meisenheimer complex upon attack by a soft nucleophile, such as a thiolate.[3] This mechanism is orthogonal to the deprotection methods for nearly all other common amine protecting groups.

This orthogonality allows for complex synthetic strategies where different amines within the same molecule can be selectively unmasked. For instance, a nosyl group can be removed without affecting a Boc, Cbz, or Fmoc group, and vice-versa.[12]

G Boc Boc Acid Strong Acid (e.g., TFA) Boc->Acid Cbz Cbz H2 H₂, Pd/C Cbz->H2 Fmoc Fmoc Base Base (e.g., Piperidine) Fmoc->Base Nosyl Nosyl Thiol Thiol + Base (e.g., PhSH, K₂CO₃) Nosyl->Thiol

Caption: Orthogonal deprotection strategies for common amine protecting groups.

Experimental Protocol: Deprotection of a Nosyl-Protected Amine

This protocol is adapted from the procedure described by Fukuyama et al.[3] for the deprotection of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide.

Materials:

  • Nosyl-protected amine (1.0 equiv)

  • Thiophenol (2.5 equiv)

  • Potassium hydroxide (KOH) (2.5 equiv) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (or DMF)

  • Deionized water

  • Dichloromethane (or Ethyl Acetate)

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottomed flask under an inert atmosphere (N₂ or Ar), dissolve thiophenol (2.5 equiv) in acetonitrile.

  • Cool the solution in an ice-water bath.

  • Add an aqueous solution of KOH (2.5 equiv) dropwise over 10 minutes to form the potassium thiophenolate salt.

  • After stirring for 5 minutes, remove the ice bath.

  • Add a solution of the nosyl-protected amine (1.0 equiv) in acetonitrile to the reaction mixture.

  • Heat the mixture in an oil bath at 50 °C for 40-60 minutes, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with three portions of dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the free amine.[3]

Note on Odor: Thiophenol has a strong, unpleasant odor. The workup can be modified by using odorless thiols like p-mercaptobenzoic acid, which allows for easier removal of byproducts via alkaline extraction.[11]

Core Advantage 2: Dual Role in the Fukuyama Amine Synthesis

The nosyl group is not merely a passenger in a synthetic route; it is an active participant. Its ability to activate the sulfonamide for N-alkylation is a powerful tool for constructing secondary amines from primary amines, a transformation that is central to the Fukuyama Amine Synthesis.[3][5][13]

The general workflow involves two key steps:

  • Protection/Activation : A primary amine is reacted with 2-nitrobenzenesulfonyl chloride to form the nosyl amide.

  • Alkylation : The nosyl amide is deprotonated and alkylated with an alkyl halide or under Mitsunobu conditions with an alcohol.[4][5]

  • Deprotection : The nosyl group is cleaved as described previously to reveal the secondary amine.

This methodology provides a robust and high-yielding route to secondary amines under mild conditions.[10]

Caption: General workflow of the Fukuyama Amine Synthesis.

Conclusion

For researchers and drug development professionals tackling complex molecular architectures, this compound and other nosyl-based protecting groups offer a unique set of advantages that cannot be matched by traditional carbamates. Its robust stability profile, combined with a mild and highly orthogonal deprotection strategy, provides exceptional flexibility in multi-step synthesis. Furthermore, its dual role as both a protecting and an activating group in the celebrated Fukuyama Amine Synthesis elevates it from a simple shield to a powerful synthetic enabler. While practical considerations such as the use of thiols must be managed, the strategic benefits of employing the nosyl group often outweigh these minor hurdles, making it an indispensable tool for modern organic synthesis.

References

  • Title: The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Fukuyama Amine Synthesis Source: Chem-Station International Edition URL: [Link]

  • Title: Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents Source: ACS Publications URL: [Link]

  • Title: Fukuyama amine synthesis - ResearchGate Source: ResearchGate URL: [Link]

  • Title: 2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF Source: ResearchGate URL: [Link]

  • Title: 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF Source: ResearchGate URL: [Link]

  • Title: Orthogonal deprotection of nosyl-protected N-glycosides. Reaction... | Download Scientific Diagram Source: ResearchGate URL: [Link]

  • Title: Development of Nosyl Chemistry and its Application to Total Synthesis Source: The University of Tokyo URL: [Link]

  • Title: Application of Odorless Thiols for the Cleavage of 2‐ and 4‐Nitrobenzenesulfonamides Source: Taylor & Francis Online URL: [Link]

  • Title: Total Synthesis of Manzamine A by Fukuyama Source: Organic Chemistry Portal URL: [Link]

  • Title: N-Nosyl-α-amino acids in solution phase peptide synthesis | Request PDF Source: ResearchGate URL: [Link]

  • Title: Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity Source: Wiley Online Library URL: [Link]

  • Title: Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol Source: MDPI URL: [Link]

  • Title: Ns strategies: a highly versatile synthetic method for amines Source: RSC Publishing URL: [Link]

  • Title: US Patent for Method of obtaining derivatives of 4-(N-alkylamino)
  • Title: VI Protecting Groups and Orthogonal Protection Strategies Source: University of Glasgow URL: [Link]

  • Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL: [Link]

Sources

A Comparative Spectroscopic Guide to N-(2-Aminoethyl)-2-nitrobenzenesulfonamide and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals vested in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of molecular characterization. This guide provides an in-depth comparative analysis of the spectroscopic signatures of "N-(2-Aminoethyl)-2-nitrobenzenesulfonamide" and its structural isomers, offering a data-driven approach to their differentiation and identification.

The Significance of Isomeric Differentiation

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. For N-(2-Aminoethyl)-nitrobenzenesulfonamides, the position of the nitro group on the benzene ring (ortho, meta, or para) dramatically influences the electronic environment of the entire molecule. These subtle electronic variations manifest as distinct and measurable differences in their respective NMR, IR, and MS spectra. Consequently, the ability to unequivocally distinguish between these isomers is a critical step in any research and development pipeline.

Comparative Spectroscopic Analysis

This section will detail the expected spectroscopic features of this compound and its meta and para isomers. The analysis is grounded in data from analogous compounds, including 2-nitrobenzenesulfonamide, 4-nitrobenzenesulfonamide, and 4-(2-Aminoethyl)benzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, making NMR an unparalleled tool for isomer differentiation.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is particularly informative for distinguishing between the ortho, meta, and para isomers. The electron-withdrawing nitro group and the sulfonamide moiety significantly influence the chemical shifts of the aromatic protons.

  • This compound (Ortho Isomer): The proximity of the strongly electron-withdrawing nitro group to the sulfonamide linkage is expected to deshield the aromatic protons significantly, pushing their signals downfield. The aromatic region will likely display a complex multiplet pattern due to the distinct chemical environments of the four aromatic protons.

  • N-(2-Aminoethyl)-3-nitrobenzenesulfonamide (Meta Isomer): The aromatic protons will experience less deshielding compared to the ortho isomer. The spectrum is expected to show more distinct multiplets, with the proton situated between the two electron-withdrawing groups being the most downfield.

  • N-(2-Aminoethyl)-4-nitrobenzenesulfonamide (Para Isomer): Due to the symmetry of the para substitution, a simpler A₂B₂ spin system is anticipated in the aromatic region, appearing as two distinct doublets.

The ethylamino side chain protons will also exhibit characteristic signals. The methylene group adjacent to the sulfonamide nitrogen will be more deshielded than the methylene group adjacent to the primary amine.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will further corroborate the structural assignments. The chemical shifts of the aromatic carbons are directly influenced by the substituents. The carbon atom directly attached to the nitro group will be significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for N-(2-Aminoethyl)-nitrobenzenesulfonamide Isomers

Compound Aromatic Protons (δ, ppm) Ethylamino Protons (δ, ppm) Aromatic Carbons (δ, ppm) Ethylamino Carbons (δ, ppm)
This compound 8.0-8.5 (m)~3.2 (t, -NH-CH₂-), ~2.9 (t, -CH₂-NH₂)120-150~43, ~40
N-(2-Aminoethyl)-3-nitrobenzenesulfonamide 7.8-8.8 (m)~3.2 (t, -NH-CH₂-), ~2.9 (t, -CH₂-NH₂)120-150~43, ~40
N-(2-Aminoethyl)-4-nitrobenzenesulfonamide ~8.4 (d), ~8.0 (d)~3.2 (t, -NH-CH₂-), ~2.9 (t, -CH₂-NH₂)125-150~43, ~40

Note: These are predicted values based on substituent effects and data from similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups within a molecule. The vibrational frequencies of specific bonds provide a molecular fingerprint.

The IR spectra of all three isomers will share characteristic absorptions for the N-H, S=O, and N-O bonds. However, the exact positions of these bands, particularly those of the aromatic C-H and the nitro group stretches, can vary subtly with the substitution pattern.

  • Sulfonamide Group (SO₂): Strong asymmetric and symmetric stretching vibrations are expected around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

  • Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations will be present around 1530 cm⁻¹ and 1350 cm⁻¹.

  • Amino Group (NH₂): N-H stretching vibrations are anticipated in the region of 3300-3400 cm⁻¹. An N-H bending vibration may also be observed around 1600 cm⁻¹.

  • Aromatic Ring: C-H stretching vibrations will appear above 3000 cm⁻¹, and C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range can be indicative of the substitution pattern.

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for N-(2-Aminoethyl)-nitrobenzenesulfonamide Isomers

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amino (N-H)Stretch3300 - 3400
Aromatic (C-H)Stretch3000 - 3100
Nitro (N=O)Asymmetric Stretch1520 - 1560
Sulfonamide (S=O)Asymmetric Stretch1330 - 1370
Nitro (N=O)Symmetric Stretch1335 - 1385
Sulfonamide (S=O)Symmetric Stretch1150 - 1180
Aromatic (C-H)Out-of-plane bend700 - 900
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ should be observed at m/z 245.05.

The fragmentation of nitroaromatic compounds and sulfonamides is well-documented.[1] Key fragmentation pathways are expected to include:

  • Loss of the nitro group: A fragment corresponding to [M-NO₂]⁺.

  • Cleavage of the sulfonamide bond: Fragments corresponding to the nitrobenzenesulfonyl cation and the aminoethyl cation.

  • Cleavage of the ethylamino side chain: Alpha-cleavage adjacent to the nitrogen atoms.

The relative abundances of these fragment ions can provide clues to the isomeric structure, as the stability of the resulting carbocations and radical cations can be influenced by the position of the nitro group.

Experimental Workflow

A systematic approach is crucial for the comprehensive spectroscopic analysis of a novel compound. The following workflow outlines the key steps from sample preparation to data interpretation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Pure Compound NMR_Prep Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->NMR_Prep IR_Prep Prepare KBr Pellet or ATR Sample Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent (e.g., Methanol) Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Spectra Acquisition NMR_Prep->NMR_Acq IR_Acq FTIR Spectrum Acquisition IR_Prep->IR_Acq MS_Acq Mass Spectrum Acquisition (ESI or EI) MS_Prep->MS_Acq NMR_Analysis Chemical Shift & Coupling Constant Analysis NMR_Acq->NMR_Analysis IR_Analysis Functional Group Identification IR_Acq->IR_Analysis MS_Analysis Molecular Ion & Fragmentation Pattern Analysis MS_Acq->MS_Analysis Structure_Elucidation Structure Elucidation & Isomer Differentiation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: A typical experimental workflow for the spectroscopic analysis of this compound.

Detailed Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for this compound. Instrument parameters should be optimized for the specific instrument and sample.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 0 to 200 ppm.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.

FTIR Spectroscopy (ATR Method)
  • Background Collection: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the sample spectrum.

    • Typical parameters: 16-32 scans, resolution of 4 cm⁻¹, spectral range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Spectrum Acquisition: Acquire the mass spectrum in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the molecular ion.

  • Tandem MS (MS/MS): If desired, perform fragmentation analysis by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a product ion spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound and its isomers requires a multi-technique approach. While experimental data for the target compound is sparse, a thorough understanding of spectroscopic principles and comparative analysis with related compounds allows for a robust prediction and interpretation of its NMR, IR, and MS spectra. This guide provides a foundational framework for researchers to confidently characterize these and other complex organic molecules, ensuring the scientific integrity of their findings.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link][2]

  • PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link][3]

  • NIST. (n.d.). 3-Nitrobenzenesulfonamide. NIST Chemistry WebBook. Retrieved from [Link][4]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. [Link][5]

  • Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974–4980. [Link][2]

Sources

A Senior Application Scientist's Guide to HPLC Methods for Purity Assessment of Ns-Protected Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a cornerstone in modern organic synthesis, prized for protecting amine functionalities. Its robust nature and facile cleavage under mild, specific conditions make it an invaluable tool in the multi-step synthesis of active pharmaceutical ingredients (APIs).[1][2] However, the very stability that makes the Ns-group attractive during synthesis necessitates rigorous analytical methods to ensure its integrity and the purity of the protected intermediate. The presence of even trace impurities can have significant downstream consequences, impacting reaction yields, final product purity, and potentially, patient safety.[3]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Ns-protected compounds. We will move beyond rote protocols to explore the underlying chromatographic principles, enabling you to develop and select robust, fit-for-purpose methods for your specific analytical challenges.

The Analytical Imperative: Why Purity Matters for Ns-Intermediates

Impurity profiling is a critical component of drug development, mandated by regulatory bodies like the ICH and FDA.[2] For an Ns-protected intermediate, potential impurities are not just theoretical concerns; they are practical realities of the synthetic process.

Common Impurities to Consider:

  • Starting Materials: Unreacted amine and 2-nitrobenzenesulfonyl chloride.

  • Reaction By-products: Di-nosylated amines or other side-products.

  • Degradants: The free amine resulting from premature cleavage of the Ns-group.

  • Isomers: Positional isomers if the parent amine has multiple reaction sites.

  • Hydrolysis Products: 2-nitrobenzenesulfonic acid from the nosylating agent.

A robust HPLC method must be able to resolve the main Ns-protected compound from all these potential impurities to provide an accurate purity value.[4]

Core Principles of HPLC Method Development for Ns-Compounds

The inherent characteristics of Ns-protected compounds—namely the bulky, aromatic, and electron-withdrawing nosyl group—dictate the strategy for HPLC method development. Reversed-Phase (RP-HPLC) is overwhelmingly the technique of choice, separating molecules based on their hydrophobicity.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [color="#34A853", penwidth=2];

} caption [label="Basic Workflow of RP-HPLC for Ns-Compounds.", fontname="Arial", fontsize=12]; /dot

Column Selection: The Heart of the Separation

The choice of stationary phase is the most powerful tool for manipulating selectivity in RP-HPLC.[5] For Ns-protected compounds, two column chemistries stand out as primary candidates.

Stationary PhasePrinciple of InteractionIdeal ForStrengths & Weaknesses
Octadecyl (C18) Hydrophobic (van der Waals) interactions.General purpose, first-line screening.(+) High hydrophobicity, excellent retention for non-polar compounds, widely available. (-) May show poor peak shape for basic amines due to silanol interactions; less selective for aromatic isomers.[6]
Phenyl-Hexyl Mixed-mode: Hydrophobic interactions and π-π interactions.Ns-compounds and other aromatic molecules.(+) Enhanced selectivity for aromatic compounds due to interactions with the phenyl rings. Can resolve positional isomers that co-elute on C18.[7][8] (-) Generally less retentive than C18 for purely aliphatic compounds.[9]

Expert Insight: While C18 is the workhorse of RP-HPLC, the Phenyl-Hexyl phase often provides superior selectivity for Ns-protected compounds. The nitroaromatic ring of the nosyl group can engage in π-π stacking interactions with the phenyl groups of the stationary phase, offering an additional separation mechanism beyond simple hydrophobicity.[7] This is particularly valuable for separating the Ns-compound from closely related aromatic impurities.

Mitigating Peak Tailing: The Silanol Effect

Residual silanol groups (Si-OH) on the surface of silica-based columns are a notorious cause of poor peak shape, especially for basic compounds.[10] These acidic silanols can interact ionically with protonated amines, leading to peak tailing.[11][12]

Although the Ns-group significantly reduces the basicity of the protected amine, peak tailing can still be an issue.

Strategies for Control:

  • Use Modern Columns: Employ high-purity, end-capped columns where most residual silanols are chemically deactivated.

  • Mobile Phase pH Control: Maintain a low mobile phase pH (e.g., 2.5-3.5) using an additive like trifluoroacetic acid (TFA) or formic acid. At this pH, silanols are protonated and less likely to interact with analytes.[10]

  • Mobile Phase Additives: In cases of persistent tailing, a small amount of a competing amine (e.g., triethylamine) can be added to the mobile phase to block the active silanol sites.[13]

dot graph G { graph [splines=true, overlap=false]; node [shape=point]; edge [color="#EA4335"];

} caption [label="Mitigating the impact of silanol interactions.", fontname="Arial", fontsize=12]; /dot

Mobile Phase and Gradient Optimization

A typical mobile phase for RP-HPLC consists of an aqueous component (Phase A) and an organic modifier (Phase B), usually acetonitrile or methanol.

  • Acetonitrile is the preferred organic solvent for Ns-compounds due to its low viscosity and UV transparency at low wavelengths.

  • Mobile Phase Additives: A concentration of 0.05% to 0.1% TFA or formic acid in both mobile phase components is standard practice. This controls the pH, suppresses silanol activity, and ensures sharp, symmetrical peaks.

A gradient elution, where the concentration of the organic solvent is increased over time, is almost always necessary to elute the relatively non-polar Ns-compound in a reasonable time while still resolving it from more polar, early-eluting impurities.

UV Detection

The nitroaromatic system of the nosyl group is a strong chromophore, making UV detection straightforward.

  • 254 nm: This wavelength is a standard for aromatic compounds and provides good sensitivity for the Ns-group while minimizing baseline noise from many common solvents.[14]

  • Alternative Wavelengths: For detecting trace-level impurities, monitoring at a lower wavelength (e.g., 220 nm) may increase sensitivity. However, this requires the use of high-purity solvents to avoid high background absorbance.[15]

Comparative Methodologies: Standard HPLC vs. UHPLC

While standard HPLC (using 3-5 µm particle size columns) is robust and widely accessible, Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages for impurity profiling.

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-High-Performance Liquid Chromatography)
Particle Size 3 - 5 µm< 2 µm
Backpressure Lower (up to 6,000 psi)Higher (up to 15,000 psi)[1]
Analysis Time Longer (e.g., 15-30 min)Shorter (e.g., 2-10 min)
Resolution GoodExcellent; sharper, narrower peaks
Sensitivity StandardHigher signal-to-noise ratio
Solvent Usage HigherSignificantly Lower

Recommendation: For complex samples or when high throughput is required, UPLC is the superior choice . The enhanced resolution can reveal trace impurities that might co-elute and remain hidden in a standard HPLC separation.[1]

The Power of Orthogonality: Ensuring Complete Purity Assessment

Relying on a single HPLC method, no matter how well-optimized, carries the risk of co-eluting impurities. An orthogonal method is a second, independent analytical method that separates compounds based on a different mechanism or selectivity.[16] This approach provides a much higher degree of confidence in the reported purity.

dot graph G { layout=neato; node [shape=box, style="filled", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

} caption [label="Orthogonal methods reveal co-eluting impurities.", fontname="Arial", fontsize=12]; /dot

Practical Orthogonal Approaches for Ns-Compounds:

  • Different Column Chemistry: If your primary method uses a C18 column, the orthogonal method should use a Phenyl-Hexyl column (or vice-versa). The change in selectivity mechanism is often sufficient to resolve co-eluting peaks.[17]

  • Different Mobile Phase pH: While less common for Ns-compounds due to the lack of a strongly basic center, changing the mobile phase pH can be a powerful orthogonal approach for compounds with ionizable functional groups.

  • Different Organic Modifier: Switching from acetonitrile to methanol as the organic solvent can alter selectivity, as methanol is a hydrogen-bond donor and interacts differently with the stationary phase and analyte.

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Purity Method

This method serves as an excellent starting point for the purity analysis of a wide range of Ns-protected compounds.

  • Instrumentation: Standard HPLC or UPLC system with UV detector.

  • Column: Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm particle size (for UPLC) or 4.6 x 150 mm, 3.5 µm (for HPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 1-5 µL.

  • Sample Preparation: Dissolve sample in Acetonitrile or a 1:1 mixture of Acetonitrile:Water to a concentration of approx. 0.5 mg/mL.

  • Gradient Profile:

    • 0.0 min: 10% B

    • 15.0 min: 95% B

    • 17.0 min: 95% B

    • 17.1 min: 10% B

    • 20.0 min: 10% B (End Run)

Protocol 2: Orthogonal RP-HPLC Method for Aromatic Selectivity

Use this method to confirm the purity value obtained from the general-purpose method and to look for hidden aromatic impurities.

  • Instrumentation: Standard HPLC or UPLC system with UV detector.

  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm particle size (for UPLC) or 4.6 x 150 mm, 3.5 µm (for HPLC).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 1-5 µL.

  • Sample Preparation: Dissolve sample in Acetonitrile or a 1:1 mixture of Acetonitrile:Water to a concentration of approx. 0.5 mg/mL.

  • Gradient Profile: (Same as Protocol 1, can be adjusted based on results).

By employing a systematic approach that considers column chemistry, mobile phase effects, and the strategic use of orthogonal methods, researchers can develop highly reliable HPLC and UPLC methods for the purity assessment of Ns-protected compounds. This analytical rigor is not merely an academic exercise; it is a fundamental requirement for ensuring the quality, safety, and efficacy of next-generation therapeutics.

References

  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? WKB220178. Retrieved from [Link]

  • Waters Corporation. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity? WKB229047. Retrieved from [Link]

  • Subirats, X., Rosés, M., & Bosch, E. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns. Retrieved from [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • PEDA. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • MDPI. (2021). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Retrieved from [Link]

  • Kalidindi, S. et al. (2024). Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. International Journal of Pharmaceutical Research & Allied Sciences, 13(2), 1-15.
  • Biotage. (2023). How to maximize UV detection sensitivity in flash chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Van Gyseghem, E. et al. (2008). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles.
  • Agilent Technologies. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Retrieved from [Link]

  • ResearchGate. (2023). Comparative assessment of C18 and phenyl-hexyl column for separation of... [Image]. Retrieved from [Link]

  • Pifference. (2022). What is the Difference Between C18 and Phenyl Column. Retrieved from [Link]

  • Kirkland, J. J., & Glajch, J. L. (1997). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography.
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of mobile phase pH on basic, acidic and neutral compounds. [Image]. Retrieved from [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). Retrieved from [Link]

  • Le, S. N. et al. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(41), e202301312.
  • National Center for Biotechnology Information. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC. Retrieved from [Link]

Sources

X-ray crystallography of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the X-ray Crystallography of N-(4-methoxyphenyl)-nitrobenzenesulfonamide Derivatives

Introduction: The Structural Significance of Sulfonamides in Drug Discovery

Sulfonamides represent a cornerstone pharmacophore in medicinal chemistry, first gaining prominence with the discovery of Prontosil, the first commercially available antibacterial agent.[1] While their initial fame came from antimicrobial applications, the versatility of the sulfonamide moiety has led to its integration into a wide array of therapeutics, including anticancer agents, carbonic anhydrase inhibitors, and anti-inflammatory drugs.[1] The ease of synthesis and inherent biocompatibility of sulfonamides continue to make them attractive scaffolds for modern drug development.[1]

Understanding the precise three-dimensional arrangement of atoms and the intricate network of intermolecular interactions within a crystal lattice is paramount for rational drug design. X-ray crystallography provides an unparalleled, high-resolution view of molecular architecture, enabling researchers to elucidate structure-activity relationships (SAR).[2][3] By analyzing how subtle changes in a molecule's chemical structure—such as the position of a nitro group on a benzene ring—affect its solid-state conformation and packing, we can gain critical insights into its potential biological activity and physicochemical properties.

This guide offers a comparative analysis of the single-crystal X-ray structures of three geometric isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide. We will explore how the positional variation of the nitro group (ortho-, meta-, and para-) influences molecular conformation, hydrogen bonding networks, and overall crystal packing. Furthermore, we provide detailed, field-proven protocols for the synthesis, crystallization, and crystallographic analysis of these compounds, designed for researchers in structural chemistry and drug development.

Comparative Crystallographic Analysis of Positional Isomers

A study of the three geometric isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide reveals that while their intramolecular bond lengths and angles are largely similar, significant differences arise in their conformational and intermolecular interactions.[1][4] The primary driver of these differences is the C–S–N–C torsion angle, which dictates the relative orientation of the two phenyl rings and, consequently, the overall shape of the molecule.[1][4]

Molecular Conformation and Key Torsional Differences

The flexibility of the sulfonamide bridge allows for a range of conformations. The most significant structural variation among the three isomers—N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (A, para), N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide (B, meta), and N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide (C, ortho)—is the C1–S1–N1–C7 torsion angle.[4]

  • In isomer A (para), this angle is -58.6(3)°.[4]

  • In isomer B (meta), it is +66.56(3)°.[4]

  • In isomer C (ortho), it is +41.78(10)°.[4]

This variation in torsion angles directly impacts the spatial relationship between the nitrobenzenesulfonyl group and the N-(4-methoxyphenyl) group, influencing how the molecules pack together in the crystalline state.[1]

Caption: C-S-N-C torsion angle variation in the three isomers.
Intermolecular Interactions and Supramolecular Architecture

The crystal packing of sulfonamides is primarily driven by strong intermolecular hydrogen bonds (N–H···O) and, to a lesser extent, weaker interactions like C–H···O and π-π stacking.[5][6][7] The positional change of the nitro group creates distinct supramolecular assemblies for each isomer.

  • Isomer A (para): Exhibits N1–H1···O2 hydrogen bonds that form C(4) chains.[1] These chains are further linked into a robust three-dimensional network by C–H···O interactions involving both a sulfonamide oxygen and a nitro oxygen.[1]

  • Isomer B (meta): Also forms N–H···O hydrogen bonds with a sulfonamide oxygen as the acceptor. These interactions result in the formation of ladder-shaped sheets within the crystal.[1]

  • Isomer C (ortho): Uniquely, the N–H···O hydrogen bond in this isomer does not involve a sulfonamide oxygen. Instead, the acceptor is the oxygen atom of the methoxy group on the adjacent molecule.[1] This leads to the formation of fairly planar, infinite sheets.[1]

These differences highlight that crystal packing is not merely determined by the overall shape of the molecules but is exquisitely sensitive to the specific hydrogen bond donors and acceptors available.[1]

Comparative Data Summary

The table below summarizes key crystallographic parameters for the three isomers, facilitating a direct comparison.

ParameterN-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (A)N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide (B)N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide (C)
Formula C₁₃H₁₂N₂O₅SC₁₃H₁₂N₂O₅SC₁₃H₁₂N₂O₅S
M.P. (°C) 182–183[1]133–134[1]85–86[1]
S1–C1 (Å) 1.770(3)[4]1.7664(12)[4]1.7871(12)[4]
S1–N1 (Å) 1.646(3)[4]1.6450(10)[4]1.6426(11)[4]
O1–S1–O2 (°) 120.45(14)[4]118.98(6)[4]120.66(5)[4]
S1–N1–C7 (°) 116.9(2)[4]119.00(8)[4]115.49(8)[4]
C1–S1–N1–C7 (°) -58.6(3)[4]+66.56(3)[4]+41.78(10)[4]
H-Bond Acceptor Sulfonamide Oxygen (O2)[1]Sulfonamide Oxygen[1]Methoxy Oxygen[1]
Supramolecular Structure 3D Network[1]Ladder-shaped Sheets[1]Planar Sheets[1]

Experimental Guide: From Synthesis to Structure

This section provides a validated, step-by-step protocol for the synthesis, crystallization, and X-ray crystallographic analysis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Crystallography A Reactants (p-anisidine & X-nitrobenzenesulfonyl chloride) B Reaction in Aqueous Na₂CO₃ A->B C Suction Filtration B->C D Wash & Dry Crude Product C->D E Dissolve Crude Product in Minimum Hot Solvent (e.g., Acetone) D->E F Slow Solvent Diffusion (e.g., Hexane vapor) E->F G Harvest High-Quality Single Crystals F->G H Mount Crystal on Diffractometer G->H I Data Collection H->I J Data Processing & Reduction I->J K Structure Solution & Refinement J->K L Final Structure Validation & Analysis K->L

Caption: General experimental workflow from synthesis to crystal structure analysis.
Part 1: Synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (Isomer A)

This protocol is adapted from established literature methods.[1][4]

Materials and Reagents:

  • 4-Nitrobenzenesulfonyl chloride

  • p-Anisidine (4-methoxyaniline)

  • 1 M Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

  • Isopropanol

  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Suction filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • To a 250 mL Erlenmeyer flask, add 4-nitrobenzenesulfonyl chloride (10.00 mmol, 2.22 g) and p-anisidine (10.00 mmol, 1.23 g).[1]

  • Add 50 mL of deionized water and 10 mL of 1 M Na₂CO₃ solution to the flask.[1] The carbonate solution acts as a base to neutralize the HCl byproduct of the reaction.

  • Stir the mixture vigorously at room temperature using a magnetic stirrer. The reaction is typically left for several days (e.g., 4 days) to ensure completion.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, collect the solid product by suction filtration.

  • Wash the collected product thoroughly with deionized water to remove any inorganic salts, followed by a wash with cold isopropanol to remove unreacted starting materials.[1]

  • Dry the final product in a low-heat oven or a desiccator. A typical yield is around 85%.[1]

Part 2: Single Crystal Growth

Growing X-ray quality crystals is often the most challenging step. The key is to allow crystals to form slowly from a saturated or supersaturated solution. Solvent diffusion is a highly effective method.[1][4]

Method: Solvent Diffusion

  • Dissolution: Dissolve the synthesized crude product in a minimal amount of a "good" solvent in which it is readily soluble (e.g., acetone).[4] The solution should be close to saturation.

  • Setup: Place this solution in a small, open vial (e.g., 4 mL). Place this vial inside a larger, sealed jar (e.g., 20 mL scintillation vial) that contains a layer of a "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., hexane or heptane).[1][4]

  • Diffusion: Seal the larger jar. The vapor of the poor solvent will slowly diffuse into the good solvent. This gradually decreases the solubility of the compound, leading to slow crystallization over several days to a week.

  • Harvesting: Once well-formed, single crystals are observed, carefully remove them from the solution using a spatula or loop and dry them on filter paper.

Troubleshooting Crystallization:

  • Oiling Out: If the compound separates as an oil, the solution is likely too concentrated or cooling too quickly. Re-dissolve the oil by warming and add a small amount of additional "good" solvent before attempting to cool more slowly.[8]

  • No Crystals Form: The solution may be too dilute. Allow some solvent to evaporate slowly to increase the concentration. Alternatively, scratching the inside of the vial with a glass rod can create nucleation sites to induce crystallization.[9]

Part 3: X-ray Diffraction Data Collection and Structure Refinement

This workflow outlines the standard procedure for determining a crystal structure.

  • Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) under a microscope. Mount it on a cryoloop or glass fiber.

  • Data Collection: Mount the crystal on a single-crystal X-ray diffractometer (e.g., a Bruker APEX2).[4] A stream of cold nitrogen (typically 100 K) is used to cool the crystal, which minimizes thermal motion and radiation damage. The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.

  • Data Processing: The raw diffraction data is processed using software like Bruker's SAINT.[4] This step integrates the intensities of the diffraction spots and applies corrections for factors like absorption.

  • Structure Solution: The processed data is used to solve the crystal structure. Programs like SHELXS use direct methods or Patterson methods to determine the initial positions of the atoms, providing a preliminary model of the molecule.[4]

  • Structure Refinement: The initial model is refined using a least-squares method with software like SHELXL.[4] This process optimizes the atomic positions, bond lengths, and angles to best fit the experimental diffraction data. Hydrogen atoms are typically located from the difference map and refined.

  • Validation and Analysis: The final structure is validated using tools like PLATON or CheckCIF to ensure its chemical and geometric sensibility. The final crystallographic data is then analyzed to determine bond lengths, angles, intermolecular interactions, and packing diagrams.

Conclusion

The comparative crystallographic analysis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers demonstrates the profound impact of substituent position on molecular conformation and supramolecular assembly. While the internal geometries of the molecules remain consistent, variations in the C-S-N-C torsion angle and the choice of hydrogen bond acceptors lead to entirely different crystal packing motifs, from complex 3D networks to simple planar sheets.[1] This sensitivity underscores the importance of detailed structural analysis in the field of drug design, where solid-state properties and intermolecular interactions can influence solubility, stability, and ultimately, bioavailability. The protocols provided herein offer a reliable framework for researchers to synthesize and structurally characterize similar sulfonamide derivatives, contributing to a deeper understanding of their structure-property relationships.

References

  • Oblazny, M., & Hamaker, C. G. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals. [Link]

  • Sainz-Díaz, C. I., Francisco-Márquez, M., & Soriano-Correa, C. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 273–285. [Link]

  • Sci-Hub. (n.d.). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Retrieved from [Link]

  • ResearchGate. (2017). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. [Link]

  • ResearchGate. (2025). (PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • Perlovich, G. L., et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design. [Link]

  • Semantic Scholar. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Retrieved from [Link]

  • Vinola, J. S., et al. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • ResearchGate. (2015). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Synthesized with N-(2-Aminoethyl)-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Structural Integrity in Drug Discovery

In the landscape of modern drug discovery and medicinal chemistry, the synthesis of novel molecular entities is the cornerstone of innovation. The journey from a promising chemical scaffold to a viable drug candidate is arduous and fraught with challenges, paramount among which is the unambiguous confirmation of a molecule's three-dimensional structure. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising therapeutic program.

This guide provides an in-depth, comparative analysis of the essential analytical techniques for validating the structure of novel compounds synthesized using "N-(2-Aminoethyl)-2-nitrobenzenesulfonamide" as a key building block. This versatile reagent, often employed as a bifunctional linker in combinatorial chemistry and solid-phase synthesis, introduces a flexible ethylenediamine moiety and a readily cleavable 2-nitrobenzenesulfonyl (nosyl) protecting group. The unique structural features of the resulting sulfonamide-containing compounds necessitate a multi-pronged analytical approach to ensure their structural integrity.

Herein, we will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis of the primary validation techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

The Synthetic Workflow: From Reagents to Purified Compound

The synthesis of novel compounds utilizing this compound typically involves its role as a nucleophilic building block or as a linker in solid-phase synthesis. The nosyl group serves as an excellent protecting group for the secondary amine, which can be selectively deprotected under mild conditions, allowing for further synthetic transformations.

Below is a representative experimental workflow for the synthesis of a hypothetical novel compound, "N-(2-(2-nitrobenzenesulfonamido)ethyl)acetamide," illustrating the use of this compound in a solution-phase synthesis.

Caption: A generalized workflow for the synthesis, purification, and structural validation of a novel compound using this compound.

Experimental Protocol: Synthesis of N-(2-(2-nitrobenzenesulfonamido)ethyl)acetamide

This protocol provides a plausible method for the acylation of this compound.

Materials and Reagents:

  • This compound hydrochloride

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexanes (HPLC grade)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound hydrochloride (1 eq) in anhydrous DCM. Add anhydrous pyridine (2.5 eq) and stir the mixture at 0 °C for 15 minutes.

  • Acylation: Slowly add acetic anhydride (1.2 eq) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation of Crude Product: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(2-(2-nitrobenzenesulfonamido)ethyl)acetamide.

Comparative Analysis of Structural Validation Techniques

The unambiguous determination of the synthesized compound's structure is a multi-faceted process. No single technique can provide all the necessary information. Instead, a combination of spectroscopic and analytical methods is employed to build a comprehensive and self-validating picture of the molecule.

Data Presentation: A Head-to-Head Comparison
TechniqueInformation ProvidedSample RequirementsKey AdvantagesLimitations
NMR Spectroscopy Connectivity (through-bond), stereochemistry, dynamic information in solution.5-10 mg, solubleProvides detailed structural information in a biologically relevant state (solution). Non-destructive.[1][2]Lower sensitivity than MS. Can be complex to interpret for large or highly symmetric molecules.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns for substructural information.< 1 mg, solubleHigh sensitivity, provides accurate mass and elemental formula.[3][4]Provides limited information on stereochemistry and connectivity. Isomers can be difficult to distinguish.
X-ray Crystallography Unambiguous 3D molecular structure, absolute configuration, bond lengths, and angles.High-quality single crystal (0.1-0.5 mm)The "gold standard" for absolute structure determination.[5][6]Obtaining a suitable crystal can be a significant bottleneck and is not always possible, especially for flexible molecules.[6]

Deep Dive into Validation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] For a novel compound synthesized from this compound, a suite of NMR experiments is essential to confirm the covalent framework.

Causality Behind Experimental Choices:

  • ¹H NMR: This is the initial and most fundamental NMR experiment. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For our hypothetical product, we would expect to see distinct signals for the aromatic protons, the methylene protons of the ethylenediamine linker, the methyl protons of the acetyl group, and the amide and sulfonamide NH protons.

  • ¹³C NMR: This experiment provides information on the number and types of carbon atoms in the molecule. It is crucial for confirming the carbon skeleton.

  • 2D NMR (HSQC & HMBC): These experiments are vital for piecing together the molecular puzzle.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[7][8][9] It allows for the unambiguous assignment of which protons are attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart.[7][8][9] This is critical for establishing connectivity across quaternary carbons and heteroatoms, such as confirming the connection between the acetyl carbonyl and the adjacent nitrogen.

Sources

A Senior Application Scientist's Guide to N-(2-Aminoethyl)-2-nitrobenzenesulfonamide: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and complex molecule synthesis, the choice of a protecting group is a critical decision that dictates the feasibility and efficiency of a synthetic route. Among the specialized tools available, N-(2-Aminoethyl)-2-nitrobenzenesulfonamide, more commonly known as N-nosyl-ethylenediamine (Ns-EDA), serves as a vital building block for introducing a mono-protected diamine linker. This guide offers an in-depth analysis of its applications, a direct comparison with common alternatives, and a frank discussion of its limitations, grounded in field-proven insights and experimental data.

The Strategic Value of the Nosyl (Ns) Group

This compound is structurally simple: an ethylenediamine molecule where one amine is protected by a 2-nitrobenzenesulfonyl (nosyl) group.[1][2] The utility of this reagent is not in its complexity, but in the unique chemical properties imparted by the nosyl group.

The nosyl group is a type of sulfonamide, which is generally known for its stability. However, unlike its more robust cousin, the tosyl (Ts) group, the nosyl group possesses a critical feature: an ortho-nitro group. This powerful electron-withdrawing group renders the sulfur atom highly electrophilic, making it susceptible to cleavage by soft nucleophiles under remarkably mild conditions.[3][4] This characteristic is the cornerstone of its strategic value, offering a unique deprotection pathway that is orthogonal to many other common protecting groups.[5][6]

Key Features of the Nosyl Group:

  • Stability: It is robustly stable to strongly acidic conditions (which would cleave a Boc group) and catalytic hydrogenation (which would remove a Cbz group).[6]

  • Mild Cleavage: It is selectively removed using thiolates (e.g., thiophenol with a base) under neutral or basic conditions, often at room temperature.[3][7]

  • Activation: The nosyl group's electron-withdrawing nature increases the acidity of the protected amine's N-H proton, facilitating N-alkylation reactions—a feature famously exploited in the Fukuyama amine synthesis.[4][8]

This combination of stability and specific lability allows for the precise, sequential unmasking of amines in polyfunctional molecules, which is an essential strategy in modern organic synthesis.[5][9]

Core Application: A Workflow for Orthogonal Synthesis

The primary application of Ns-EDA is to introduce a reactive ethylamine linker onto a molecule, with the second amine masked for later manipulation. A typical workflow involves coupling the free primary amine of Ns-EDA to a substrate, performing other chemical transformations on the molecule, and then selectively deprotecting the nosylated amine at the desired step.

This workflow is invaluable when a synthetic design requires, for instance, the removal of a Boc group elsewhere in the molecule without affecting the ethylenediamine linker.

Caption: General workflow for using Ns-EDA in orthogonal synthesis.

Comparative Analysis: Ns-EDA vs. Boc-EDA and Cbz-EDA

The choice between Ns, Boc, and Cbz protecting groups depends entirely on the chemical functionalities present in the rest of the molecule and the planned sequence of reactions. The following table provides a head-to-head comparison to guide this critical decision.

FeatureThis compound (Ns-EDA) N-Boc-ethylenediamine (Boc-EDA) N-Cbz-ethylenediamine (Cbz-EDA)
Structure H₂N-CH₂CH₂-NH-SO₂-C₆H₄-NO₂H₂N-CH₂CH₂-NH-CO-O-C(CH₃)₃H₂N-CH₂CH₂-NH-CO-O-CH₂-C₆H₅
Cleavage Condition Thiolysis: Thiophenol, mercaptoethanol, or other thiols with a mild base (e.g., K₂CO₃, DBU) in DMF/CH₃CN.[7][10]Acidolysis: Strong acids like trifluoroacetic acid (TFA) or HCl in an organic solvent (e.g., DCM).[11][12]Hydrogenolysis: H₂ gas with a metal catalyst (e.g., Pd/C) in a protic solvent (e.g., MeOH, EtOH).[13]
Stability Stable to strong acids (TFA, HCl) and hydrogenolysis (H₂/Pd-C).[6]Stable to bases and hydrogenolysis. Labile to strong acids.[11]Stable to acids and bases. Labile to hydrogenolysis and very strong acids.[13]
Orthogonality Excellent. Can be removed without affecting Boc, Cbz, or Fmoc groups.[6]Good. Orthogonal to Cbz and Fmoc groups.Good. Orthogonal to Boc and Fmoc groups.
Key Advantage Enables deprotection when both acid- and reduction-sensitive groups are present in the molecule.Very common, reliable, and generates volatile byproducts (isobutylene, CO₂), simplifying workup.[12]Clean deprotection conditions; byproducts (toluene, CO₂) are easily removed.
Primary Limitation Reagent Toxicity & Odor: Deprotection typically requires malodorous and toxic thiols like thiophenol.[7][14]Harsh Conditions: Requires strong, corrosive acids that can damage sensitive substrates.Catalyst Poisoning & Incompatibility: Cannot be used with substrates containing reducible groups (alkenes, alkynes, nitro groups) or sulfur, which poisons the catalyst.
Ideal Use Case Synthesis of complex molecules with multiple protecting groups, especially when acid-lability and reducible functional groups must be avoided.Standard peptide synthesis and general synthesis where the substrate is acid-stable.Synthesis where the substrate is acid- or base-sensitive but lacks reducible functional groups.

Experimental Protocol: Nosyl Group Deprotection

This protocol is a representative example for the cleavage of a nosyl group from a protected amine.

Objective: To deprotect an N-nosyl protected amine using thiophenol and potassium carbonate.

Materials:

  • N-nosyl protected substrate (1.0 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 - 5.0 eq.)

  • Thiophenol (2.0 - 4.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-nosyl protected substrate (1.0 eq.) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (3.0 eq.). Allow the suspension to stir for 5-10 minutes. Following this, add thiophenol (2.0 eq.) dropwise via syringe.

    • Scientist's Note: The base deprotonates the thiol to form the more nucleophilic thiolate, which is the active deprotecting agent. An excess is used to drive the reaction to completion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Workup - Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

    • Scientist's Note: The water washes are crucial for removing the DMF solvent and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure amine product.

Caption: Step-by-step experimental workflow for nosyl deprotection.

Limitations and Mitigation Strategies

The most significant drawback of using the nosyl group is its reliance on thiols for cleavage. Thiophenol, the most common reagent, is highly toxic and has a notoriously persistent and unpleasant odor, requiring careful handling and waste disposal.

Addressing the Thiol Problem: The scientific community has actively sought solutions to this limitation, leading to several improved strategies:

  • Odorless Thiols: Research has identified alternative thiols that are less volatile or have a much weaker odor. For example, p-mercaptobenzoic acid has been shown to be an effective reagent for cleaving nosyl groups, and the resulting byproducts are often more easily separated during workup.[7][14]

  • Solid-Supported Reagents: Another elegant solution involves using a thiol functional group anchored to a solid support, such as a polymer resin.[10][15] This approach offers two major benefits:

    • The resin-bound thiol has no odor.

    • The deprotection byproducts are also bound to the resin, allowing for simple removal by filtration, which dramatically simplifies the purification process.[16]

  • In-Situ Thiolate Formation: Recent methods have explored the generation of the active thiolate nucleophile in-situ from odorless precursors like homocysteine thiolactone, avoiding the direct handling of free thiols altogether.[17]

Conclusion and Outlook

This compound is far more than a simple linker; it is a strategic tool for navigating complex synthetic challenges. Its true strength lies in the orthogonality of the nosyl protecting group, which provides a critical degree of freedom when designing synthetic routes for molecules containing acid-sensitive or reducible functionalities.

While the primary limitation has historically been the use of hazardous thiol reagents, the development of odorless alternatives and solid-supported methods has significantly mitigated this issue, making the nosyl group a more accessible and environmentally conscious choice. For researchers and drug development professionals, understanding when and how to deploy Ns-EDA is a mark of a sophisticated and robust synthetic strategy, enabling the construction of complex molecular architectures that would be otherwise intractable.

References

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Applic
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
  • Deprotection of Nitrophenylsulfonyl (Nosyl)
  • Deprotection of o -Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol.
  • Protecting Groups in Peptide Synthesis.Biosynth.
  • Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection.
  • Overview of Solid Phase Peptide Synthesis (SPPS).AAPPTec.
  • Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides.
  • Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines.Benchchem.
  • Application of Odorless Thiols for the Cleavage of 2‐ and 4‐Nitrobenzenesulfonamides.Taylor & Francis Online.
  • This compound Hydrochloride.TCI Chemicals.
  • A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups.Benchchem.
  • Protecting Groups for Amines: Carbam
  • Odorless nosyl deprotection by in-situ formation of a thiol
  • N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride.PubChem.
  • Deprotection of o-Nitrobenzensulfonyl (Nosyl)
  • Amine Protection / Deprotection.Fisher Scientific.
  • Deprotection of the N -Nosyl Group with a Thiol Resin.
  • Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection.Benchchem.
  • Ns strategies: a highly versatile synthetic method for amines.Royal Society of Chemistry.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The disposal of any chemical reagent is a critical final step in the experimental workflow. Improper disposal not only poses a significant risk to personnel and the environment but can also result in severe regulatory penalties. N-(2-Aminoethyl)-2-nitrobenzenesulfonamide, a member of the nitrobenzenesulfonamide family, requires careful handling due to its potential hazards. This guide delineates the necessary steps and the scientific rationale behind them to ensure a safe and compliant disposal process.

Hazard Identification and Risk Assessment

Based on GHS classifications for similar compounds, this compound should be treated as a hazardous substance with the potential to cause skin irritation, serious eye irritation, and respiratory irritation[1][2]. It is also classified as harmful if swallowed[1]. The nitro group in the benzene ring suggests that it should be handled with the same precautions as other nitroaromatic compounds, which can have additional toxicological effects[3].

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard ClassificationDescriptionGHS Hazard StatementSource
Acute Toxicity, OralHarmful if swallowedH302[1]
Skin Corrosion/IrritationCauses skin irritationH315[1][2]
Serious Eye Damage/IrritationCauses serious eye irritationH319[1][2]
Specific target organ toxicity, single exposureMay cause respiratory irritationH335[1][2]

Incompatible Materials: Avoid contact with strong oxidizing agents[4].

Personal Protective Equipment (PPE)

Given the identified hazards, a stringent PPE protocol is mandatory. The primary goal is to prevent any direct contact with the chemical.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations where splashing is a possibility.

  • Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) is necessary. All respiratory protection should be used in accordance with a comprehensive respiratory protection program that meets OSHA requirements[5][6].

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash [4][7].

Step 1: Waste Segregation and Collection

  • Rationale: Proper segregation prevents dangerous chemical reactions.

  • Procedure:

    • Designate a specific, clearly labeled hazardous waste container for this compound and its contaminated materials.

    • Do not mix this waste with incompatible materials, particularly strong oxidizing agents[4].

    • Collect both solid waste (e.g., residual powder, contaminated weigh boats, and filter paper) and solutions containing the compound in the designated container.

Step 2: Containerization

  • Rationale: Secure and compatible containers prevent leaks and spills.

  • Procedure:

    • Use a sturdy, leak-proof container that is chemically compatible with the waste. A high-density polyethylene (HDPE) container is generally suitable.

    • Keep the container closed at all times, except when adding waste[7]. This minimizes the release of any vapors and prevents contamination.

    • For liquid waste, ensure the container is stored in secondary containment to capture any potential leaks[7].

Step 3: Labeling

  • Rationale: Accurate labeling is a regulatory requirement and essential for safe handling by waste management personnel.

  • Procedure:

    • Attach a completed hazardous waste label to the container as soon as the first waste is added.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (no abbreviations)

      • The approximate concentration and quantity of the waste

      • The date accumulation started

      • The relevant hazard warnings (e.g., Irritant, Harmful)

Step 4: Storage

  • Rationale: Safe storage minimizes the risk of accidents and exposure.

  • Procedure:

    • Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

    • The storage area should be away from heat sources and direct sunlight[8].

    • Ensure the storage location is clearly marked and accessible only to authorized personnel.

Step 5: Arranging for Disposal

  • Rationale: Final disposal must be handled by a licensed and approved hazardous waste contractor.

  • Procedure:

    • Once the container is full or has reached the satellite accumulation time limit (consult your institution's Environmental Health and Safety office), request a waste pickup.

    • The most appropriate disposal method for nitroaromatic compounds is typically high-temperature incineration in a permitted hazardous waste incinerator[9]. This ensures complete destruction of the compound.

    • Never attempt to treat or dispose of the chemical waste on your own.

Disposal of Empty Containers

Empty containers that once held this compound must also be managed carefully.

  • Procedure:

    • Thoroughly empty the container of all contents.

    • The first rinse of the container must be collected and disposed of as hazardous waste[7].

    • Subsequent rinses should also be collected as hazardous waste.

    • After triple rinsing, the container's label must be completely removed or defaced[7][8].

    • Once clean and unlabeled, the container can be disposed of as non-hazardous solid waste or recycled, according to your institution's policies.

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spill Cleanup:

    • Evacuate the immediate area and alert others.

    • Ensure proper PPE is worn before attempting cleanup.

    • For small spills of solid material, carefully sweep or scoop the material into a hazardous waste container. Avoid raising dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container[3].

    • Decontaminate the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][10].

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists[4][10].

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[4][10].

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound and related materials.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Waste Generation cluster_eval Hazard Assessment cluster_proc Disposal Procedure cluster_final Final Disposition A Generate Waste: - Unused Compound - Contaminated Labware - Solutions B Is the waste hazardous? (Treat as hazardous based on GHS data for similar compounds) A->B C Collect in a designated, compatible, and sealed container B->C Yes NoPath No (Not Applicable for this compound) B->NoPath D Affix a complete Hazardous Waste Label C->D E Store in a secure Satellite Accumulation Area D->E F Request pickup from licensed waste vendor E->F G High-Temperature Incineration F->G

Caption: Decision workflow for the safe disposal of this compound.

By adhering to this comprehensive guide, laboratory professionals can manage the disposal of this compound in a manner that is safe, responsible, and compliant with the highest standards of laboratory practice.

References

  • National Center for Biotechnology Information. (n.d.). N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride. PubChem. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • New Jersey Department of Health. (2004). Hazard Summary: Nitrobenzene. Retrieved from [Link]

  • Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Gases, vapors, fumes, dusts, and mists. Retrieved from [Link]

  • PubMed. (1992). OSHA safety requirements for hazardous chemicals in the workplace. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitrobenzenesulfonamide. PubChem. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling N-(2-Aminoethyl)-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in drug discovery and development, the safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the use of Personal Protective Equipment (PPE) when working with N-(2-Aminoethyl)-2-nitrobenzenesulfonamide and its hydrochloride salt (CAS No. 92504-03-5). This document moves beyond a simple checklist, offering a procedural and causal framework to ensure your safety and the integrity of your research.

Hazard Assessment: Understanding the Risks

This compound is classified with several hazards that necessitate stringent safety protocols. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following risks[1]:

  • Acute Toxicity (Oral): Harmful if swallowed[1].

  • Skin Corrosion/Irritation: Causes skin irritation[1][2][3].

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1][2][3].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1][2][3].

Given its physical state as a solid, often a powder, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact[4]. The causality behind our PPE recommendations is directly linked to mitigating these exposure pathways.

Engineering and Administrative Controls: The First Line of Defense

Before detailing PPE, it is crucial to emphasize that PPE is the last line of defense. Engineering and administrative controls are foundational to a safe laboratory environment.

  • Engineering Controls: Always handle this compound in a well-ventilated area. The use of a certified chemical fume hood with proper airflow is mandatory to control the generation and inhalation of dust or aerosols[5][6]. An accessible safety shower and eyewash station are essential emergency preparedness measures[6].

  • Administrative Controls: Develop and strictly adhere to a written Standard Operating Procedure (SOP) for handling this compound. Restrict access to the handling area to authorized personnel only. Prohibit eating, drinking, and applying cosmetics in the laboratory to prevent accidental ingestion[7].

Personal Protective Equipment (PPE): A Detailed Protocol

The selection and proper use of PPE are critical for preventing direct contact with this compound.

Rationale: The skin is a primary route of exposure, and this compound is a known skin irritant. Chemical-resistant gloves are non-negotiable.

  • Glove Selection: Wear chemical-impermeable gloves.[5] Nitrile gloves are a common and effective choice for handling many powdered chemicals. However, for prolonged handling or when working with solutions, it is best practice to consult the glove manufacturer's compatibility charts. Thicker gloves generally offer better protection, but dexterity must also be considered[8].

  • Donning and Doffing:

    • Always inspect gloves for any signs of damage (punctures, tears) before use.

    • When wearing a lab coat, ensure the glove cuffs are pulled over the cuffs of the coat to create a seal[7][8].

    • Double gloving is recommended, especially for tasks with a higher risk of contamination. The outer glove can be removed and disposed of immediately after a specific task, reducing the spread of contamination[8].

    • To remove gloves, pinch the outside of one glove at the wrist, without touching your skin, and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide your ungloved finger under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated chemical waste container.

  • Frequency of Change: Change gloves at least every 30 to 60 minutes, or immediately if they become contaminated or damaged[8].

Rationale: this compound is a serious eye irritant. Protecting your eyes from dust and splashes is critical.

  • Selection: Wear tightly fitting safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards[6]. If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles[9].

  • Procedure: Ensure your eye protection fits snugly and comfortably. Do not touch your eyes or face with gloved hands.

Rationale: To prevent skin contact from spills or airborne dust, appropriate body protection is necessary.

  • Selection: A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs is required[7]. For larger-scale operations, chemical-resistant coveralls or an apron may be necessary[9].

  • Procedure: Keep the lab coat fully buttoned. Remove it before leaving the laboratory to prevent the spread of contamination.

Rationale: As the compound can cause respiratory irritation, controlling inhalation exposure is crucial, especially when handling the powder outside of a fume hood or during a spill.

  • Selection: For routine handling within a certified chemical fume hood, respiratory protection may not be required. However, if engineering controls are not sufficient, or during spill cleanup, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended[10][11]. For situations with a high potential for aerosol generation, a full-face respirator may be necessary[6].

  • Fit and Use: Ensure any respirator is properly fit-tested and that you have been trained in its use and maintenance[10].

PPE Selection Summary by Task
TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (in a fume hood) Double nitrile glovesSafety gogglesLab coatNot typically required
Solution Preparation (in a fume hood) Double nitrile glovesSafety goggles and face shieldLab coatNot typically required
Reaction Workup Double nitrile glovesSafety goggles and face shieldLab coatDependent on procedure
Spill Cleanup Heavy-duty nitrile or butyl rubber glovesSafety goggles and face shieldChemical-resistant apron or coverallsN95 respirator or higher
Workflow for Donning and Doffing PPE

To ensure a systematic and safe approach, a clear workflow for putting on and taking off PPE is essential.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Respiratory Protection (if needed) don1->don2 don3 3. Eye/Face Protection don2->don3 don4 4. Gloves (over cuffs) don3->don4 WashHands1 Wash Hands doff1 1. Gloves doff2 2. Lab Coat (turn inside out) doff1->doff2 doff3 3. Eye/Face Protection doff2->doff3 doff4 4. Respiratory Protection (if used) doff3->doff4 WashHands2 Wash Hands doff4->WashHands2

Caption: A procedural diagram for the correct sequence of donning and doffing PPE.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent secondary exposure and environmental contamination.

  • Personnel: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water[12]. For eye contact, flush with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention[12].

  • Equipment and Surfaces: Decontaminate all surfaces and equipment after use. A suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash is generally effective.

  • Solid Waste: All disposable PPE (gloves, lab coats), contaminated weighing paper, and other solid materials must be collected in a designated, labeled hazardous waste container[5][13]. The container should be kept closed when not in use[13].

  • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste[14]. The triple-rinsed container can then be disposed of according to your institution's guidelines[14].

  • Chemical Waste: Unused or waste this compound and its solutions must be disposed of as hazardous chemical waste through your institution's environmental health and safety office. Do not pour it down the drain[5].

Emergency Procedures
  • Spills: In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills, trained personnel wearing appropriate PPE (including respiratory protection) can clean it up by carefully collecting the solid material to avoid generating dust. The area should then be decontaminated. For large spills, contact your institution's emergency response team.

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[12].

    • Skin Contact: Immediately remove contaminated clothing and wash the skin with soap and water[12].

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes[12].

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[12].

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applications in Fine Chemistry. (n.d.). Retrieved from [Link]

  • Personal protective equipment for handling Sulfogaiacol. (2025). Benchchem.
  • What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions? (2022). Guidechem.
  • Guidelines for Hazardous Waste Disposal. (n.d.). Eastern New Mexico University. Retrieved from [Link]

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 2-Nitrobenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Waste Management Reference Guide. (n.d.). The Ohio State University Environmental Health and Safety. Retrieved from [Link]

  • 4-Nitrobenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Aminoethyl)-2-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-Aminoethyl)-2-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.